IP7e
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
6-[4-(2-methoxyethoxymethyl)phenyl]-5-methyl-3-phenyl-[1,2]oxazolo[4,5-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-25-19(17-10-8-16(9-11-17)15-28-13-12-27-2)14-20-21(23(25)26)22(24-29-20)18-6-4-3-5-7-18/h3-11,14H,12-13,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAACZFPADQMAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C(C1=O)C(=NO2)C3=CC=CC=C3)C4=CC=C(C=C4)COCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
IP7e Nurr1 activator mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of the IP7e Nurr1 Activator
Executive Summary
The orphan nuclear receptor Nurr1 (NR4A2) is a critical transcription factor in the development and maintenance of midbrain dopaminergic neurons and a key modulator of inflammatory responses. Its role in neuroprotection and anti-inflammatory pathways has positioned it as a significant therapeutic target for neurodegenerative and inflammatory diseases, including Parkinson's disease and multiple sclerosis. Isoxazolo-pyridinone 7e (this compound) has been identified as a potent, orally bioavailable, and brain-penetrant activator of the Nurr1 signaling pathway. This document provides a detailed technical overview of the current understanding of this compound's mechanism of action. While cellular assays demonstrate robust activation of Nurr1-dependent transcription with an EC₅₀ in the low nanomolar range, biophysical studies suggest that this compound does not directly bind to the Nurr1 ligand-binding domain (LBD).[1] The primary established mechanism of action for this compound is the potentiation of Nurr1-mediated transrepression of the NF-κB signaling pathway, leading to a significant reduction in the expression of pro-inflammatory genes.[2][3] This guide synthesizes the available quantitative data, details key experimental protocols, and provides visual diagrams of the core signaling pathways to offer a comprehensive resource for researchers and drug development professionals.
Introduction to Nurr1 (NR4A2)
Nurr1 is a member of the NR4A subfamily of nuclear receptors, which also includes Nur77 (NR4A1) and NOR1 (NR4A3).[3] These are classified as orphan receptors because their endogenous ligands have not been definitively identified.
Structure and Function
Nurr1 possesses the canonical nuclear receptor structure, including an N-terminal activation function (AF-1) domain, a central DNA-binding domain (DBD), and a C-terminal ligand-binding domain (LBD).[3] The DBD binds to specific DNA sequences known as the NGFI-B response element (NBRE) as a monomer or the Nur response element (NurRE) as a dimer.[1][4]
Historically, the crystal structure of the Nurr1 LBD suggested it was "ligand-independent," as it appeared to lack a conventional ligand-binding pocket, with the space being occupied by bulky hydrophobic amino acid side chains.[4][5] However, more recent and sophisticated analyses using solution NMR spectroscopy and molecular dynamics have revealed that this pocket is highly dynamic and solvent-accessible.[6][7][8] It can expand and adapt to bind certain synthetic and natural ligands, such as unsaturated fatty acids and the antimalarial drug amodiaquine.[4][6][9]
Role in Neurobiology and Inflammation
Nurr1 is indispensable for the differentiation and long-term survival of midbrain dopaminergic neurons, the neuronal population that degenerates in Parkinson's disease.[4][10][11] Beyond its role in neurodevelopment, Nurr1 is a potent modulator of inflammation. In glial cells like microglia and astrocytes, Nurr1 functions to suppress the expression of neurotoxic pro-inflammatory mediators.[2][12] It achieves this primarily by inhibiting the activity of the master inflammatory transcription factor, NF-κB.[2][12]
This compound: A Potent Modulator of the Nurr1 Signaling Pathway
This compound (Isoxazolo-pyridinone 7e) is a synthetic small molecule identified as a highly potent activator of Nurr1-dependent transcription in cellular reporter assays.[13] It is cell-permeable, orally available, and demonstrates the ability to cross the blood-brain barrier, making it a valuable tool for in vivo studies.[3]
Core Mechanism of Action: Transrepression of NF-κB
The most well-documented mechanism of action for this compound involves the potentiation of Nurr1's anti-inflammatory function. Nurr1 exerts powerful repressive control over inflammatory gene expression by directly targeting the NF-κB pathway.
The process, known as transrepression, involves the following steps:
-
NF-κB Activation: In response to an inflammatory stimulus (e.g., lipopolysaccharide, LPS), the p65 subunit of NF-κB translocates to the nucleus and binds to the promoters of target inflammatory genes (e.g., TNFα, IL-1β, iNOS).
-
Nurr1 Docking: Nurr1 is recruited to these inflammatory gene promoters by docking directly onto the DNA-bound NF-κB-p65 protein.[12]
-
Co-repressor Recruitment: Nurr1 then recruits a multi-protein co-repressor complex, including CoREST (Co-repressor for element-1-silencing transcription factor).[12]
-
Transcriptional Repression: The Nurr1-CoREST complex actively clears NF-κB-p65 from the promoter, leading to the silencing of gene transcription and attenuation of the inflammatory response.[12]
Preventive treatment with this compound in animal models of multiple sclerosis has been shown to significantly down-regulate the expression of numerous NF-κB downstream target genes in the spinal cord, correlating directly with reduced disease severity.[2] This strongly indicates that this compound's therapeutic effects are mediated through the enhancement of this Nurr1-dependent transrepression pathway.[2][14]
References
- 1. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Isoxazolo-Pyridinone 7e, a Potent Activator of the Nurr1 Signaling Pathway, on Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and function of Nurr1 identifies a class of ligand-independent nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Defining a canonical ligand-binding pocket in the orphan nuclear receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. umimpact.umt.edu [umimpact.umt.edu]
- 8. Defining a canonical ligand-binding pocket in the orphan nuclear receptor Nurr1 | bioRxiv [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Phosphodiesterase 7 Inhibition Preserves Dopaminergic Neurons in Cellular and Rodent Models of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Critical Role of Nurr1 as a Mediator and Therapeutic Target in Alzheimer’s Disease-related Pathogenesis [aginganddisease.org]
- 12. A Nurr1/CoREST transrepression pathway attenuates neurotoxic inflammation in activated microglia and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The nuclear receptor Nurr1 is preferentially expressed in human pro-inflammatory macrophages and limits their inflammatory profile - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isoxazolo-pyridinone 7e (IP7e)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoxazolo-pyridinone 7e (IP7e), also known by its chemical name 6-[4-[(2-methoxyethoxy)methyl]phenyl]-5-methyl-3-phenyl-isoxazolo[4,5-c]pyridin-4(5H)-one, is a potent and selective activator of the Nuclear receptor related 1 protein (Nurr1, also known as NR4A2). Nurr1 is an orphan nuclear receptor crucial for the development and maintenance of dopaminergic neurons and plays a significant role in modulating inflammatory responses within the central nervous system (CNS). This compound has demonstrated therapeutic potential in preclinical models of neuroinflammatory diseases, primarily through its ability to suppress the pro-inflammatory transcription factor NF-κB. This technical guide provides a comprehensive overview of the chemical properties, synthesis (where available), biological activity, mechanism of action, and experimental protocols related to Isoxazolo-pyridinone 7e.
Chemical Properties and Structure
| Property | Value |
| IUPAC Name | 6-[4-[(2-methoxyethoxy)methyl]phenyl]-5-methyl-3-phenyl-isoxazolo[4,5-c]pyridin-4(5H)-one |
| Synonyms | This compound, Isoxazolo-pyridinone 7e |
| CAS Number | 500164-74-9 |
| Molecular Formula | C₂₃H₂₂N₂O₄ |
| Molecular Weight | 390.43 g/mol |
| Appearance | Solid |
| Solubility | DMSO: 100 mM (warmed), Ethanol: 20 mM |
| SMILES | COCCOCC1=CC=C(C2=CC(ON=C3C4=CC=CC=C4)=C3C(N2C)=O)C=C1 |
| InChI | InChI=1S/C23H22N2O4/c1-25-19(17-10-8-16(9-11-17)15-28-13-12-27-2)14-20-21(23(25)26)22(24-29-20)18-6-4-3-5-7-18/h3-11,14H,12-13,15H2,1-2H3 |
Synthesis
Biological Activity and Mechanism of Action
Isoxazolo-pyridinone 7e is a potent activator of Nurr1 signaling, with a reported EC₅₀ of 3.9 nM in a reporter assay. Nurr1 is an orphan nuclear receptor that plays a critical role in the development and function of midbrain dopaminergic neurons. Additionally, Nurr1 has a significant anti-inflammatory function in the central nervous system.
The primary mechanism of action for the anti-inflammatory effects of Isoxazolo-pyridinone 7e involves the transrepression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . In inflammatory conditions, the p65 subunit of NF-κB translocates to the nucleus and drives the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Nurr1, when activated by this compound, can interfere with this process. It is understood that Nurr1 cooperates with the CoREST (corepressor for REST) complex to repress NF-κB-mediated transcription. This leads to a downstream reduction in the expression of inflammatory mediators, thereby attenuating neuroinflammation.
Signaling Pathway of Isoxazolo-pyridinone 7e Action
Caption: Signaling pathway of Isoxazolo-pyridinone 7e.
Preclinical In Vivo Efficacy (EAE Model)
Isoxazolo-pyridinone 7e has been evaluated in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely used preclinical model for multiple sclerosis.
Quantitative Data from EAE Studies
The following tables summarize the key findings from a study where EAE was induced in C57BL/6 mice, and this compound was administered preventively at a dose of 10 mg/kg twice daily by gavage.
Table 1: Clinical Score and Disease Progression in EAE Mice
| Parameter | Vehicle Control | Isoxazolo-pyridinone 7e (10 mg/kg) | P-value |
| Disease Incidence | Not specified | Reduced | < 0.05 |
| Mean Maximum Score | ~ 3.5 | ~ 2.0 | < 0.01 |
| Cumulative Disease Score | ~ 40 | ~ 20 | < 0.01 |
| Disease Onset | Delayed | Delayed | < 0.01 |
Table 2: Histopathological Analysis of Spinal Cords in EAE Mice
| Parameter | Vehicle Control (mean ± SEM) | Isoxazolo-pyridinone 7e (10 mg/kg) (mean ± SEM) | P-value |
| T Lymphocyte Infiltration (cells/section) | ~ 150 | ~ 50 | < 0.01 |
| Macrophage Infiltration (cells/section) | ~ 200 | ~ 75 | < 0.05 |
| Axonal Damage (% of damaged area) | ~ 1.2% | ~ 0.4% | < 0.01 |
| Demyelination (% of demyelinated area) | Not specified | Trend towards reduction | Not significant |
Table 3: Effect of this compound on NF-κB Downstream Gene Expression in the Spinal Cord of EAE Mice
| Gene Category | Representative Genes | Expression Change |
| Chemokines | Ccl2, Ccl5, Cxcl10 | Down-regulated |
| Cytokines | Il1b, Tnf | Down-regulated |
| Adhesion Molecules | Icam1, Vcam1 | Down-regulated |
| Interferon-inducible genes | Ifit1, Oas1a | Down-regulated |
Pharmacokinetics
Detailed pharmacokinetic parameters such as half-life (T₁/₂), maximum concentration (Cₘₐₓ), and area under the curve (AUC) for Isoxazolo-pyridinone 7e are not extensively reported in the literature. However, it has been described as having excellent oral bioavailability in mice and the ability to rapidly and extensively penetrate the brain.
Experimental Protocols
In Vivo EAE Model and this compound Administration
Objective: To induce Experimental Autoimmune Encephalomyelitis (EAE) in mice and evaluate the therapeutic efficacy of Isoxazolo-pyridinone 7e.
Materials:
-
C57BL/6 mice (female, 8-10 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG₃₅₋₅₅) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Isoxazolo-pyridinone 7e
-
Tween 80
-
Saline (0.9% NaCl)
Protocol:
-
EAE Induction:
-
Emulsify MOG₃₅₋₅₅ peptide in CFA at a final concentration of 2 mg/mL.
-
On day 0, immunize mice subcutaneously in the flanks with 100 µL of the MOG/CFA emulsion.
-
On day 0 and day 2, administer 200 ng of PTX intraperitoneally.
-
-
This compound Preparation and Administration:
-
Prepare a 10x stock solution of this compound in Tween 80.
-
For a final concentration of 10 mg/kg, dilute the stock solution in saline.
-
For preventive treatment, administer 10 mg/kg of this compound by oral gavage twice daily from day 7 to day 23 post-immunization.
-
The control group receives the vehicle (Tween 80 in saline) following the same schedule.
-
-
Monitoring and Evaluation:
-
Monitor the mice daily for clinical signs of EAE and record their body weight.
-
Score the clinical signs using a standardized scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb paralysis; 5: moribund).
-
At the end of the experiment, perfuse the mice and collect spinal cord tissue for histological and molecular analysis.
-
Experimental Workflow for EAE Study
Caption: Workflow for EAE induction and treatment with this compound.
Nurr1 Activation Reporter Assay
Objective: To quantify the activation of Nurr1 by Isoxazolo-pyridinone 7e in a cell-based assay.
Materials:
-
HEK293T or a suitable neuronal cell line (e.g., MN9D)
-
Expression plasmid for full-length Nurr1
-
Reporter plasmid containing Nurr1 response elements (NBRE) upstream of a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Isoxazolo-pyridinone 7e
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Plate cells in a 96-well plate at an appropriate density.
-
Co-transfect the cells with the Nurr1 expression plasmid and the NBRE-luciferase reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of Isoxazolo-pyridinone 7e or vehicle control (DMSO).
-
-
Luciferase Assay:
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
-
Conclusion
Isoxazolo-pyridinone 7e is a valuable research tool for studying the role of Nurr1 in health and disease. Its potent activation of Nurr1 and subsequent suppression of NF-κB-mediated inflammation highlight its potential as a therapeutic candidate for neuroinflammatory disorders such as multiple sclerosis. The preclinical data in the EAE model are promising, demonstrating a significant reduction in disease severity, immune cell infiltration, and axonal damage. Further research is warranted to fully elucidate its pharmacokinetic profile and to explore its efficacy in other models of neurodegeneration and inflammation.
Attenuating Neuroinflammation: The Role of Isoxazolo-Pyridinone 7e (IP7e)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. The activation of glial cells and the subsequent cascade of inflammatory events contribute significantly to neuronal damage and disease progression. This guide explores the therapeutic potential of Isoxazolo-Pyridinone 7e (IP7e), a potent activator of the Nurr1 signaling pathway, in mitigating neuroinflammation. Through a comprehensive review of preclinical data, this document provides a detailed overview of this compound's mechanism of action, its effects in a key animal model of neuroinflammation, and the experimental protocols utilized to elucidate its function.
Core Mechanism of Action: Nurr1 Activation and NF-κB Inhibition
This compound exerts its anti-inflammatory effects primarily through the activation of Nurr1 (Nuclear receptor related 1 protein), an orphan nuclear receptor crucial for the development and maintenance of dopaminergic neurons.[1] Nurr1 activation has been shown to have a neuroprotective role by suppressing the expression of inflammatory genes in microglia and astrocytes.[2] A key mechanism by which Nurr1 activation attenuates neuroinflammation is through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The NF-κB pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and chemokines.[1]
References
The Isoxazolo-Pyridinone IP7e: A Technical Guide to its Inhibitory Effects on the NF-κB Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
IP7e, an isoxazolo-pyridinone derivative, has emerged as a potent, orally bioavailable, and brain-penetrant activator of the Nuclear receptor-related 1 protein (Nurr1; also known as NR4A2). While its primary mechanism of action is the activation of Nurr1, a key transcription factor in the development and maintenance of dopaminergic neurons, a significant downstream consequence of this activation is the transrepression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This technical guide provides an in-depth overview of the effects of this compound on the NF-κB pathway, consolidating available data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers investigating the anti-inflammatory and neuroprotective potential of this compound and other Nurr1 activators.
Introduction to this compound and the NF-κB Pathway
This compound was first identified as a highly potent activator of the Nurr1 signaling pathway with an EC50 of 3.9 nM in a Nurr1-dependent reporter assay using a murine midbrain dopaminergic neuronal cell line (MN9D). The NF-κB family of transcription factors are central regulators of inflammatory and immune responses.[1] Dysregulation of the NF-κB pathway is implicated in a wide range of inflammatory diseases, autoimmune disorders, and cancer. The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1][2]
This compound's inhibitory effect on the NF-κB pathway is not direct but is mediated through its primary target, Nurr1. Nurr1 activation has been shown to exert anti-inflammatory effects by repressing the transcriptional activity of NF-κB.[3] This guide will explore the evidence for this indirect inhibition and provide the technical details necessary for its further investigation.
Quantitative Data on the Effects of this compound
To date, the primary quantitative data for this compound's biological activity focuses on its potency as a Nurr1 activator. Direct quantitative data on the inhibition of NF-κB pathway components by this compound, such as IC50 values for IKK inhibition or NF-κB-dependent reporter gene expression, are not yet available in the public domain. The inhibitory effects observed are a downstream consequence of Nurr1 activation.
The most relevant quantitative data comes from in vivo studies in a murine model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. Preventive administration of this compound has been shown to down-regulate the expression of several NF-κB target genes in the spinal cord.
Table 1: Effect of Preventive this compound Treatment on NF-κB Target Gene Expression in the Spinal Cord of EAE Mice
| Gene Symbol | Gene Name | Fold Regulation (this compound vs. Vehicle) |
| Ccl2 | Chemokine (C-C motif) ligand 2 | -1.60 |
| Ccl3 | Chemokine (C-C motif) ligand 3 | -1.50 |
| Ccl5 | Chemokine (C-C motif) ligand 5 | -1.60 |
| Csf2 | Colony stimulating factor 2 (granulocyte-macrophage) | -1.80 |
| Cxcl10 | Chemokine (C-X-C motif) ligand 10 | -1.70 |
| Cxcl9 | Chemokine (C-X-C motif) ligand 9 | -1.50 |
| Icam1 | Intercellular adhesion molecule 1 | -1.50 |
| Igtp | Interferon gamma induced GTPase | -1.50 |
| Il1b | Interleukin 1 beta | -1.60 |
| Il6 | Interleukin 6 | -1.70 |
| Lta | Lymphotoxin alpha | -1.40 |
| Ltb | Lymphotoxin beta | -1.40 |
| Myd88 | Myeloid differentiation primary response gene (88) | -1.30 |
| Rela | v-rel avian reticuloendotheliosis viral oncogene homolog A | -1.30 |
| Stat1 | Signal transducer and activator of transcription 1 | -1.40 |
| Tnf | Tumor necrosis factor | -1.50 |
Data adapted from Montarolo et al., 2014. The study utilized a real-time PCR array to analyze the expression of 84 NF-κB-responsive genes.
Signaling Pathways and Mechanisms of Action
The inhibitory effect of this compound on the NF-κB pathway is a downstream consequence of Nurr1 activation. The proposed mechanism is a process known as transrepression, where Nurr1, upon activation by this compound, interacts with the p65 subunit of NF-κB. This interaction leads to the recruitment of a co-repressor complex, which includes CoREST, to the promoters of NF-κB target genes, thereby inhibiting their transcription.
References
A Technical Guide to Brain-Penetrant Nurr1 Agonists for Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The orphan nuclear receptor Nurr1 (NR4A2) has emerged as a compelling therapeutic target for neurodegenerative diseases, particularly Parkinson's Disease (PD). Nurr1 is crucial for the development, maintenance, and survival of midbrain dopaminergic neurons, the primary cell type lost in PD. Furthermore, Nurr1 exhibits potent anti-inflammatory effects in the central nervous system, addressing the growing recognition of neuroinflammation's role in disease progression. This technical guide provides an in-depth overview of the current landscape of brain-penetrant Nurr1 agonists, detailing their preclinical and clinical development. It includes a summary of quantitative data for key compounds, detailed experimental protocols for their evaluation, and visualizations of the core signaling pathways and experimental workflows.
The Nurr1 Signaling Pathway in Neurodegeneration
Nurr1 is a ligand-activated transcription factor that plays a dual role in the brain: promoting dopaminergic neuron health and suppressing neuroinflammation.[1][2] Its expression is diminished in the brains of patients with Parkinson's disease, making its activation a promising therapeutic strategy.[3][4] Nurr1 can function as a monomer, a homodimer, or a heterodimer with the retinoid X receptor (RXR).[1] This partnership with RXR is a key mechanism for regulating the transcription of genes essential for dopaminergic function.
Pro-dopaminergic Signaling
As a transcription factor, Nurr1 directly binds to the promoter regions of genes critical for dopamine (B1211576) synthesis, packaging, and reuptake. These include:
-
Tyrosine Hydroxylase (TH): The rate-limiting enzyme in dopamine synthesis.
-
Vesicular Monoamine Transporter 2 (VMAT2): Responsible for packaging dopamine into synaptic vesicles.
-
Dopamine Transporter (DAT): Mediates the reuptake of dopamine from the synaptic cleft.[5][6]
-
Glial cell line-derived neurotrophic factor (GDNF) receptor c-Ret: Nurr1 regulates the transcription of the GDNF receptor, which is critical for the survival of dopaminergic neurons.[1]
By activating the transcription of these genes, Nurr1 agonists can enhance dopamine neurotransmission and provide neuroprotection.
Anti-inflammatory Signaling
In microglia and astrocytes, Nurr1 acts as a transcriptional repressor of pro-inflammatory genes.[1][4] It achieves this by tethering to and inhibiting the activity of other transcription factors, such as NF-κB, which are key drivers of the inflammatory response. This transrepression mechanism reduces the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), thereby protecting neurons from inflammatory damage.[1]
Figure 1: Nurr1's dual signaling pathways in the central nervous system.
Brain-Penetrant Nurr1 Agonists in Development
Several small molecule Nurr1 agonists are under investigation, with some showing promising brain penetration and efficacy in preclinical models. The following table summarizes the available quantitative data for some of the most cited compounds.
| Compound | Type | In Vitro Potency (EC50/Kd) | Brain Penetration | Key Preclinical Findings | Clinical Status |
| Amodiaquine (AQ) & Chloroquine (CQ) | 4-aminoquinoline | AQ: EC50 ~20 µMCQ: EC50 ~50 µM | Yes | Ameliorate behavioral defects in a rodent model of PD.[4] | FDA-approved for malaria, repurposed for investigation. |
| 4A7C-301 | 4-amino-7-chloroquinoline derivative | >20-fold more potent than chloroquine | Yes | Robust neuroprotective effects in vitro; protects dopaminergic neurons in MPTP and α-synuclein mouse models of PD.[7][8] | Preclinical |
| SA00025 | Novel agonist | Data not publicly available | Yes | Modulated expression of dopaminergic genes in the substantia nigra of rats.[9] | Preclinical |
| IRX4204 | Selective RXR agonist | Data not publicly available | Yes, reaches nM concentrations in the brain. | Activates Nurr1 downstream signaling and attenuates motor deficits in a rat model of PD.[10][11][12] | Preclinical |
| HL192 | Small molecule | Data not publicly available | Yes (orally administered) | Improved behavioral deficits in animal models of PD.[13] | Phase 1 Clinical Trial (as of late 2023).[13][14] |
| ATH-399A | Small molecule | Data not publicly available | Yes (orally administered) | Aims to boost the activity of dopamine cells and slow disease progression. | Phase 1 Clinical Trial.[15] |
| Isoxazolo-pyridinone 7e (IP7e) | Small molecule | Data not publicly available | High oral bioavailability (95%) and extensive brain absorption. | Attenuates inflammation and neurodegeneration by inhibiting the NF-κB pathway.[5] | Preclinical |
Key Experimental Protocols
The evaluation of brain-penetrant Nurr1 agonists involves a series of in vitro and in vivo assays to determine their potency, selectivity, brain penetrance, and efficacy.
In Vitro Efficacy: Gal4 Hybrid Reporter Gene Assay
This assay is commonly used to quantify the ability of a compound to activate the ligand-binding domain (LBD) of Nurr1.
Principle: A chimeric receptor is created by fusing the DNA-binding domain (DBD) of the yeast transcription factor Gal4 to the LBD of Nurr1. This construct is co-transfected into cells with a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS). If a compound binds to and activates the Nurr1 LBD, the Gal4 DBD will bind to the UAS and drive the expression of luciferase, which can be quantified as a measure of receptor activation.[16][17]
Detailed Protocol:
-
Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and sodium pyruvate.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with three plasmids:
-
pFA-CMV-Nurr1-LBD (expressing the Gal4 DBD-Nurr1 LBD fusion protein).
-
pFR-Luc (containing the firefly luciferase reporter gene downstream of a Gal4 UAS).
-
pRL-SV40 (expressing Renilla luciferase under a constitutive promoter, used for normalization). Lipofectamine is typically used as the transfection reagent.
-
-
Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing the test compounds at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Luciferase Assay: After 24 hours of incubation with the compounds, the cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Data Analysis: The fold activation is calculated relative to the vehicle control. EC50 values are determined by fitting the dose-response data to a sigmoidal curve.
In Vivo Models of Parkinson's Disease
3.2.1. 6-Hydroxydopamine (6-OHDA) Rat Model
This is a widely used neurotoxin-based model that selectively destroys dopaminergic neurons.
Principle: 6-OHDA is a neurotoxin that is taken up by dopaminergic neurons via the dopamine transporter.[1] Once inside the neuron, it generates reactive oxygen species, leading to oxidative stress and cell death. Since 6-OHDA does not cross the blood-brain barrier, it must be injected directly into the brain.[1]
Detailed Protocol:
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame.
-
Stereotaxic Injection: A small hole is drilled in the skull over the target area. A solution of 6-OHDA (typically 2-4 mg/mL in saline with 0.02% ascorbic acid to prevent oxidation) is injected unilaterally into the medial forebrain bundle (MFB) or the substantia nigra.[18]
-
Post-operative Care: Animals are monitored for recovery and may require supportive care.
-
Behavioral Testing: Motor deficits are assessed 2-3 weeks post-lesion using tests such as the apomorphine- or amphetamine-induced rotation test, cylinder test, and stepping test.
-
Histological Analysis: At the end of the study, brains are collected for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify the extent of dopaminergic neuron loss.
3.2.2. AAV-α-Synuclein Overexpression Model
This model recapitulates the progressive nature of α-synuclein pathology seen in Parkinson's disease.
Principle: An adeno-associated virus (AAV) vector carrying the gene for human α-synuclein (wild-type or a familial PD mutant) is injected into the substantia nigra.[15][19] This leads to the overexpression and aggregation of α-synuclein in dopaminergic neurons, causing progressive neurodegeneration.[15][19][20]
Detailed Protocol:
-
AAV Vector Production: High-titer AAV vectors (e.g., AAV2 or AAV5 serotype) expressing human α-synuclein are produced and purified.
-
Stereotaxic Injection: Similar to the 6-OHDA model, rats or mice are anesthetized and receive a unilateral injection of the AAV-α-synuclein vector into the substantia nigra.
-
Time Course: The model develops progressively over several weeks to months, allowing for the study of disease progression and the effects of therapeutic interventions at different stages.
-
Behavioral and Histological Assessment: A battery of motor and non-motor behavioral tests are performed at various time points. Brains are analyzed for α-synuclein aggregation (pS129-α-synuclein), TH-positive neuron loss, and neuroinflammation.
In Vivo Pharmacodynamics: Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.
Principle: A small, semi-permeable probe is implanted into the brain region of interest (e.g., the striatum).[3][5] The probe is perfused with an artificial cerebrospinal fluid (aCSF), and small molecules from the extracellular fluid, such as dopamine, diffuse across the membrane into the perfusate (dialysate).[3][5] The dialysate is collected and analyzed to determine the concentration of the neurotransmitter.
Detailed Protocol:
-
Probe Implantation: A guide cannula is surgically implanted above the target brain region. On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to prevent dopamine degradation.
-
Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Interpretation: Changes in dopamine levels in response to drug administration can be monitored over time.
Behavioral Assessments in Rodent Models
A variety of behavioral tests are used to assess motor function in rodent models of Parkinson's disease.[9][10][21][22][23]
-
Cylinder Test: Assesses forelimb akinesia and asymmetry. The animal is placed in a transparent cylinder, and the number of times it uses its impaired (contralateral to the lesion) and unimpaired (ipsilateral) forelimbs to touch the cylinder wall for support is counted.
-
Stepping Test: Measures forelimb akinesia. The experimenter holds the animal and moves it sideways along a surface, counting the number of adjusting steps made with each forelimb.
-
Rotarod Test: Evaluates motor coordination and balance. The animal is placed on a rotating rod, and the latency to fall is measured.
-
Apomorphine/Amphetamine-Induced Rotations: In unilaterally lesioned animals, dopamine agonists (apomorphine) or releasing agents (amphetamine) induce rotational behavior. The direction and number of rotations are indicative of the extent of the lesion and the effect of treatment.
Visualization of Workflows
Drug Discovery and Screening Workflow
Figure 2: A typical workflow for the discovery and initial characterization of Nurr1 agonists.
In Vivo Efficacy Testing Workflow
Figure 3: A generalized workflow for evaluating the in vivo efficacy of a candidate Nurr1 agonist.
Conclusion and Future Directions
The development of brain-penetrant Nurr1 agonists represents a highly promising, disease-modifying strategy for neurodegenerative disorders like Parkinson's disease. The dual mechanism of action, combining neuroprotection of dopaminergic neurons with suppression of neuroinflammation, offers a comprehensive therapeutic approach. The progression of compounds like HL192 and ATH-399A into clinical trials is a significant milestone for the field. Future research will likely focus on the development of more potent and selective Nurr1 modulators, the identification of biomarkers to track target engagement in patients, and the exploration of Nurr1 agonists for other neurodegenerative conditions where neuroinflammation and neuronal loss are key pathological features. This technical guide serves as a foundational resource for researchers dedicated to advancing this exciting area of drug discovery.
References
- 1. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 2. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 7. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. View of Animal Models of Parkinson’s Disease | Exon Publications [exonpublications.com]
- 10. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biospective.com [biospective.com]
- 12. Selective brain penetrable Nurr1 transactivator for treating Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neurologylive.com [neurologylive.com]
- 15. Adeno-Associated Virus Expression of α-Synuclein as a Tool to Model Parkinson’s Disease: Current Understanding and Knowledge Gaps [aginganddisease.org]
- 16. eubopen.org [eubopen.org]
- 17. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Adeno-Associated Virus Expression of α-Synuclein as a Tool to Model Parkinson’s Disease: Current Understanding and Knowledge Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The AAV-α-Synuclein Model of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. mdpi.com [mdpi.com]
Pharmacological Properties of IP7e: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IP7e, chemically identified as 6-(4-((2-methoxyethoxy)methyl)phenyl)-5-methyl-3-phenylisoxazolo(4,5-c)pyridin-4(5H)-one, is a potent, orally bioavailable, and brain-penetrant small molecule activator of the Nurr1 signaling pathway. It has demonstrated significant efficacy in preclinical models of neuroinflammation, particularly in the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis. This compound exerts its anti-inflammatory effects through the activation of the orphan nuclear receptor Nurr1, which subsequently inhibits the pro-inflammatory NF-κB signaling cascade. Notably, evidence suggests that this compound activates Nurr1 via an indirect mechanism, as it does not directly bind to the canonical ligand-binding domain (LBD) of the receptor. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, potency, in vivo efficacy, and the experimental protocols used for its characterization.
Introduction
The orphan nuclear receptor Nurr1 (NR4A2) is a critical transcription factor for the development, maintenance, and survival of dopaminergic neurons and plays a key role in modulating inflammatory responses within the central nervous system (CNS).[1] Its ability to suppress neuroinflammation, primarily by antagonizing the NF-κB pathway, has made it an attractive therapeutic target for neurodegenerative and neuroinflammatory diseases.[1][2]
This compound has emerged as a potent activator of the Nurr1 signaling pathway.[1] It is one of the few reported activators with high potency and favorable pharmacokinetic properties, including excellent oral bioavailability and the ability to cross the blood-brain barrier.[1] This guide synthesizes the current knowledge on the pharmacological profile of this compound.
Mechanism of Action
The primary mechanism of action of this compound is the activation of the Nurr1 signaling pathway.[1] Nurr1, in turn, functions as a transcriptional repressor of pro-inflammatory genes by inhibiting the activity of the master inflammatory transcription factor, NF-κB.[1]
A significant and intriguing aspect of this compound's mechanism is that it does not appear to directly bind to the ligand-binding domain (LBD) of Nurr1. A protein NMR structural footprinting assay failed to show direct binding of this compound to the Nurr1 LBD. This suggests that this compound activates Nurr1 through an indirect mechanism, which could involve binding to a different domain on the receptor, interaction with a co-regulatory protein, or inhibition of a Nurr1 repressor. Further studies are required to elucidate the precise molecular interactions.
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency
| Parameter | Value | Assay System | Reference |
| EC50 | 3.9 nM | Nurr1-dependent transcriptional reporter assay in MN9D cells | [3] |
Table 2: In Vivo Efficacy and Dosing
| Parameter | Value | Animal Model | Reference |
| Dosing Regimen | 10 mg/kg | MOG35-55 induced EAE in female C57BL/6J mice | [3] |
| Administration | Oral gavage, twice daily (preventive) | MOG35-55 induced EAE in female C57BL/6J mice | [3] |
Table 3: Physicochemical and Pharmacokinetic Properties
| Parameter | Value/Description | Reference |
| Chemical Formula | C23H22N2O4 | |
| Molecular Weight | 390.43 g/mol | |
| Oral Bioavailability | Excellent (reported as 95%) | [1] |
| Blood-Brain Barrier | Permeable | [1] |
| Cmax | Data not available | |
| Tmax | Data not available | |
| Half-life (t1/2) | Data not available |
Note: Specific quantitative pharmacokinetic parameters (Cmax, Tmax, half-life) are not currently available in the public literature.
Table 4: Selectivity Profile
| Target | Activity | Reference |
| Nurr1 (NR4A2) | Potent activator | [1][3] |
| NR4A Subfamily (e.g., Nur77, NOR-1) | Reported to be highly specific for Nurr1 | [1] |
Note: Quantitative EC50 or Ki values for other NR4A family members to confirm selectivity are not currently available in the public literature.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
Nurr1 Transcriptional Reporter Assay (Adapted)
This protocol is a representative method for determining the in vitro potency of compounds like this compound on Nurr1 activity.
Objective: To quantify the activation of Nurr1-mediated gene transcription by this compound.
Materials:
-
MN9D (murine dopaminergic neuronal) cell line
-
DMEM, 10% FBS, Penicillin-Streptomycin
-
Nurr1 expression plasmid
-
Luciferase reporter plasmid containing Nurr1 binding elements (e.g., NBRE-luc)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound stock solution (in DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture: Maintain MN9D cells in DMEM supplemented with 10% FBS and antibiotics at 37°C and 5% CO2.
-
Transfection:
-
Plate cells in 96-well plates to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with the Nurr1 expression plasmid and the NBRE-luc reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A control plasmid (e.g., Renilla luciferase) can be co-transfected for normalization.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle (DMSO).
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luminometer according to the assay kit manufacturer's instructions.
-
If a normalization plasmid was used, measure its activity as well.
-
-
Data Analysis:
-
Normalize firefly luciferase activity to the control (Renilla) luciferase activity.
-
Plot the normalized luciferase activity against the log concentration of this compound.
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
MOG35-55 Induced Experimental Autoimmune Encephalomyelitis (EAE)
This is the primary in vivo model used to evaluate the efficacy of this compound against multiple sclerosis-like pathology.
Objective: To induce a T-cell mediated autoimmune disease in mice that mimics aspects of multiple sclerosis to test the therapeutic potential of this compound.
Materials:
-
Female C57BL/6J mice (8-10 weeks old)
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile PBS and saline (0.9% NaCl)
-
This compound, Tween 80
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of MOG35-55 in CFA. Dissolve MOG35-55 in sterile PBS to a final concentration of 2 mg/mL. Emulsify this solution 1:1 with CFA (containing 4 mg/mL M. tuberculosis) by drawing the mixture through an emulsifying needle or by sonication until a thick, stable emulsion is formed.
-
Anesthetize mice and inject 100-200 µL of the emulsion subcutaneously, distributed over two sites on the flank.
-
Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.).
-
-
PTX Boost (Day 2):
-
Administer a second dose of 200 ng of PTX i.p.
-
-
This compound Administration (Preventive Regimen):
-
Prepare the this compound dosing solution (10 mg/kg). Dissolve this compound in Tween 80 to create a 10x stock solution. For administration, dilute the stock solution in saline to the final concentration.
-
Starting on day 7 post-immunization, administer this compound or vehicle control (Tween 80 in saline) via oral gavage twice daily.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7.
-
Score the disease severity on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or wobbly gait
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
-
-
-
Tissue Collection:
-
At the end of the experiment (e.g., day 24), euthanize mice and perfuse with PBS followed by 4% paraformaldehyde.
-
Collect spinal cords for histological and immunohistochemical analysis.
-
Experimental Workflow Diagram
Caption: Workflow for in vivo testing of this compound in the EAE model.
Immunohistochemistry for T-cells and Macrophages
Objective: To visualize and quantify the infiltration of T-lymphocytes (CD3+) and macrophages (IB4+) in the spinal cord of EAE mice.
Materials:
-
Paraffin-embedded or frozen spinal cord sections
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibodies: Rabbit anti-CD3, Biotinylated Isolectin B4 (IB4)
-
Secondary antibody: Goat anti-rabbit IgG (fluorescently labeled)
-
Streptavidin-conjugated fluorophore
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration (for paraffin (B1166041) sections):
-
Incubate slides in xylene, followed by a graded series of ethanol (B145695) (100%, 95%, 70%), and finally in distilled water.
-
-
Antigen Retrieval:
-
Heat sections in antigen retrieval solution (e.g., in a microwave or water bath) for 10-20 minutes. Let cool to room temperature.
-
-
Permeabilization and Blocking:
-
Wash sections in PBS.
-
Incubate in blocking buffer for 1 hour at room temperature to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Incubate sections with primary antibodies (anti-CD3 and IB4) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Streptavidin Incubation:
-
Wash sections three times in PBS.
-
Incubate with the appropriate fluorescently labeled secondary antibody (for CD3) and streptavidin-fluorophore (for IB4) for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash sections three times in PBS.
-
Incubate with DAPI for 5-10 minutes to stain cell nuclei.
-
Wash sections and mount with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize sections using a fluorescence microscope.
-
Capture images of the spinal cord white matter tracts.
-
Quantify the number of CD3+ and IB4+ cells per area to determine the extent of immune cell infiltration.
-
RT-PCR for NF-κB Target Genes
Objective: To measure the expression levels of NF-κB downstream target genes in the spinal cord to assess the molecular effect of this compound.
Materials:
-
Spinal cord tissue
-
RNA extraction kit (e.g., RNeasy Kit)
-
Reverse transcription kit
-
qPCR instrument and reagents (e.g., SYBR Green Master Mix)
-
Primers for NF-κB target genes (e.g., IL-1β, TNF-α, iNOS) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction:
-
Homogenize spinal cord tissue and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using SYBR Green Master Mix, cDNA template, and specific primers for the target genes and the housekeeping gene.
-
Run the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the this compound-treated group to the vehicle-treated group.
-
Conclusion
This compound is a potent, orally active activator of the Nurr1 signaling pathway with demonstrated anti-inflammatory and neuroprotective effects in a preclinical model of multiple sclerosis. Its unique, indirect mechanism of activating Nurr1 presents a novel pharmacological approach to targeting this orphan nuclear receptor. While its preclinical efficacy is promising, a more detailed characterization of its pharmacokinetic profile, selectivity, and the precise molecular mechanism of its indirect Nurr1 activation is warranted to fully understand its therapeutic potential for neuroinflammatory and neurodegenerative diseases. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this compound and other Nurr1 modulators.
References
- 1. Effects of Isoxazolo-Pyridinone 7e, a Potent Activator of the Nurr1 Signaling Pathway, on Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Critical Role of Nurr1 as a Mediator and Therapeutic Target in Alzheimer’s Disease-related Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
IP7e as a Therapeutic Agent in Experimental Autoimmune Encephalomyelitis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively utilized animal model for multiple sclerosis (MS), a chronic, inflammatory, and demyelinating disease of the central nervous system (CNS).[1][2] EAE mimics many of the key pathological features of MS, including inflammation, demyelination, axonal loss, and gliosis, making it an invaluable tool for investigating disease pathogenesis and for the preclinical evaluation of novel therapeutic agents.[1][3] This document provides a detailed technical guide on the investigation of Isoxazolo-pyridinone 7e (IP7e), a potent and orally active activator of the Nurr1 signaling pathway, as a potential therapeutic agent for EAE.[4][5]
This compound is a brain-penetrant small molecule with a reported EC50 value of 3.9 nM for Nurr1 activation.[5][6][7] Nurr1 (also known as NR4A2) is an orphan nuclear receptor that plays a crucial role in the development and maintenance of dopaminergic neurons and has been shown to have potent anti-inflammatory functions.[4][8] Notably, Nurr1 expression is down-regulated in peripheral blood mononuclear cells of MS patients, suggesting that activation of this pathway could be a viable therapeutic strategy.[4] This guide will synthesize the available preclinical data on this compound in the EAE model, detailing its mechanism of action, experimental protocols, and quantitative outcomes.
Core Mechanism of Action: Nurr1 Activation and NF-κB Repression
The primary mechanism through which this compound is proposed to exert its anti-inflammatory effects in the CNS is via the activation of the orphan nuclear receptor Nurr1. Nurr1 acts as a transcriptional regulator and has been identified as a key modulator of inflammation. Specifically, activated Nurr1 can repress the activity of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[4] NF-κB is a central mediator of the inflammatory response, driving the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules that are pivotal to the pathogenesis of EAE and MS.[4]
By activating Nurr1, this compound is hypothesized to inhibit the NF-κB signaling cascade, leading to a down-regulation of its downstream target genes.[4] This results in the attenuation of the inflammatory milieu within the CNS, reducing immune cell infiltration and subsequent neurodegeneration.[4]
Figure 1: Proposed signaling pathway of this compound in modulating neuroinflammation.
Preclinical Efficacy in the EAE Model
The effects of this compound have been evaluated in a chronic EAE model induced by myelin oligodendrocyte glycoprotein (B1211001) (MOG)35-55 peptide in C57BL/6J mice.[4][5] The studies investigated two distinct treatment paradigms: a preventive regimen and a therapeutic regimen.
Preventive Treatment Regimen
In the preventive protocol, this compound administration was initiated before the onset of clinical symptoms, allowing for the assessment of its ability to delay or prevent disease development.
Figure 2: Experimental workflow for the preventive this compound treatment in EAE mice.
Preventive administration of this compound demonstrated significant efficacy in ameliorating EAE.[4] The treatment delayed the onset of the disease, reduced its incidence and severity, and mitigated the associated weight loss.[4]
Table 1: Clinical Outcomes of Preventive this compound Treatment in EAE Mice
| Clinical Parameter | Vehicle Control Group (n=10) | This compound Group (n=9) | Statistical Significance |
|---|---|---|---|
| Median Clinical Score | Higher | Significantly Decreased | p<0.01 |
| Cumulative Clinical Score | Higher | Significantly Decreased | p<0.05 |
| Maximum Clinical Score | Higher | Significantly Decreased | p<0.01 |
| Weight Loss | More Severe | Significantly Reduced | p<0.05 |
| Disease-Free Mice (%) | Lower | Increased | Not specified |
Data synthesized from Montarolo et al., 2014.[4]
Histopathological analysis of the spinal cords revealed that preventive this compound treatment led to a significant reduction in neuroinflammatory and neurodegenerative markers.
Table 2: Histopathological and Cellular Outcomes of Preventive this compound Treatment
| Parameter (Spinal Cord) | Vehicle Control Group (n=5) | This compound Group (n=5) | Statistical Significance |
|---|---|---|---|
| Axonal Damage Area (%) | Higher | Significantly Decreased | p<0.01 |
| Demyelination Area (%) | Higher | Trend towards decrease | p=0.08 |
| Perivascular Infiltrates | Higher | Trend towards reduction | p=0.09 |
| Infiltrated Macrophages (IB4+) | Higher | Significantly Decreased | p<0.05 |
| Infiltrated T Lymphocytes (CD3+) | Higher | Significantly Decreased | p<0.05 |
Data synthesized from Montarolo et al., 2014.[9]
Molecular analysis confirmed that the clinical and histopathological improvements were associated with the down-regulation of NF-κB signaling target genes in the spinal cord.
Table 3: Down-regulation of NF-κB Target Genes with Preventive this compound Treatment
| Gene Name | Gene Symbol | Fold Regulation | p-value | Function |
|---|---|---|---|---|
| CD74 antigen | Cd74 | -6.81 | 0.033 | Apoptosis |
| Complement component 3 | C3 | -6.29 | 0.036 | Inflammation |
| Interleukin 1 alpha | Il1a | -5.24 | 0.033 | Cytokines and Chemokines |
| Chemokine (C-C motif) receptor 5 | Ccr5 | -4.60 | 0.019 | Inflammation |
| Signal transducer and activator of transcription 1 | Stat1 | -4.31 | 0.042 | Transcription Factor, NF-kB pathway |
| Selectin, endothelial cell | Sele | -4.14 | 0.002 | NF-kB pathway |
| Lymphotoxin B | Ltb | -4.09 | 0.034 | Cytokines and Chemokines, Immune Response |
| Chemokine (C-C motif) ligand 12 | Ccl12 | -3.96 | 0.012 | Cytokines and Chemokines |
Data extracted from Montarolo et al., 2014 and associated data files.
Therapeutic Treatment Regimen
To assess this compound's potential in treating established disease, a therapeutic protocol was employed where the compound was administered after the mice had already developed clinical signs of EAE.
Figure 3: Experimental workflow for the therapeutic this compound treatment in EAE mice.
In stark contrast to the preventive regimen, the therapeutic administration of this compound did not influence the course of EAE.[4] There were no significant differences in clinical scores, weight loss, or histopathological parameters between the this compound-treated and vehicle-treated groups.[4]
Table 4: Clinical and Histopathological Outcomes of Therapeutic this compound Treatment
| Parameter | Vehicle Control Group | This compound Group | Statistical Significance |
|---|---|---|---|
| Median Clinical Course | No Difference | No Difference | p>0.05 |
| Cumulative Clinical Score | No Difference | No Difference | p>0.05 |
| Maximum Clinical Score | No Difference | No Difference | p>0.05 |
| Weight Loss | No Difference | No Difference | p>0.05 |
| Axonal Damage | No Difference | No Difference | Not specified |
| Demyelination | No Difference | No Difference | Not specified |
| Perivascular Infiltrates | No Difference | No Difference | Not specified |
Data synthesized from Montarolo et al., 2014. Sample sizes: n=9 (vehicle) and n=8 (this compound) for clinical data; n=5 (vehicle) and n=4 (this compound) for histology.[4]
Detailed Experimental Protocols
EAE Induction
-
Animals: Female C57BL/6J mice, 6-8 weeks old, were used for the studies.[5]
-
Antigen: Mice were immunized subcutaneously with 200 µg of MOG35-55 peptide.[4]
-
Adjuvant: The MOG peptide was emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/ml of Mycobacterium tuberculosis.[4]
-
Pertussis Toxin: Mice received two intraperitoneal injections of 200 ng of pertussis toxin, one at the time of immunization (day 0) and another 48 hours later (day 2).[4]
This compound Administration
-
Compound: Isoxazolo-pyridinone 7e (this compound).
-
Dosage: 10 mg/kg body weight.[5]
-
Formulation: The compound was administered via oral gavage.[5]
-
Regimens:
Clinical Assessment
-
Monitoring: Mice were weighed and scored daily for clinical signs of EAE in a blinded fashion.[4]
-
Scoring Scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Hind limb paralysis and forelimb weakness.
-
5: Moribund or dead.
-
Histopathological Analysis
-
Tissue Preparation: At the end of the treatment period (day 23 for preventive, day 36 for therapeutic), mice were euthanized, and spinal cords were collected and fixed.[4] Coronal sections of the spinal cord were prepared.[4][9]
-
Staining Methods:
-
Inflammation: Hematoxylin and Eosin (H&E) staining was used to visualize perivascular inflammatory infiltrates.[4]
-
Demyelination: Luxol Fast Blue staining was used to assess the extent of myelin loss.[9]
-
Axonal Damage: Bielschowsky silver staining was employed to measure axonal loss and damage.[9]
-
Immunohistochemistry: Specific antibodies were used to identify infiltrated immune cells: IB4 for macrophages and anti-CD3 for T lymphocytes.[4]
-
-
Quantification: The extent of neuronal damage, demyelination, and cellular infiltration was quantified from the stained sections.[9]
Gene Expression Analysis
-
Method: Real-Time PCR was performed on spinal cord tissue to quantify the expression of genes related to the NF-κB signaling pathway.[4]
-
Gene Panel: The analysis included key pro-inflammatory cytokines, chemokines, adhesion molecules, and transcription factors known to be downstream of NF-κB.
Conclusion and Future Directions
The available preclinical data strongly indicate that this compound, a potent Nurr1 activator, demonstrates significant disease-modifying effects in the EAE model when administered preventively.[4] The mechanism of action is linked to the suppression of the NF-κB pro-inflammatory pathway, resulting in reduced neuroinflammation, immune cell infiltration, and axonal damage in the CNS.[4]
However, the lack of efficacy in a therapeutic setting suggests that the Nurr1 activation pathway may be most effective in the early stages of the inflammatory cascade, potentially by controlling the initial invasion and activation of immune cells in the CNS.[4] Once the disease is established, with significant inflammation and tissue damage, activating this pathway alone may be insufficient to reverse the pathology.[4]
For drug development professionals, these findings highlight Nurr1 as a promising target for early intervention or prophylactic treatment in MS. Future research should focus on:
-
Elucidating the precise cellular targets of this compound within the CNS (e.g., microglia, astrocytes, infiltrating T cells).
-
Investigating the efficacy of this compound in combination with other therapeutic agents that may target different aspects of MS pathology.
-
Exploring the therapeutic window more thoroughly to determine if earlier intervention post-symptom onset could yield beneficial effects.
References
- 1. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Attenuating the experimental autoimmune encephalomyelitis model improves preclinical evaluation of candidate multiple sclerosis therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Isoxazolo-Pyridinone 7e, a Potent Activator of the Nurr1 Signaling Pathway, on Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound|CAS 500164-74-9|DC Chemicals [dcchemicals.com]
- 7. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 8. Innate Signaling in the CNS Prevents Demyelination in a Focal EAE Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Understanding the Transcriptional Activity of Isoxazolo-Pyridinone 7e (IP7e): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoxazolo-pyridinone 7e (IP7e) is a potent, cell-permeable small molecule that has garnered significant interest for its neuroprotective and anti-inflammatory properties. Its mechanism of action is primarily attributed to the activation of Nurr1 (Nuclear Receptor Related 1), an orphan nuclear receptor crucial for the development, maintenance, and survival of dopaminergic neurons. This technical guide provides a comprehensive overview of the transcriptional activity of this compound, focusing on its role as a Nurr1 agonist and its subsequent downstream effects. We will delve into the quantitative aspects of its activity, detailed experimental protocols for assessing its function, and the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, immunology, and drug development who are interested in the therapeutic potential of this compound and similar Nurr1-activating compounds.
Quantitative Analysis of this compound Transcriptional Activity
The transcriptional activity of this compound is most prominently characterized by its potent activation of Nurr1-dependent gene expression. The following table summarizes the key quantitative metrics reported for this compound.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 3.9 nM | MN9D (murine midbrain dopaminergic neuronal cell line) | Nurr1-dependent reporter assay | [1] |
| Emax | 2.1-fold of basal activity | MN9D | Nurr1-dependent reporter assay | [1] |
Table 1: Quantitative Transcriptional Activity of this compound. This table provides a summary of the reported potency and efficacy of this compound in activating Nurr1-dependent transcription.
Signaling Pathways Modulated by this compound
This compound exerts its transcriptional effects through a well-defined signaling cascade. The primary pathway involves the direct or indirect activation of the orphan nuclear receptor Nurr1. Activated Nurr1 then transcriptionally represses the activity of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[2][3]
This compound-Mediated Nurr1 Activation Pathway
The precise mechanism of how this compound activates Nurr1 is an area of active investigation. As an orphan nuclear receptor, Nurr1's endogenous ligand is not definitively known. This compound is believed to act as a Nurr1 agonist, promoting its transcriptional activity. Once activated, Nurr1 can bind to specific DNA sequences known as Nurr1-responsive elements (NBREs) in the promoter regions of its target genes, thereby modulating their expression.[4]
Nurr1-Mediated Repression of NF-κB Signaling
A key anti-inflammatory function of Nurr1 activation by this compound is the subsequent repression of the NF-κB signaling pathway.[2][3] NF-κB is a master regulator of inflammation, and its inhibition is a major therapeutic goal in many inflammatory diseases. Activated Nurr1 can interfere with the transcriptional activity of NF-κB, leading to a downregulation of pro-inflammatory genes.
Key Experimental Protocols
Assessing the transcriptional activity of this compound requires a combination of in vitro and cell-based assays. The following sections provide detailed methodologies for key experiments.
Luciferase Reporter Assay for Nurr1 Activation
This assay is the gold standard for quantifying the ability of a compound to activate Nurr1-dependent transcription.
Objective: To measure the dose-dependent activation of Nurr1 by this compound.
Materials:
-
HEK293T or a relevant neuronal cell line (e.g., MN9D).[1]
-
Expression plasmid for full-length human Nurr1 (e.g., pCMV-hNurr1).[5]
-
Luciferase reporter plasmid containing Nurr1 binding sites (e.g., pGL3-Basic-NBRE).[5]
-
A control plasmid for normalization (e.g., pRL-SV40 expressing Renilla luciferase).[6]
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound compound.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Nurr1 expression plasmid, the NBRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Activity Measurement: Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the log of the this compound concentration to determine the EC50 and Emax values.
NF-κB Luciferase Reporter Assay for Repression
This assay is used to quantify the inhibitory effect of this compound on NF-κB transcriptional activity, which is a downstream consequence of Nurr1 activation.
Objective: To measure the dose-dependent inhibition of NF-κB by this compound.
Materials:
-
A suitable cell line (e.g., HEK293T or RAW264.7 macrophages).
-
NF-κB-responsive firefly luciferase reporter plasmid.
-
A control plasmid for normalization (e.g., pRL-null).[7]
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound compound.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Protocol:
-
Cell Seeding and Transfection: Seed and co-transfect cells with the NF-κB luciferase reporter and Renilla control plasmids as described in the Nurr1 assay.
-
Pre-treatment with this compound: After 24 hours of transfection, pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.
-
Cell Lysis and Luciferase Measurement: Follow the same procedure as in the Nurr1 reporter assay.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition for each this compound concentration relative to the stimulated vehicle control.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is a powerful technique to determine if Nurr1, upon activation by this compound, directly binds to the promoter regions of specific target genes in a cellular context.
Objective: To identify the genomic binding sites of Nurr1 in the presence of this compound.
Materials:
-
Cells of interest treated with this compound or vehicle.
-
Formaldehyde (B43269) for cross-linking.
-
Cell lysis and chromatin shearing reagents (sonicator or enzymatic digestion).
-
Anti-Nurr1 antibody and control IgG.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer and reverse cross-linking reagents.
-
DNA purification kit.
-
Reagents for qPCR or library preparation for ChIP-seq.
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Fragmentation: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-Nurr1 antibody or a control IgG overnight.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis of Nurr1 binding sites.[9][10]
Conclusion
Isoxazolo-pyridinone 7e is a potent activator of the orphan nuclear receptor Nurr1, exhibiting nanomolar efficacy in cell-based reporter assays. Its transcriptional activity is characterized by the upregulation of Nurr1 target genes and the subsequent repression of the pro-inflammatory NF-κB signaling pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the transcriptional effects of this compound and to screen for novel Nurr1 modulators. A thorough understanding of the transcriptional mechanisms of this compound is critical for its continued development as a potential therapeutic agent for neurodegenerative and inflammatory diseases.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. journals.plos.org [journals.plos.org]
- 3. Effects of isoxazolo-pyridinone 7e, a potent activator of the Nurr1 signaling pathway, on experimental autoimmune encephalomyelitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orphan nuclear receptor Nurr1 directly transactivates the promoter activity of the tyrosine hydroxylase gene in a cell-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.apub.kr [cdn.apub.kr]
- 8. benchchem.com [benchchem.com]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. Chromatin Immunoprecipitation Indirect Peaks Highlight Long-Range Interactions of Insulator Proteins and Pol II Pausing - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of IP7e on Microglial and Astrocytic Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key pathological feature of numerous neurodegenerative diseases. The orphan nuclear receptor Nurr1 has emerged as a critical regulator of inflammatory responses in the central nervous system (CNS). IP7e, a potent and specific isoxazolo-pyridinone-based agonist of Nurr1, has shown promise in preclinical models by attenuating neuroinflammation and neurodegeneration. This technical guide provides an in-depth overview of the impact of this compound on microglial and astrocytic activation, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Data Presentation: Quantitative Effects of Nurr1 Agonism on Glial Activation
While direct quantitative data for this compound is emerging, the following tables summarize the effects observed with Nurr1 agonists, including this compound and other compounds with a similar mechanism of action, on key markers of microglial and astrocytic activation. These data provide a basis for understanding the potential therapeutic efficacy of this compound in neuroinflammatory conditions.
Table 1: Effect of Nurr1 Agonists on Pro-inflammatory Cytokine and Chemokine Production in Activated Microglia/Macrophages
| Cytokine/Chemokine | Cell Type | Activating Stimulus | Nurr1 Agonist | Concentration | Observed Effect | Reference |
| TNF-α | Human Macrophages | Pro-inflammatory polarization | This compound | Not specified | Decreased production | [1] |
| IL-1β | Human Macrophages | Pro-inflammatory polarization | This compound | Not specified | Decreased production | [1] |
| IL-6 | Human Macrophages | Pro-inflammatory polarization | This compound | Not specified | Decreased production | [1] |
| IL-8 | Human Macrophages | Pro-inflammatory polarization | This compound | Not specified | Decreased production | [1] |
| IL-12 p40 | Human Macrophages | Pro-inflammatory polarization | This compound | Not specified | Decreased production | [1] |
| CCL2 | Human Macrophages | Pro-inflammatory polarization | This compound | Not specified | Decreased production | [1] |
| IFN-β | Human Macrophages | Pro-inflammatory polarization | This compound | Not specified | Decreased production | [1] |
Table 2: Effect of Nurr1 Agonists on Microglial and Astrocytic Activation Markers
| Marker | Cell Type | Model | Nurr1 Agonist | Administration | Observed Effect | Reference |
| Iba-1 Staining Intensity | Microglia | Rat model of Parkinson's Disease | SA00025 | 30mg/kg p.o. | Decreased intensity, indicative of a shift to a resting state | |
| GFAP Staining Intensity | Astrocytes | Rat model of Parkinson's Disease | SA00025 | 30mg/kg p.o. | Reduced intensity | |
| IL-6 Levels | Astrocytes | Rat model of Parkinson's Disease | SA00025 | 30mg/kg p.o. | Reduced levels | |
| Reactive Oxygen Species | Human Macrophages | Pro-inflammatory polarization | This compound | Not specified | Decreased production | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on microglial and astrocytic activation.
Protocol 1: Primary Microglia Culture and Activation Assay
1. Isolation and Culture of Primary Microglia:
-
Isolate primary microglia from the cortices of P0-P2 neonatal mouse pups.
-
Dissociate brain tissue using trypsin and DNase I.
-
Plate the mixed glial cell suspension in T-75 flasks coated with Poly-D-Lysine.
-
Culture in DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF.
-
After 7-10 days, a confluent layer of astrocytes will form with microglia growing on top.
-
Isolate microglia by shaking the flasks at 180 rpm for 2 hours at 37°C.
-
Collect the supernatant containing microglia and plate for experiments.
2. This compound Treatment and LPS Stimulation:
-
Seed purified microglia in 24-well plates at a density of 2 x 10^5 cells/well.
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control for 2 hours.
-
Stimulate the microglia with Lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response.
3. Assessment of Microglial Activation:
-
Cytokine Analysis: Collect the cell culture supernatant and quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Immunocytochemistry: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% bovine serum albumin. Incubate with a primary antibody against Iba1 (a marker for microglia). Use a fluorescently labeled secondary antibody for visualization. Capture images using a fluorescence microscope and quantify Iba1 immunoreactivity and analyze cell morphology (e.g., ramified vs. amoeboid).
Protocol 2: Primary Astrocyte Culture and Activation Assay
1. Isolation and Culture of Primary Astrocytes:
-
Following the isolation of microglia from mixed glial cultures (Protocol 1, step 1), the remaining adherent cells are predominantly astrocytes.
-
Treat the astrocyte layer with trypsin to detach the cells.
-
Re-plate the astrocytes in new Poly-D-Lysine coated flasks and culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Subculture the astrocytes until a pure culture is obtained.
2. This compound Treatment and Pro-inflammatory Stimuli:
-
Seed purified astrocytes in 24-well plates at a density of 1.5 x 10^5 cells/well.
-
After 24 hours, pre-treat the cells with this compound (e.g., 1, 10, 100 nM) or vehicle for 2 hours.
-
Stimulate the astrocytes with a cytokine cocktail of TNF-α (30 ng/mL) and IL-1α (10 ng/mL) for 24 hours to induce a reactive phenotype.
3. Assessment of Astrocytic Activation:
-
Western Blot for GFAP: Lyse the cells and collect protein extracts. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Probe with a primary antibody against Glial Fibrillary Acidic Protein (GFAP), a marker of astrocyte activation. Use a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate. Quantify band intensity relative to a loading control (e.g., β-actin).
-
Quantitative PCR (qPCR): Isolate total RNA from the cells and synthesize cDNA. Perform qPCR using primers for GFAP and pro-inflammatory genes (e.g., CCL2, IL-6) to measure changes in gene expression. Normalize to a housekeeping gene (e.g., GAPDH).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of this compound and a typical experimental workflow for assessing its effects.
Caption: this compound Signaling Pathway in Glial Cells.
Caption: Experimental Workflow for Assessing this compound Effects.
References
Methodological & Application
Application Notes and Protocols for IP7e Administration in EAE Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of IP7e, a potent Nurr1 agonist, in the context of Experimental Autoimmune Encephalomyelitis (EAE), a widely used mouse model for multiple sclerosis. The following protocols and data are intended to facilitate the design and execution of experiments aimed at evaluating the therapeutic potential of this compound and similar compounds.
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is an inflammatory demyelinating disease of the central nervous system (CNS) that serves as a valuable animal model for human multiple sclerosis (MS).[1][2] The pathogenesis of EAE involves an autoimmune response directed against myelin antigens, leading to inflammation, demyelination, and axonal damage.[3] The nuclear receptor related 1 protein (Nurr1), an orphan nuclear receptor, has emerged as a promising therapeutic target due to its anti-inflammatory properties, which are mediated in part through the repression of the NF-κB signaling pathway.[1][3]
This compound (Isoxazolo-pyridinone 7e) is a potent, brain-penetrant, and orally active activator of Nurr1 signaling.[1] Studies have demonstrated that preventive treatment with this compound can reduce the incidence and severity of EAE in mice, attenuating inflammation and neurodegeneration in the spinal cord.[1][3] These notes provide detailed protocols for EAE induction, this compound administration, and methods for assessing therapeutic efficacy.
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating the efficacy of preventive this compound treatment in the MOG35-55-induced EAE model in C57BL/6 mice.
Table 1: Effect of Preventive this compound Treatment on Clinical Score in EAE Mice [1]
| Treatment Group | Maximum Clinical Score (Median) | Cumulative Clinical Score (Median) | Disease Incidence (%) |
| Vehicle | 3.0 | 25.0 | 100 |
| This compound (10 mg/kg) | 1.5 | 10.0 | 60* |
*p < 0.05 compared to Vehicle group.
Table 2: Histopathological Analysis of Spinal Cords from this compound- and Vehicle-Treated EAE Mice [1]
| Treatment Group | Inflammatory Infiltrates (folds of increase vs naïve) | Macrophage Infiltration (IB4+ cells/section) | T Lymphocyte Infiltration (CD3+ cells/section) |
| Vehicle | 5.0 | 150 | 120 |
| This compound (10 mg/kg) | 2.5 | 75 | 60** |
*p < 0.05, **p < 0.01 compared to Vehicle group.
Table 3: Neurodegenerative Changes in the Spinal Cord of this compound- and Vehicle-Treated EAE Mice [1]
| Treatment Group | Axonal Damage (% of damaged area) | Demyelination (% of demyelinated area) |
| Vehicle | 1.2 | 1.0 |
| This compound (10 mg/kg) | 0.4** | 0.6 |
**p < 0.01 compared to Vehicle group.
Table 4: Relative Gene Expression of NF-κB Signaling Target Genes in the Spinal Cord [1]
| Gene | Vehicle-Treated EAE (Fold Change vs Naïve) | This compound-Treated EAE (Fold Change vs Naïve) |
| iNos | 12.0 | 4.0 |
| Cox2 | 8.0 | 3.0 |
| Il-1β | 6.0 | 2.0 |
| Ccl2 | 10.0 | 3.5 |
*p < 0.05 compared to Vehicle-Treated EAE group.
Experimental Protocols
EAE Induction in C57BL/6 Mice
This protocol describes the induction of chronic EAE using Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX) from Bordetella pertussis
-
Sterile Phosphate Buffered Saline (PBS)
-
Sterile syringes and needles
Procedure:
-
Antigen Emulsion Preparation: On the day of immunization (Day 0), prepare an emulsion of MOG35-55 in CFA. A common concentration is 200 µg of MOG35-55 in 100 µL of PBS, emulsified with 100 µL of CFA. The final emulsion should be a stable water-in-oil mixture.
-
Immunization: Anesthetize the mice. Administer a total of 200 µL of the MOG35-55/CFA emulsion subcutaneously, divided between two sites on the flanks.
-
Pertussis Toxin Administration: On Day 0 and Day 2 post-immunization, administer 200 ng of PTX intraperitoneally in a volume of 100-200 µL of sterile PBS.
This compound Administration Protocol
This protocol outlines the preventive administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Solution: Prepare a suspension of this compound in the chosen vehicle. For a 10 mg/kg dose in a 20 g mouse with an administration volume of 200 µL, the concentration should be 1 mg/mL.
-
Administration Schedule: For a preventive regimen, begin daily administration of this compound (10 mg/kg) or vehicle via oral gavage starting from day 7 post-immunization and continue until the end of the experiment (e.g., day 23).[1]
Clinical Scoring of EAE
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
Scoring Scale: [1]
-
0: No clinical signs
-
1: Limp tail
-
2: Ataxia and/or paresis of hind limbs
-
3: Paralysis of hind limbs and/or paresis of forelimbs
-
4: Tetraplegia
-
5: Moribund or dead
Histological Analysis of the Spinal Cord
At the experimental endpoint, perfuse the mice with PBS followed by 4% paraformaldehyde. Collect the spinal cords for histological analysis.
Staining Procedures:
-
Hematoxylin and Eosin (H&E): For the assessment of inflammatory infiltrates.
-
Luxol Fast Blue (LFB): For the evaluation of demyelination.
-
Bielschowsky Silver Impregnation: For the visualization of axonal damage.
-
Immunohistochemistry:
-
IB4 (Isolectin B4): To identify macrophages/microglia.
-
CD3: To identify T lymphocytes.
-
Quantification: Image analysis software can be used to quantify the area of inflammation, demyelination, and axonal damage, as well as to count the number of infiltrating immune cells.
Visualizations
Caption: Experimental workflow for this compound administration in the EAE mouse model.
References
- 1. Effects of Isoxazolo-Pyridinone 7e, a Potent Activator of the Nurr1 Signaling Pathway, on Experimental Autoimmune Encephalomyelitis in Mice | PLOS One [journals.plos.org]
- 2. Effects of isoxazolo-pyridinone 7e, a potent activator of the Nurr1 signaling pathway, on experimental autoimmune encephalomyelitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Isoxazolo-Pyridinone 7e, a Potent Activator of the Nurr1 Signaling Pathway, on Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of IP7e
For Researchers, Scientists, and Drug Development Professionals
Introduction
IP7e, also known as Isoxazolo-pyridinone 7e, is a potent, cell-permeable, and orally bioavailable small molecule activator of the Nuclear receptor-related 1 protein (Nurr1).[1][2] Nurr1 is a crucial transcription factor involved in the development, maintenance, and survival of dopaminergic neurons and plays a significant role in modulating inflammatory responses.[3][4][5] The primary mechanism of action of this compound is the activation of Nurr1-dependent transcriptional activity, which subsequently leads to the transrepression of the pro-inflammatory NF-κB signaling pathway.[1][2][4][6]
These characteristics make this compound a promising therapeutic candidate for neurodegenerative diseases, such as Parkinson's disease, and inflammatory disorders.[3][6][7] This document provides detailed application notes and protocols for a panel of cell-based assays to evaluate the efficacy of this compound in a controlled in vitro environment. The assays are designed to confirm its primary activity on Nurr1, elucidate its mechanism of action through the NF-κB pathway, and assess its functional effects on cell viability, apoptosis, and inflammation.
Data Presentation
The following tables summarize representative quantitative data for this compound and other Nurr1 agonists, providing a benchmark for experimental outcomes.
Table 1: In Vitro Efficacy of this compound as a Nurr1 Activator
| Assay Type | Cell Line | Parameter | This compound | Reference Compound (AQ) |
| Nurr1 Reporter Assay | MN9D (murine dopaminergic neuronal) | EC50 | 3.9 nM[1][2] | ~20 µM[3] |
| Emax (fold activation) | 2.1-fold[1][2] | ~15-fold[3] | ||
| Nurr1 Full-Length Reporter Assay (NBRE) | HEK293T | EC50 | 0.22 ± 0.08 µM | Not Available |
| Nurr1 Full-Length Reporter Assay (DR5) | HEK293T | EC50 | 0.36 ± 0.08 µM | Not Available |
EC50: Half-maximal effective concentration; Emax: Maximum effect; AQ: Amodiaquine (a known Nurr1 agonist); NBRE: NGFI-B response element; DR5: Direct repeat 5 response element.
Table 2: Anti-Inflammatory Efficacy of Nurr1 Activation
| Assay Type | Cell Line | Treatment | Parameter | Result |
| Cytokine Release (TNF-α) | BV-2 (microglial) | LPS (1 µg/mL) | % Inhibition by C-DIM12 | Significant reduction |
| Cytokine Release (IL-6) | RAW 264.7 (macrophage) | LPS (1 µg/mL) | IC50 of a test compound | 3.1 ± 1.1 µM[8] |
| NF-κB Reporter Assay | HEK293T | TNF-α stimulation | IC50 of a test compound | 172.2 ± 11.4 nM[8] |
LPS: Lipopolysaccharide; C-DIM12: A Nurr1 activator; IC50: Half-maximal inhibitory concentration.
Table 3: Neuroprotective and Cytotoxic Profile
| Assay Type | Cell Line | Treatment | Parameter | Result |
| Cell Viability (MTT) | Adult rat hNSCs | Amodiaquine (10-1000 nM) | % Increase in proliferation | Significant dose-dependent increase[9] |
| Neuroprotection | HT22 (hippocampal neuronal) | Glutamate-induced stress | % Viability with B355227 | Significant protection[10] |
| Cytotoxicity | COS-7 | Nurr1 agonist 29 | % Viability | No cytotoxic effects observed[11] |
hNSCs: human Neural Stem Cells; B355227: A neuroprotective compound.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and the general experimental workflows for assessing this compound efficacy.
Caption: this compound activates Nurr1, leading to the inhibition of NF-κB-mediated pro-inflammatory gene transcription.
Caption: General experimental workflow for evaluating the in vitro efficacy of this compound.
Experimental Protocols
Nurr1 Activation Assay (Luciferase Reporter Assay)
Objective: To quantify the ability of this compound to activate Nurr1-mediated gene transcription.
Materials:
-
HEK293T or a relevant neuronal cell line (e.g., MN9D).
-
Nurr1 expression plasmid (e.g., pCMV-Nurr1).
-
Luciferase reporter plasmid containing Nurr1 response elements (e.g., pGL3-NBRE-Luc or pGL3-DR5-Luc).
-
Renilla luciferase control plasmid (for normalization).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (in DMSO).
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Nurr1 expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO) and a positive control if available.
-
Incubation: Incubate the treated cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 and Emax values.
NF-κB Inhibition Assay (Nuclear Translocation)
Objective: To determine the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
Materials:
-
Microglial cells (e.g., BV-2) or macrophages (e.g., RAW 264.7).
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as a stimulant.
-
This compound stock solution (in DMSO).
-
Fixation and permeabilization buffers.
-
Primary antibody against NF-κB p65.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
High-content imaging system or fluorescence microscope.
Protocol:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate or in a 96-well imaging plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) or TNF-α (e.g., 10 ng/mL) for 30-60 minutes to induce NF-κB translocation. Include an unstimulated control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding and then incubate with the primary antibody against NF-κB p65, followed by the fluorescently labeled secondary antibody.
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a high-content imager or fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal. Calculate the ratio of nuclear to cytoplasmic fluorescence to determine the extent of translocation.
Anti-Inflammatory Assay (Cytokine Measurement by ELISA)
Objective: To measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines.
Materials:
-
Microglial cells (e.g., BV-2) or macrophages (e.g., RAW 264.7).
-
LPS.
-
This compound stock solution (in DMSO).
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6).
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve from the cytokine standards. Calculate the concentration of the cytokine in each sample from the standard curve. Determine the percentage of inhibition of cytokine production by this compound compared to the LPS-stimulated control.
Neuroprotection Assay (MTT Assay)
Objective: To assess the protective effect of this compound against neurotoxin-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, HT22).
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for SH-SY5Y, glutamate (B1630785) for HT22).
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induction of Cell Death: Add the neurotoxin to the wells (except for the untreated control wells) and incubate for another 24 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the effect of this compound on apoptosis and necrosis.
Materials:
-
Relevant cell line.
-
Apoptosis-inducing agent (optional, as a positive control).
-
This compound stock solution (in DMSO).
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Flow cytometer.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time period.
-
Cell Harvesting: Harvest the cells (including floating cells) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the kit manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
References
- 1. Nurr1 Activator, this compound - CAS 500164-74-9 - Calbiochem | 532722 [merckmillipore.com]
- 2. Nurr1 Activator, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nurr1 Activator 1,1-Bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane Blocks Inflammatory Gene Expression in BV-2 Microglial Cells by Inhibiting Nuclear Factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensatory Expression of Nur77 and Nurr1 Regulates NF- κ B-Dependent Inflammatory Signaling in Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of isoxazolo-pyridinone 7e, a potent activator of the Nurr1 signaling pathway, on experimental autoimmune encephalomyelitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Stimulation of Nurr1 Promotes Cell Cycle Progression in Adult Hippocampal Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Dissolution of IP7e
For Researchers, Scientists, and Drug Development Professionals
Introduction
IP7e is a potent, cell-permeable, and orally active activator of the orphan nuclear receptor Nurr1 (Nuclear receptor related 1 protein, NR4A2).[1][2] As a key regulator in the development and maintenance of dopaminergic neurons, Nurr1 is a promising therapeutic target for neurodegenerative and inflammatory diseases.[3][4] this compound has demonstrated neuroprotective and anti-inflammatory effects, notably by modulating the NF-κB signaling pathway.[1][2] Proper dissolution and handling of this compound are critical for accurate and reproducible experimental results. These application notes provide detailed protocols for the dissolution and storage of this compound for both in vitro and in vivo applications.
Data Presentation
Table 1: Solubility of this compound
| Solvent System | Concentration | Observations | Application |
| 100% DMSO | ≥ 100 mg/mL (256.13 mM) | Clear solution. Ultrasonic treatment may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic.[3] | In vitro stock solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.40 mM) | Clear solution.[3] | In vivo administration |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.40 mM) | Clear solution.[3] | In vivo administration |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO for In Vitro Use
Materials:
-
This compound (MW: 390.43 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 3.9043 mg of this compound.
-
Solvent Addition: Add the calculated amount of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock, add 1 mL of DMSO to 3.9043 mg of this compound.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid does not completely dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[3] Gentle heating may also aid dissolution.
-
-
Sterilization (Optional): If required for your cell culture application, filter the solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Gavage (SBE-β-CD based)
Materials:
-
This compound
-
DMSO
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare this compound in DMSO: Prepare a concentrated stock of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 25 mg/mL.
-
Formulation:
-
In a sterile tube, add 1 part of the this compound/DMSO stock solution.
-
Add 9 parts of the 20% SBE-β-CD in saline solution.
-
This will result in a final formulation with 10% DMSO. For the example above, the final concentration of this compound will be 2.5 mg/mL.
-
-
Mixing: Vortex the solution thoroughly until it is a clear and homogenous solution.
-
Administration: The solution is now ready for oral gavage in animal models.
Mandatory Visualizations
References
- 1. Effects of Isoxazolo-Pyridinone 7e, a Potent Activator of the Nurr1 Signaling Pathway, on Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nurr1 Activator, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. The Critical Role of Nurr1 as a Mediator and Therapeutic Target in Alzheimer’s Disease-related Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Administration of IP7e in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
IP7e is a potent and orally active activator of the Nuclear receptor related 1 protein (Nurr1).[1] Nurr1 is a crucial transcription factor involved in the development, maintenance, and survival of dopaminergic neurons and plays a significant role in modulating inflammatory responses. This compound has demonstrated therapeutic potential in preclinical models of neurological disorders, primarily through its ability to suppress neuroinflammation. This document provides detailed application notes and protocols for the oral gavage administration of this compound in mice, with a specific focus on its application in the Experimental Autoimmune Encephalomyelitis (EAE) model, a common model for multiple sclerosis.
Mechanism of Action: Nurr1 Activation and NF-κB Inhibition
This compound exerts its anti-inflammatory effects by activating Nurr1. Activated Nurr1, in turn, inhibits the pro-inflammatory signaling pathway mediated by Nuclear Factor-kappa B (NF-κB). This transrepression mechanism involves Nurr1 interfering with the transcriptional activity of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines and chemokines. This targeted action on a key inflammatory pathway makes this compound a promising candidate for therapies aimed at mitigating neuroinflammation.
Data Presentation
Pharmacokinetic Profile of this compound in Mice (Oral Gavage)
| Parameter | Value | Units |
| Dose | 10 | mg/kg |
| Vehicle | 10% DMSO + 90% (20% SBE-β-CD in Saline) or 10% DMSO + 90% Corn Oil | - |
| Cmax | Data not available | ng/mL |
| Tmax | Data not available | h |
| AUC(0-t) | Data not available | ng*h/mL |
| Half-life (t½) | Data not available | h |
| Oral Bioavailability | Excellent (qualitative)[2] | % |
| Brain Uptake | Rapid and extensive[2] | - |
Efficacy of Preventive this compound Treatment in the EAE Mouse Model
The following table summarizes the quantitative data from a study evaluating the preventive effect of oral this compound administration (10 mg/kg, twice daily) in a C57BL/6J mouse model of EAE.[1] Treatment was initiated at day 7 post-immunization.
| Parameter | Vehicle Control Group | This compound (10 mg/kg) Group | P-value |
| Mean Maximum Clinical Score | ~3.5 | ~1.5 | <0.01 |
| Cumulative Disease Score | ~40 | ~15 | <0.01 |
| Disease-Free Mice (%) | ~10% | ~50% | <0.05 |
| Body Weight Change (%) | Significant loss | Restoration of body weight | <0.05 |
Experimental Protocols
Protocol 1: Preparation and Oral Gavage Administration of this compound
This protocol details the preparation of this compound for oral administration and the gavage procedure in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
(2-Hydroxypropyl)-β-cyclodextrin (SBE-β-CD) or Corn Oil
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal scale
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches with a ball tip for adult mice)
-
1 mL syringes
Preparation of Dosing Solution (Two Options): [1]
-
Option 1 (SBE-β-CD Formulation):
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Dissolve the this compound powder in DMSO to create a 10x stock solution (e.g., if the final desired concentration is 1 mg/mL, create a 10 mg/mL stock in DMSO).
-
For the final dosing solution, add 1 part of the this compound/DMSO stock to 9 parts of the 20% SBE-β-CD solution. This results in a final concentration of 10% DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Option 2 (Corn Oil Formulation):
-
Dissolve the this compound powder in DMSO to create a 10x stock solution.
-
For the final dosing solution, add 1 part of the this compound/DMSO stock to 9 parts of corn oil.
-
Vortex thoroughly to ensure a uniform suspension.
-
Oral Gavage Procedure:
-
Animal Handling and Weighing:
-
Acclimatize mice to handling for several days prior to the experiment to minimize stress.
-
Weigh each mouse accurately on the day of dosing to calculate the precise volume to be administered. For a 10 mg/kg dose, a 25g mouse would receive 0.25 mg of this compound. If the final concentration of the dosing solution is 1 mg/mL, the mouse would receive 250 µL.
-
-
Restraint:
-
Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. Ensure the animal's airway is not obstructed.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.
-
With the mouse's head tilted slightly upwards, gently insert the ball-tipped gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle; allow the mouse to swallow it.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach (indicated by a lack of resistance), slowly administer the this compound solution.
-
-
Post-Administration Monitoring:
-
Carefully withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing.
-
Continue to monitor the animals according to the experimental timeline.
-
Protocol 2: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This protocol describes the induction of chronic EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile phosphate-buffered saline (PBS)
-
Two 1 mL syringes and a Luer lock connector for emulsification
-
Insulin syringes for injection
Procedure:
-
Preparation of MOG/CFA Emulsion (Day 0):
-
On the day of immunization, prepare the MOG/CFA emulsion. For example, to immunize 10 mice, dissolve 2 mg of MOG35-55 peptide in 1 mL of sterile PBS.
-
In a separate syringe, draw up 1 mL of CFA.
-
Connect the two syringes with a Luer lock connector and force the contents back and forth until a thick, white emulsion is formed. The emulsion is stable if a drop does not disperse in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice lightly with isoflurane.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously into two sites on the flank of each mouse (total of 200 µL per mouse).
-
-
Pertussis Toxin Administration (Day 0 and Day 2):
-
Reconstitute the PTX in sterile PBS according to the manufacturer's instructions. A typical dose is 200-300 ng per mouse.
-
On Day 0 (shortly after MOG/CFA injection) and again on Day 2, administer the PTX via intraperitoneal (i.p.) injection.
-
-
Clinical Scoring:
-
Beginning around day 7 post-immunization, monitor the mice daily for clinical signs of EAE.
-
Use a standardized scoring system, for example:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Mandatory Visualizations
Caption: this compound activates Nurr1, which inhibits NF-κB-mediated pro-inflammatory gene transcription.
Caption: Workflow for evaluating this compound efficacy in the EAE mouse model.
References
Application Notes and Protocols: Preventive vs. Therapeutic Treatment with IP7e in Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively utilized animal model for multiple sclerosis (MS), a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and axonal damage.[1][2][3] The orphan nuclear receptor Nurr1 has been identified as a key player in modulating inflammation. Gene expression studies have shown that Nurr1 is down-regulated in peripheral blood mononuclear cells of MS patients.[1][4] Nurr1 exerts anti-inflammatory effects, notably by repressing the activity of the pro-inflammatory transcription factor NF-kB.[1]
IP7e (isoxazolo-pyridinone 7e) is a potent activator of the Nurr1 signaling pathway.[1] Research into its application in EAE has revealed distinct outcomes when administered as a preventive measure versus a therapeutic treatment. These application notes provide a detailed overview of the protocols, signaling pathways, and comparative efficacy of these two treatment strategies.
Signaling Pathway: Nurr1 Activation and NF-kB Repression
This compound functions by activating the orphan nuclear receptor Nurr1. In the context of neuroinflammation, activated Nurr1 translocates to the nucleus where it interferes with the pro-inflammatory NF-kB signaling pathway. This repression leads to the down-regulation of NF-kB target genes, which are responsible for producing inflammatory cytokines and mediating the inflammatory cascade characteristic of EAE and MS.[1] Preventive administration of this compound has been shown to inhibit the NF-kB signaling pathway, thereby reducing inflammation and subsequent neurodegeneration in the spinal cord.[1]
Caption: this compound activates Nurr1, which represses the NF-kB pathway.
Experimental Workflows: Preventive vs. Therapeutic Protocols
The timing of this compound administration is critical and defines the treatment strategy. The preventive protocol begins before the onset of clinical symptoms, while the therapeutic protocol starts after the first clinical signs of EAE are observed.
Caption: Comparison of preventive and therapeutic this compound workflows in EAE.
Data Presentation: Summary of Quantitative Outcomes
Studies show that preventive this compound treatment significantly ameliorates EAE, whereas therapeutic treatment has no significant effect on the disease course.[1]
Table 1: Clinical Efficacy of Preventive vs. Therapeutic this compound Treatment
| Parameter | Preventive this compound Treatment | Therapeutic this compound Treatment | Reference |
| Disease Incidence | Reduced | Not Assessed | [1] |
| Disease Severity | Significantly Reduced | No Significant Difference | [1] |
| Median Clinical Score | Lowered | No Significant Difference | [1] |
| Cumulative Clinical Score | Lowered | No Significant Difference | [1] |
| Maximum Clinical Score | Lowered | No Significant Difference | [1] |
| Weight Loss | Attenuated | No Significant Difference | [1] |
Table 2: Histopathological and Cellular Effects of Preventive this compound Treatment
| Parameter | Vehicle Control | Preventive this compound | P-value | Reference |
| Neuronal Damage | High | Significantly Decreased | P<0.01 | [1][4][5] |
| Demyelination | Present | Tendency to Decrease | Not Significant | [1][4][5] |
| Inflammatory Infiltrates | Extensive | Reduced | Not Specified | [1] |
| Macrophage Infiltration (IB4+) | High | Reduced | Not Specified | [1] |
| T Lymphocyte Infiltration (CD3+) | High | Reduced | Not Specified | [1] |
Experimental Protocols
Protocol 1: Induction of EAE in C57BL/6 Mice
This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) peptide.
Materials:
-
6-8 week-old female C57BL/6 mice
-
Myelin Oligodendrocyte Glycoprotein peptide (MOG35–55)
-
Complete Freund's Adjuvant (CFA) containing 8 mg/ml Mycobacterium tuberculosis (strain H37Ra)
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
Syringes and needles
Procedure:
-
Emulsion Preparation: Prepare an emulsion of MOG35–55 in CFA. The final concentration of MOG35–55 should be 1 mg/ml. Mix equal volumes of MOG35–55 (dissolved in sterile PBS) and CFA. Emulsify by repeatedly drawing the mixture into and out of a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100 µl of the emulsion on each flank (total of 200 µl, containing 200 µg of MOG35–55).
-
PTX Administration (Day 0): Administer 500 ng of PTX in sterile saline via intravenous or intraperitoneal injection.[1]
-
PTX Boost (Day 2): Administer a second dose of 500 ng of PTX 48 hours after the initial immunization.[1]
Protocol 2: this compound Administration
Materials:
-
This compound (isoxazolo-pyridinone 7e)
-
Tween 80
-
Sterile 0.9% Saline
-
Oral gavage needles
Procedure:
-
Stock Solution: Prepare a 10x stock solution of this compound by dissolving it in Tween 80.[1]
-
Working Solution: For each administration, dilute the 10x stock solution in sterile 0.9% saline to a final concentration that allows for a 10 mg/kg dosage in the desired volume.
-
Administration Schedule:
-
Preventive Treatment: Begin administration on day 7 post-immunization and continue until day 23. Administer 10 mg/kg of this compound by oral gavage twice daily.[1]
-
Therapeutic Treatment: Begin administration after the first appearance of clinical signs (typically around day 21) and continue until day 36. Administer 10 mg/kg of this compound by oral gavage twice daily.[1]
-
-
Vehicle Control: Administer a corresponding volume of the vehicle solution (Tween 80 in saline) to the control group following the same schedule.
Protocol 3: Clinical Scoring of EAE
Monitor mice daily for clinical signs of EAE and record their weight.
-
0: No clinical signs, no paralysis.
-
1: Limp tail.
-
2: Hind limb weakness or ataxia.
-
3: Complete paralysis of one or both hind limbs.
-
4: Hind limb paralysis and forelimb weakness.
-
5: Moribund state or death.
Protocol 4: Histological Analysis of Spinal Cord
This protocol is performed at the experimental endpoint to assess inflammation, demyelination, and axonal damage.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Paraffin (B1166041) and embedding equipment
-
Microtome
-
Hematoxylin and Eosin (H&E) stains
-
Luxol Fast Blue (LFB) stain
-
Bielshowsky's silver stain
-
Microscope
Procedure:
-
Tissue Collection: Anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Fixation & Processing: Dissect the spinal cord and post-fix in 4% PFA overnight. Process the tissue for paraffin embedding.
-
Sectioning: Cut 5-10 µm thick coronal or longitudinal sections of the spinal cord.
-
Staining:
-
Inflammation: Stain sections with H&E to visualize perivascular inflammatory infiltrates.[1]
-
Demyelination: Stain sections with LFB, which stains myelin blue. Areas of demyelination will appear pale.[1][4][5]
-
Axonal Damage: Use Bielshowsky's silver stain to visualize axons. Damaged axons may appear swollen or fragmented.[1][4][5]
-
-
Quantification: Quantify the extent of inflammation, demyelination, and axonal damage using a scoring system or image analysis software.
Protocol 5: Immunohistochemistry for Cellular Infiltrates
This protocol is used to identify and quantify specific immune cell populations within the CNS.
Materials:
-
Spinal cord sections (prepared as in Protocol 4)
-
Primary antibodies: anti-CD3 (for T lymphocytes), anti-IB4 (for macrophages)
-
Appropriate secondary antibodies conjugated to a reporter enzyme (e.g., HRP) or fluorophore
-
DAB substrate kit (for HRP)
-
Antigen retrieval solution (e.g., citrate (B86180) buffer)
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval as required for the specific antibodies.
-
Blocking: Block non-specific binding sites using a suitable blocking buffer (e.g., normal serum).
-
Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., anti-CD3 or anti-IB4) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash and incubate with the corresponding secondary antibody.
-
Detection: If using an HRP-conjugated secondary, develop the signal with a DAB substrate. If using a fluorescent secondary, mount with a DAPI-containing mounting medium.
-
Analysis: Visualize and quantify the number of positive cells (e.g., CD3+ T cells, IB4+ macrophages) in defined regions of the spinal cord.[1]
References
- 1. Effects of Isoxazolo-Pyridinone 7e, a Potent Activator of the Nurr1 Signaling Pathway, on Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biospective.com [biospective.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. immunology.kserre.net [immunology.kserre.net]
- 8. Inflammation Triggers Synaptic Alteration and Degeneration in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Role of the Inositol Pyrophosphate Pathway in Parkinson's Disease Models
A Note on Terminology: The query specified "IP7e," which appears to be a compound less documented in the context of Parkinson's disease research. The available scientific literature, however, extensively discusses the role of diphosphoinositol pentakisphosphate (IP7) , an inositol (B14025) pyrophosphate, and its synthesizing enzymes in the pathophysiology of neurodegenerative disorders, including Parkinson's disease. This document will focus on IP7 and the broader inositol phosphate (B84403) pathway, providing a scientifically grounded resource for researchers.
Application Notes
Scientific Background
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein in Lewy bodies.[1][2] Emerging evidence implicates the inositol phosphate signaling pathway in the pathogenesis of PD. Inositol phosphates are a group of signaling molecules that regulate a multitude of cellular processes.[3][4]
Recent genetic studies have identified novel pathways potentially involved in Parkinson's disease, including the inositol phosphate biosynthetic pathway.[5] Enzymes such as inositol hexakisphosphate kinases (IP6Ks) are responsible for the synthesis of inositol pyrophosphates like IP7.[6] The dysregulation of this pathway may contribute to the neurodegenerative process.
The connection between inositol phosphates and PD is further strengthened by their interaction with key pathological mechanisms of the disease. For instance, phosphoinositides, which are precursors to soluble inositol phosphates, have been shown to interact with α-synuclein and can initiate its aggregation.[7][8] Specifically, phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) has been demonstrated to accelerate the fibrillation of α-synuclein.[7][8] Given that IP7 is a highly energetic and abundant inositol polyphosphate, its role in α-synuclein aggregation and clearance through pathways like autophagy is an active area of investigation.
Furthermore, there are potential links between the inositol phosphate pathway and other proteins implicated in familial forms of PD, such as Leucine-rich repeat kinase 2 (LRRK2) and Parkin.[9][10][11][12][13] These proteins are involved in cellular processes like mitochondrial function and vesicle trafficking, which are also modulated by inositol phosphates. Therefore, exploring the role of IP7 in models of Parkinson's disease offers a promising avenue for understanding disease mechanisms and identifying novel therapeutic targets.
Signaling Pathways and Experimental Workflows
Protocols
Protocol 1: In Vitro α-Synuclein Aggregation Assay with Thioflavin T
This protocol is for assessing the direct effect of inositol phosphates on the aggregation kinetics of α-synuclein in a cell-free system.
Materials:
-
Recombinant human α-synuclein monomer
-
Diphosphoinositol pentakisphosphate (IP7) or other inositol phosphates
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection (Excitation: ~450 nm, Emission: ~485 nm)
-
Shaking incubator
Procedure:
-
Prepare a 1 mM stock solution of ThT in sterile, filtered dH₂O.
-
Prepare stock solutions of IP7 and other test compounds in PBS.
-
On the day of the experiment, thaw α-synuclein monomer aliquots at room temperature.
-
Prepare a reaction mixture in each well of the 96-well plate as described in the table below. It is recommended to run each condition in triplicate.
-
Pipette the contents of each well up and down to mix thoroughly.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a shaking incubator at 37°C with continuous shaking (e.g., 600 rpm).
-
Measure ThT fluorescence at regular intervals (e.g., every 30-60 minutes) for up to 72 hours.
Data Analysis: Plot the mean ThT fluorescence intensity against time for each condition. An increase in fluorescence indicates the formation of β-sheet-rich amyloid fibrils. Compare the lag time, slope of the exponential phase, and final fluorescence intensity between the control and IP7-treated samples to determine the effect of IP7 on α-synuclein aggregation.
| Component | Final Concentration | Volume per well (100 µL total) |
| α-synuclein monomer | 50-100 µM | Variable |
| Thioflavin T | 25 µM | 2.5 µL of 1 mM stock |
| IP7 (or other compound) | 0 - 100 µM (titrate) | Variable |
| PBS, pH 7.4 | - | To 100 µL |
Protocol 2: Investigating the Effect of IP6K Inhibition on α-Synuclein Pathology in a Cellular Model of Parkinson's Disease
This protocol uses the human neuroblastoma cell line SH-SY5Y to model Parkinson's disease and investigates the effect of inhibiting IP7 synthesis on α-synuclein aggregation and cell viability.
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Differentiation medium (e.g., Neurobasal medium with B27 supplement, retinoic acid, BDNF)
-
6-hydroxydopamine (6-OHDA) or pre-formed α-synuclein fibrils (PFFs)
-
IP6K inhibitor (e.g., N2-(m-Trifluorobenzyl), N6-(p-nitrobenzyl)purine - TNP)[6]
-
MTT reagent
-
Primary antibodies: anti-α-synuclein (phospho-S129), anti-LC3B
-
Secondary antibodies: fluorescently labeled
-
DAPI
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Fluorescence microscope
Procedure:
Part A: Cell Culture and Differentiation
-
Culture SH-SY5Y cells in complete growth medium at 37°C and 5% CO₂.
-
Seed cells into appropriate culture vessels (e.g., 24-well plates for imaging, 6-well plates for Western blotting).
-
When cells reach ~40-50% confluency, replace the growth medium with differentiation medium containing 10 µM retinoic acid.
-
Continue differentiation for 4-7 days, changing the medium every 2-3 days.[14][15]
Part B: Induction of Parkinson's-like Pathology and Treatment
-
Prepare a stock solution of the IP6K inhibitor TNP in DMSO.
-
Pre-treat the differentiated SH-SY5Y cells with various concentrations of TNP (e.g., 1-20 µM) for 2 hours. Include a vehicle control (DMSO).
-
Induce pathology by adding either 6-OHDA (e.g., 50-100 µM) or α-synuclein PFFs (e.g., 1-5 µg/mL) to the medium.
-
Incubate for 24-48 hours.
Part C: Analysis
Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with an appropriate solvent (e.g., acidified isopropanol).
-
Measure the absorbance at 570 nm.
α-Synuclein Aggregation (Immunofluorescence):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100.
-
Block with 5% BSA in PBS.
-
Incubate with primary antibody against phosphorylated α-synuclein (pS129).
-
Incubate with a fluorescently labeled secondary antibody and DAPI.
-
Image using a fluorescence microscope and quantify the intensity and number of α-synuclein aggregates.
Autophagy (Western Blot):
-
Lyse the cells and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a primary antibody against LC3B.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Quantify the ratio of LC3-II to LC3-I as a measure of autophagosome formation.
Quantitative Data Summary
| Parameter | Typical Range/Value | Model System | Reference(s) |
| IP6K Inhibitor (TNP) | |||
| IC₅₀ for IP6K1 | ~1 µM | In vitro | [6] |
| Effective concentration | 1-20 µM | Cellular models | [6] |
| α-Synuclein Aggregation | |||
| Monomer concentration | 50-100 µM | Thioflavin T assay | [5][16] |
| PFF concentration | 1-5 µg/mL | Cellular models | [1] |
| PD Model Induction | |||
| 6-OHDA concentration | 50-100 µM | SH-SY5Y cells | [17] |
Disclaimer: The protocols and concentrations provided are intended as a starting point. Researchers should optimize these conditions for their specific experimental setup and cell lines.
References
- 1. Cellular Models of Alpha-Synuclein Aggregation: What Have We Learned and Implications for Future Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Phosphatidylinositol 3-kinase-mediated regulation of neuronal apoptosis and necrosis by insulin and IGF-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 6. TNP and its analogs: Modulation of IP6K and CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. agilent.com [agilent.com]
- 9. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutant LRRK2 in lymphocytes regulates neurodegeneration via IL-6 in an inflammatory model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. LRRK2 Kinase Inhibition Attenuates Neuroinflammation and Cytotoxicity in Animal Models of Alzheimer’s and Parkinson’s Disease-Related Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 17. Neuroprotection of inositol hexaphosphate and changes of mitochondrion mediated apoptotic pathway and α-synuclein aggregation in 6-OHDA induced parkinson's disease cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Multi-Tiered Approach for Assessing Blood-Brain Barrier Permeability of Novel Compounds (e.g., IP7e)
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The blood-brain barrier (BBB) represents a critical obstacle and a key gatekeeper in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature prevents the vast majority of small molecules from reaching the brain.[1] Therefore, early and accurate assessment of a compound's ability to cross the BBB is paramount in the drug discovery pipeline. This document provides a comprehensive, multi-tiered strategy for evaluating the BBB permeability of novel compounds, using the hypothetical molecule "IP7e" as a representative candidate. The protocols herein cover in silico, in vitro, and in vivo methodologies, offering a framework for generating robust, decision-driving data.
A Tiered Strategy for BBB Permeability Assessment
A successful CNS drug discovery program employs a tiered approach to permeability screening, starting with high-throughput computational and in vitro models to filter large numbers of compounds, followed by lower-throughput, more physiologically relevant in vivo studies for promising candidates.[2][3][4] This strategy conserves resources by eliminating poor candidates early.
The workflow begins with rapid in silico predictions, progresses to medium-throughput in vitro assays that model passive and active transport, and culminates in definitive in vivo studies that measure brain exposure in a complex biological system.
Caption: Tiered workflow for BBB permeability assessment.
Tier 1: In Silico & Physicochemical Profiling
In silico models provide the first pass filter in a CNS drug discovery campaign. These computational methods predict BBB permeability based on a compound's physicochemical properties and structural features, allowing for rapid, cost-effective screening of virtual or newly synthesized libraries.[1][5]
Key Predicted Parameters:
-
LogBB: The logarithm of the ratio of the steady-state concentration of a drug in the brain to that in the blood (log [Cbrain/Cblood]).[6]
-
Molecular Descriptors: Properties like lipophilicity (logP), molecular weight (MW), number of hydrogen bond donors and acceptors, and polar surface area (PSA) are frequently used to build predictive models.[7]
Table 1: Key Physicochemical Descriptors for BBB Permeability Prediction
| Parameter | Favorable for BBB Penetration | Rationale |
| Molecular Weight (MW) | < 400 Da | Smaller molecules diffuse more easily across tight junctions. |
| LogP | 1.5 - 3.5 | Optimal lipophilicity balances membrane partitioning and aqueous solubility. |
| Polar Surface Area (PSA) | < 70 Ų | Lower PSA reduces desolvation energy penalty for membrane entry. |
| H-Bond Donors | ≤ 3 | Fewer donors limit interactions with the aqueous environment. |
| H-Bond Acceptors | ≤ 7 | Fewer acceptors reduce polarity. |
Data compiled from multiple sources indicating general guidelines for CNS drug properties.
Caption: Workflow for in silico BBB permeability prediction.
Tier 2: In Vitro Permeability Assays
In vitro models provide the first experimental assessment of permeability. They are broadly divided into non-cell-based assays, which model passive diffusion, and cell-based assays, which can also assess active transport and efflux mechanisms.[2][4]
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, cell-free model that evaluates a compound's ability to passively diffuse across a lipid membrane designed to mimic the BBB.[8][9]
Materials:
-
96-well filter "donor" plate and 96-well "acceptor" plate.
-
Porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane).[10][11]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound (this compound) and control compounds (e.g., Caffeine (B1668208), Propranolol, Atenolol).
-
LC-MS/MS or UV-Vis spectrophotometer for concentration analysis.
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Coat Donor Plate: Carefully apply 5 µL of the brain lipid solution onto the membrane of each well of the donor filter plate.[12]
-
Prepare Donor Solutions: Dissolve the test compound (this compound) and controls in PBS to a final concentration (e.g., 100 µM).
-
Add Donor Solutions: Add 200 µL of the donor solutions to the coated filter plate wells.
-
Assemble and Incubate: Place the donor plate onto the acceptor plate to form a "sandwich" and incubate for 4-18 hours at room temperature with gentle agitation.[12]
-
Analysis: After incubation, determine the compound concentration in both the donor and acceptor wells via LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)
Where VD is the donor volume, VA is the acceptor volume, A is the membrane area, t is the incubation time, CA(t) is the acceptor concentration at time t, and Cequilibrium is the concentration at equilibrium.
Protocol: Cell-Based Transwell Assay (hCMEC/D3 Model)
Immortalized human cerebral microvascular endothelial cells (hCMEC/D3) are widely used to create an in vitro BBB model that incorporates both passive diffusion and active transport mechanisms.[13][14]
Materials:
-
hCMEC/D3 cell line.
-
Collagen-coated Transwell inserts (e.g., 0.4 µm pores).[15]
-
Endothelial cell culture medium (EBM-2) with supplements.
-
Hanks' Balanced Salt Solution (HBSS).
-
Test compound (this compound) and controls.
-
LC-MS/MS for analysis.
Procedure:
-
Cell Culture: Seed hCMEC/D3 cells onto collagen-coated Transwell inserts at a density of ~25,000 cells/cm². Culture for 5-7 days until a confluent monolayer is formed.[15][16]
-
Monolayer Integrity: Measure the transendothelial electrical resistance (TEER) to confirm tight junction formation. A stable TEER value indicates barrier integrity.
-
Permeability Experiment (Apical-to-Basolateral, A→B):
-
Wash the monolayer with pre-warmed HBSS.
-
Add the test compound solution (e.g., 10 µM in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C. Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 min).[12]
-
-
Efflux Assessment (Basolateral-to-Apical, B→A): Repeat the experiment by adding the compound to the basolateral chamber and sampling from the apical chamber.
-
Analysis: Determine compound concentrations in the collected samples by LC-MS/MS.
Data Analysis: Calculate Papp as described for PAMPA. The efflux ratio (ER) is calculated as:
ER = Papp (B→A) / Papp (A→B)
An ER > 2 suggests the compound is a substrate for an active efflux transporter (e.g., P-glycoprotein).
Caption: Diagram of a cell-based Transwell assay.
Table 2: Representative In Vitro Permeability Data and Interpretation
| Compound | Assay | Papp (10⁻⁶ cm/s) | Efflux Ratio | Predicted In Vivo Permeability |
| Atenolol | hCMEC/D3 | < 1.0 | ~1.0 | Low |
| This compound (Hypothetical) | hCMEC/D3 | 8.5 | 1.2 | Moderate to High |
| Caffeine | hCMEC/D3 | > 15.0 | ~1.0 | High[17][18] |
| Propranolol | hCMEC/D3 | > 20.0 | ~1.0 | High[18][19] |
| Verapamil | hCMEC/D3 | > 10.0 | > 3.0 | Low (due to high efflux) |
Interpretation based on general literature values. CNS-positive drugs often exhibit Papp > 3-5 x 10⁻⁶ cm/s with an efflux ratio < 2.[20]
Tier 3: In Vivo Brain Penetration Studies
In vivo experiments are the gold standard for confirming BBB permeability, providing a quantitative measure of brain exposure in a living organism.[2][4] These studies integrate all relevant physiological factors, including plasma protein binding, metabolism, and active transport.
Protocol: Brain-to-Plasma Concentration Ratio (Kp) Determination
This method measures the total concentration of a compound in the brain relative to the plasma at a steady state.
Materials:
-
Rodents (e.g., Sprague-Dawley rats).
-
Test compound (this compound).
-
Dosing vehicle and administration equipment (e.g., IV, PO).
-
Tissue homogenizer.
-
LC-MS/MS for bioanalysis.
Procedure:
-
Dosing: Administer this compound to a cohort of rats at a specific dose and route.
-
Sample Collection: At a predetermined time point (approximating steady-state), collect blood samples via cardiac puncture and immediately perfuse the brain with saline to remove intravascular blood.[21][22]
-
Tissue Processing: Harvest the brain, weigh it, and homogenize it in a suitable buffer.
-
Extraction: Perform protein precipitation and/or liquid-liquid extraction on plasma and brain homogenate samples to isolate the compound.
-
Analysis: Quantify the concentration of this compound in the plasma (Cplasma) and brain homogenate (Cbrain) using a validated LC-MS/MS method.
Data Analysis: The brain-to-plasma ratio (Kp) is calculated as:
Kp = Cbrain / Cplasma
The Unbound Ratio: Kp,uu
While Kp is useful, it can be skewed by nonspecific binding to lipids and proteins. The unbound brain-to-plasma ratio (Kp,uu) is a more pharmacologically relevant parameter as it reflects the concentration gradient of the free drug available to interact with CNS targets.[23][24]
Calculation: Kp,uu = Kp * (fuplasma / fubrain)
Where fuplasma is the fraction of unbound drug in plasma and fubrain is the fraction of unbound drug in brain tissue. These fractions are determined separately using in vitro equilibrium dialysis or ultrafiltration methods.[25]
Table 3: Interpretation of In Vivo Brain Penetration Data
| Parameter | Value | Interpretation |
| Kp,uu | ~ 1.0 | Primarily passive diffusion across the BBB.[23][26] |
| Kp,uu | > 1.0 | Active influx is dominant over efflux.[26] |
| Kp,uu | < 0.3 | Active efflux is dominant; poor brain retention. |
| Kp | > 1.0 | Compound enters the brain, but may indicate high nonspecific binding. |
| Kp | < 0.1 | Very low brain penetration. |
Kp,uu is the most reliable measure of BBB transport efficiency.[27] A Kp,uu close to 1 is often desirable for CNS drugs that rely on passive transport.[23]
Caption: Workflow for an in vivo Kp and Kp,uu study.
Conclusion
Assessing blood-brain barrier permeability is a multifaceted process that requires an integrated strategy. By employing a tiered approach—from high-throughput in silico screening to mechanistic in vitro assays and definitive in vivo validation—researchers can efficiently identify and optimize CNS drug candidates like this compound. The protocols and interpretation guidelines provided in this document serve as a foundational framework for generating the critical data needed to advance promising neurotherapeutics from the bench to the clinic.
References
- 1. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]
- 2. Methods to assess drug permeability across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Methods to assess drug permeability across the blood‐brain barrier | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. In Silico Prediction Models for Blood-Brain Barrier Permeation: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Limitations of the hCMEC/D3 cell line as a model for Aβ clearance by the human blood‐brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An In Vitro Brain Endothelial Model for Studies of Cryptococcal Transmigration into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Blood-brain barrier permeability in response to caffeine challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Blood–brain barrier permeable β-blockers linked to lower risk of Alzheimer’s disease in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Transcardiac Perfusion of the Mouse for Brain Tissue Dissection and Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]
- 24. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
- 27. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing IP7e dosage for maximal therapeutic effect
Welcome to the technical support center for IP7e (Isoxazolo-pyridinone 7e). This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, brain-penetrant, and orally active activator of the Nurr1 signaling pathway, with an EC50 value of 3.9 nM.[1] Nurr1 is an orphan nuclear receptor that plays a crucial role in reducing inflammation by inhibiting the pro-inflammatory transcription factor NF-kB.[2] By activating Nurr1, this compound can attenuate neuroinflammation and neurodegeneration.[3][4]
Q2: What is the recommended solvent and storage for this compound?
A2: For in vivo studies, a 10x stock solution of this compound can be prepared in Tween 80.[3] This stock solution is then diluted with a saline solution (0.9% NaCl) to the final desired concentration.[3] For in vitro assays, this compound can be dissolved in DMSO. MedChemExpress suggests protocols for dissolving this compound in a mixture of DMSO and Corn Oil or DMSO and SBE-β-CD in Saline for achieving a concentration of ≥ 2.5 mg/mL.[1] For long-term storage, the stock solution should be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: What is a known effective dosage of this compound in preclinical models?
A3: In a murine model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, a dosage of 10 mg/kg administered twice daily via oral gavage has been shown to be effective as a preventive treatment.[1][3]
Q4: What is the difference between preventive and therapeutic administration of this compound in the EAE model?
A4: In the context of the published EAE study, preventive administration of this compound was initiated before the onset of clinical symptoms and was found to delay disease progression, reduce disease severity, and lessen neuroinflammatory and histopathological changes.[3] In contrast, therapeutic administration, which began after the appearance of clinical signs, did not show a significant effect on the course of the disease.[3]
Troubleshooting Guide
Issue 1: I am not observing the expected therapeutic effect of this compound in my EAE mouse model.
-
Timing of Administration: Ensure that you are administering this compound in a preventive regimen, prior to the onset of observable clinical symptoms.[3] The timing of administration is critical, as therapeutic administration after symptom onset has been shown to be ineffective.[3]
-
Dosage and Formulation: Verify that the dosage is 10 mg/kg administered twice daily.[3] The formulation of this compound in Tween 80 and saline is important for its bioavailability.[3]
-
Route of Administration: The established effective route of administration is oral gavage.[3]
-
Compound Integrity: Ensure that the this compound compound has been stored correctly at -80°C or -20°C to maintain its potency.[1]
Issue 2: How can I begin to optimize the dosage of this compound for a different disease model?
-
Dose-Ranging Studies: A formal dose-ranging study is recommended to determine the optimal dose. This typically involves testing a range of doses (e.g., 1, 3, 10, 30 mg/kg) to evaluate both efficacy and potential toxicity.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: Conduct PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in your model. PD studies will help to correlate the drug concentration with its biological effect, in this case, the activation of the Nurr1 signaling pathway.
-
Biomarker Analysis: Monitor downstream biomarkers of Nurr1 activation and NF-kB inhibition to assess the biological activity of this compound at different doses.[3]
Data Summary
The following table summarizes the key findings from the preclinical evaluation of this compound in an EAE mouse model.[3]
| Parameter | Vehicle-Treated EAE Mice | This compound-Treated EAE Mice (Preventive) | Statistical Significance |
| Disease Progression | Standard EAE Progression | Delayed Disease Progression | p < 0.01 |
| Percentage of Disease-Free Mice | Lower | Higher | p < 0.05 |
| Cumulative Disease Score | Higher | Significantly Reduced | p < 0.01 |
| Maximum Disease Score | Higher | Significantly Reduced | p < 0.01 |
| Body Weight | Massive Weight Loss | Restored Body Weight | p < 0.05 |
| Axonal Damage | Present | Significantly Decreased | p < 0.01 |
| Macrophage and T Lymphocyte Infiltration | Present | Reduced | Not specified |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for its evaluation in an EAE model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of isoxazolo-pyridinone 7e, a potent activator of the Nurr1 signaling pathway, on experimental autoimmune encephalomyelitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Isoxazolo-Pyridinone 7e, a Potent Activator of the Nurr1 Signaling Pathway, on Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting IP7e solubility issues in vitro
Welcome to the technical support center for IP7e. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in in vitro settings. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, brain-penetrant, and orally active activator of Nuclear receptor related 1 protein (Nurr1).[1][2][3] Its primary mechanism of action involves the activation of the Nurr1 signaling pathway, which has been shown to exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5]
Q2: What are the key chemical properties of this compound?
A2: The key chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₃H₂₂N₂O₄ |
| Molecular Weight | 390.43 g/mol [1][2] |
| CAS Number | 500164-74-9[1] |
| Appearance | White to off-white solid[1] |
| EC₅₀ | 3.9 nM for Nurr1 activation[1][3] |
Q3: What is the recommended solvent for dissolving this compound for in vitro use?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro experiments.[1] this compound is highly soluble in DMSO, reaching concentrations of 100 mg/mL (256.13 mM).[1] For optimal solubility, it is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q4: How should I store this compound powder and stock solutions?
A4: Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent (DMSO) | -80°C | 6 months[1][2] |
| -20°C | 1 month[1] |
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common solubility problems that may arise when preparing and using this compound in in vitro assays.
Problem 1: this compound powder is not fully dissolving in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture, or the concentration is too high.
-
Solution:
Problem 2: Precipitation occurs when diluting the this compound DMSO stock solution into aqueous cell culture medium.
-
Possible Cause: this compound is hydrophobic, and direct dilution of a highly concentrated DMSO stock into an aqueous medium can cause the compound to crash out of solution. The final concentration of DMSO in the culture medium may also be too high, affecting cell viability.
-
Solution:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of the culture medium.
-
Rapid Mixing: When adding the this compound solution (either the stock or intermediate dilution) to the medium, do so dropwise while gently vortexing or swirling the tube to ensure rapid and thorough mixing.
-
Control DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is consistent across all experimental conditions and is at a level that is non-toxic to your specific cell line. Generally, a final DMSO concentration of less than 0.5% is recommended, though some cell lines may tolerate up to 1%.[6][7] It is always best to run a vehicle control (medium with the same final DMSO concentration without this compound) to assess any solvent effects.
-
Problem 3: I observe a film or precipitate in the culture plate wells after incubation.
-
Possible Cause: The compound may be coming out of solution over time due to instability in the culture medium or interaction with media components.
-
Solution:
-
Reduce Incubation Time: If the experimental design allows, consider reducing the incubation time.
-
Media Changes: For longer experiments, it may be necessary to replace the medium with a freshly prepared this compound solution periodically (e.g., every 24 hours).
-
Serum Concentration: If using serum-supplemented media, consider if the serum concentration can be adjusted, as compounds can sometimes bind to serum proteins.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 390.43 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 3.9043 mg of this compound.
-
Calculation: 0.01 mol/L * 390.43 g/mol = 3.9043 g/L = 3.9043 mg/mL
-
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve: Vortex the tube vigorously until the this compound is completely dissolved. If necessary, use a brief sonication or warm the tube gently in a 37°C water bath to aid dissolution.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
Protocol 2: Preparation of this compound Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound in DMSO stock solution
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Recommended):
-
To prepare a 10 µM final working solution, first, create a 100-fold intermediate dilution. For example, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium to get a 100 µM intermediate solution. Mix gently by pipetting.
-
-
Prepare Final Working Solution:
-
Add the required volume of the intermediate solution to your final volume of pre-warmed cell culture medium. For example, to make 10 mL of a 10 µM working solution, add 1 mL of the 100 µM intermediate solution to 9 mL of medium.
-
Alternatively, for a direct dilution (use with caution to avoid precipitation), add 10 µL of the 10 mM stock solution directly to 10 mL of pre-warmed medium. Ensure you add the stock solution dropwise while gently swirling the medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. For the example above, the final DMSO concentration would be 0.1%.
-
Use Immediately: It is recommended to use the freshly prepared working solutions immediately for your cell-based assays.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound activates Nurr1, leading to the inhibition of the NF-kB signaling pathway.
Caption: Workflow for preparing this compound solutions and treating cells for in vitro experiments.
References
Technical Support Center: Identifying and Mitigating Off-Target Effects of IP7e
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential off-target effects of IP7e, a potent, cell-permeable, and orally active activator of the Nurr1 signaling pathway.[1] Given that some reports suggest this compound may not directly bind to the Nurr1 ligand-binding domain, understanding its full spectrum of molecular interactions is crucial for accurate data interpretation.[2]
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects are unintended interactions of a small molecule, like this compound, with proteins other than its intended biological target, Nurr1.[3] These interactions are a significant concern because they can lead to:
-
Cellular toxicity: Binding to and modulating the activity of other essential proteins can cause unintended cellular stress or death.[3]
-
Lack of translational potential: Promising preclinical results may fail in clinical settings if the therapeutic effect is due to an off-target interaction that is not relevant or is toxic in a whole organism.[3]
Q2: I'm observing a phenotype in my cell-based assay that doesn't seem consistent with the known functions of Nurr1 activation. How can I determine if this is an off-target effect of this compound?
A2: This is a strong indicator of a potential off-target effect. A systematic approach is necessary to investigate this discrepancy. A recommended strategy is to use a rescue experiment. If you can introduce a form of Nurr1 that is resistant to the effects of this compound (if its direct binding site were known) or use a structurally different Nurr1 agonist and reproduce the on-target effects, you can begin to dissect the observed phenotype. If the phenotype persists with this compound but not with other Nurr1 activators, it is likely an off-target effect. Further investigation using the methods described in this guide, such as kinome profiling or proteome-wide thermal shift assays, would be necessary to identify the specific off-target protein(s).
Q3: How can I proactively identify potential off-targets of this compound before observing conflicting results?
A3: Proactive identification of off-targets is a cornerstone of rigorous pharmacological research. Several unbiased, proteome-wide screening methods can be employed early in your research:
-
Kinase Profiling: Services like KINOMEscan® utilize competition binding assays to screen a compound against a large panel of kinases, providing a broad view of its kinase selectivity.[4][5][6][7]
-
Chemical Proteomics: This approach uses affinity chromatography with an immobilized version of your compound to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.[8][9]
-
Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry (MS): This powerful technique can identify proteins that are stabilized by this compound binding in intact cells on a proteome-wide scale.
Q4: What are some best practices to minimize the impact of potential off-target effects in my experiments with this compound?
A4: To reduce the likelihood of off-target effects confounding your data, consider the following strategies:[3]
-
Use the Lowest Effective Concentration: Perform dose-response experiments to determine the lowest concentration of this compound that elicits the desired on-target effect (Nurr1 activation). Higher concentrations are more likely to interact with lower-affinity off-targets.[3]
-
Utilize Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out Nurr1.[3] If the phenotype observed with this compound treatment is lost in the Nurr1 knockdown/knockout cells, it provides strong evidence for on-target activity.
-
Use an Inactive Control Compound: If available, a structurally similar but biologically inactive analog of this compound can be used as a negative control to rule out effects caused by the chemical scaffold itself.[3]
Q5: Are there computational tools that can help predict potential off-targets for this compound?
A5: Yes, computational or in silico methods can provide a preliminary assessment of potential off-targets.[10][11][12] These approaches typically involve screening the chemical structure of this compound against databases of known protein targets. The predictions are based on similarities to known ligands for various proteins. While these computational predictions are a useful starting point, they must be experimentally validated using the biochemical and cellular assays outlined in this guide.[10]
Troubleshooting Guide
This guide provides potential explanations and suggested solutions for common issues encountered during experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Phenotype is inconsistent with known Nurr1 biology. | The effect may be mediated by an off-target of this compound. | 1. Perform a literature search for the observed phenotype to identify potential pathways. 2. Conduct a kinome scan or proteome-wide CETSA-MS to identify potential off-targets. 3. Validate any identified off-targets using orthogonal assays (e.g., enzymatic assays, cellular target engagement). |
| High cellular toxicity at effective concentrations. | This compound may be inhibiting an essential protein off-target. | 1. Lower the concentration of this compound to the minimum effective dose. 2. Screen for off-targets known to be involved in cell viability pathways. 3. Compare the toxicity profile with other Nurr1 activators. |
| Discrepancy between biochemical and cellular assay results. | Poor cell permeability, active efflux from cells, or metabolism of this compound. | 1. Confirm cellular uptake of this compound. 2. Test for inhibition of efflux pumps. 3. Analyze the metabolic stability of this compound in your cell model. |
| Variable results between different cell lines. | Expression levels of the on-target (Nurr1) or off-target proteins may differ. | 1. Quantify the expression levels of Nurr1 in each cell line via Western blot or qPCR. 2. If an off-target is suspected, verify its expression across the cell lines.[3] |
Quantitative Data Summary
Clear and organized data is essential for comparing the on-target and off-target activities of this compound.
Table 1: On-Target Activity of this compound
| Parameter | Value | Assay Conditions | Reference |
| EC50 | 3.9 nM | Nurr1-dependent transcription reporter assay in MN9D cells | [1] |
| Emax | 2.1-fold of basal activity | Nurr1-dependent transcription reporter assay in MN9D cells | [1] |
Table 2: Template for Documenting Off-Target Activities of this compound
| Potential Off-Target | Binding Affinity (Kd) | Functional Inhibition (IC50) | Cellular Target Engagement (EC50) | Method of Identification | Validation Status |
| Example: Kinase X | e.g., 500 nM | e.g., 1.2 µM | e.g., 2.5 µM | e.g., KINOMEscan® | e.g., Validated by ITDR-CETSA |
| (Add newly identified off-targets here) |
Detailed Experimental Protocols
Protocol 1: Kinome-wide Profiling using a Competition Binding Assay (e.g., KINOMEscan®)
This protocol provides a general methodology for assessing the selectivity of this compound against a broad panel of kinases.
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Submit the required amount and concentration of the compound to the service provider as per their guidelines.
-
-
Assay Principle:
-
The assay measures the ability of this compound to compete with a proprietary, immobilized ligand for binding to a panel of DNA-tagged kinases.
-
The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by this compound.
-
-
Data Analysis:
-
The results are typically provided as the percent of control (%Ctrl), where the DMSO control represents 100% binding.
-
A lower %Ctrl value indicates a stronger interaction between this compound and the kinase. A common threshold for a significant interaction is a %Ctrl < 10 or < 35, depending on the desired stringency.
-
The data can be used to calculate a Kd (dissociation constant) for the high-affinity interactions.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation
CETSA is used to verify that this compound binds to its intended target (Nurr1) or a potential off-target in a cellular context.[13][14][15][16]
Part A: Melt Curve to Determine Optimal Temperature
-
Cell Culture and Treatment:
-
Culture cells known to express the target protein to 80-90% confluency.
-
Treat cells with a high concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Analyze the amount of the soluble target protein by Western blotting using a specific antibody.
-
Quantify the band intensities.
-
-
Data Analysis:
-
Plot the normalized band intensities against the temperature for both vehicle- and this compound-treated samples.
-
The temperature at which the protein abundance is reduced by 50% in the vehicle-treated sample is the apparent melting temperature (Tagg). The optimal temperature for the ITDR experiment is typically at or slightly above the Tagg.
-
Part B: Isothermal Dose-Response (ITDR) to Quantify Potency
-
Cell Culture and Treatment:
-
Culture and harvest cells as described above.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control for 1-2 hours at 37°C.
-
-
Heating:
-
Heat all samples at the single optimal temperature determined from the melt curve for 3 minutes, followed by cooling for 3 minutes.
-
-
Lysis, Protein Quantification, and Western Blot:
-
Follow steps 3 and 4 from the Melt Curve protocol.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each this compound concentration.
-
Plot the normalized band intensities against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50, which represents the concentration of this compound required to stabilize 50% of the target protein.
-
Visualizations
Diagram 1: Hypothesized On-Target Signaling Pathway of this compound
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 6. biospace.com [biospace.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fau-flvc.primo.exlibrisgroup.com [fau-flvc.primo.exlibrisgroup.com]
- 10. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]
- 12. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Oral Bioavailability of IP7e
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of IP7e, a potent and orally active Nurr1 activator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a potent, brain-penetrant small molecule that activates the nuclear receptor Nurr1, with an EC50 of 3.9 nM.[1] It has shown therapeutic potential in preclinical models of neurological disorders, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[1][2] While described as "orally active," optimizing its oral bioavailability is crucial for ensuring consistent and effective drug exposure in preclinical and potentially clinical settings. Low or variable oral bioavailability can lead to suboptimal therapeutic efficacy and hinder clinical translation.
Q2: What are the primary barriers to the oral absorption of small molecules like this compound?
The primary barriers to oral drug absorption can be categorized as follows:
-
Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed. Low solubility is a common reason for poor oral bioavailability.[3][4]
-
Low Intestinal Permeability: The drug must be able to pass through the intestinal epithelium to reach the bloodstream. Factors like molecular size, polarity, and efflux by transporters can limit permeability.
-
Gastrointestinal Degradation: The harsh acidic environment of the stomach and the presence of digestive enzymes can degrade the drug before it can be absorbed.[5]
-
First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein, where it can be extensively metabolized before reaching systemic circulation.[6][7]
Troubleshooting Guide: Improving this compound Oral Bioavailability
This guide provides a structured approach to troubleshooting and enhancing the oral bioavailability of this compound through various formulation strategies.
Issue 1: Poor Solubility and Dissolution Rate
Symptoms:
-
Low and variable plasma concentrations of this compound after oral administration.
-
Incomplete dissolution of this compound in simulated gastric or intestinal fluids.
-
Precipitation of the compound upon dilution of a stock solution.
Troubleshooting Strategies:
| Strategy | Description | Key Considerations |
| Salt Formation | Converting the free form of this compound to a salt can significantly improve its solubility and dissolution rate. | Requires an ionizable group on this compound. The choice of counter-ion is critical. |
| Particle Size Reduction | Micronization or nanomilling increases the surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation. | Can be achieved through techniques like jet milling or wet bead milling. |
| Amorphous Solid Dispersions | Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can enhance its apparent solubility and dissolution. | Techniques include spray drying and hot-melt extrusion. Polymer selection is crucial for stability. |
| Co-crystals | Forming a crystalline structure of this compound with a benign co-former can alter its physicochemical properties, including solubility and stability. | Requires screening for suitable co-formers. |
| Lipid-Based Formulations | Incorporating this compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve its solubilization and absorption.[7][8] | The formulation must be optimized for droplet size and stability. |
| Cyclodextrin (B1172386) Complexation | Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility.[4] | The stoichiometry of the complex and the type of cyclodextrin need to be determined. |
Issue 2: Low Intestinal Permeability
Symptoms:
-
Low Cmax and AUC even with good in vitro dissolution.
-
High efflux ratio in Caco-2 cell permeability assays.
Troubleshooting Strategies:
| Strategy | Description | Key Considerations |
| Permeation Enhancers | These excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells or increase membrane fluidity, facilitating drug transport.[9] Examples include medium-chain fatty acids and their derivatives.[9] | Safety and potential for intestinal irritation must be carefully evaluated. |
| Ion Pairing | For ionizable drugs, pairing with a lipophilic counter-ion can increase the overall lipophilicity of the complex, thereby enhancing its passive diffusion across the intestinal membrane.[8] | The stability of the ion pair in the gastrointestinal tract is a key factor. |
| Nanoparticle Formulations | Encapsulating this compound in nanoparticles can protect it from degradation and facilitate its uptake by intestinal cells through various mechanisms, including endocytosis.[10] | Particle size, surface charge, and material composition are critical parameters. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To assess the dissolution rate of different this compound formulations.
Methodology:
-
Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Add the this compound formulation (e.g., powder, solid dispersion) to a known volume of dissolution medium at 37°C with constant stirring.
-
At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.
-
Filter the sample and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Plot the cumulative percentage of drug dissolved against time to generate dissolution profiles.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To evaluate the intestinal permeability of this compound and identify potential efflux transporter interactions.
Methodology:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer with tight junctions.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For apical-to-basolateral (A-B) permeability, add this compound to the apical side and measure its appearance on the basolateral side over time.
-
For basolateral-to-apical (B-A) permeability, add this compound to the basolateral side and measure its appearance on the apical side.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, oral bioavailability) of different this compound formulations.
Methodology:
-
Fast rodents (e.g., mice or rats) overnight.
-
Administer the this compound formulation orally (e.g., via gavage). A separate cohort receives an intravenous (IV) administration of this compound to determine the absolute bioavailability.
-
Collect blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) via a suitable method (e.g., tail vein or saphenous vein).
-
Process the blood to obtain plasma and store frozen until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Perform pharmacokinetic analysis using non-compartmental methods to determine key parameters.
Visualization of Key Concepts
Signaling Pathway of this compound
This compound is an activator of Nurr1. In the context of neuroinflammation, Nurr1 activation can lead to the downregulation of pro-inflammatory genes by inhibiting the NF-κB signaling pathway.[2]
Caption: Signaling pathway of this compound in modulating neuroinflammation.
Experimental Workflow for Improving Oral Bioavailability
A logical workflow for enhancing the oral bioavailability of a compound like this compound involves a cycle of formulation, in vitro characterization, and in vivo evaluation.
Caption: Workflow for enhancing the oral bioavailability of this compound.
Decision Tree for Formulation Strategy Selection
This decision tree provides a logical approach to selecting a suitable formulation strategy based on the physicochemical properties of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of Isoxazolo-Pyridinone 7e, a Potent Activator of the Nurr1 Signaling Pathway, on Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. seranovo.com [seranovo.com]
- 6. mdpi.com [mdpi.com]
- 7. omicsonline.org [omicsonline.org]
- 8. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Navigating Inositol Pyrophosphate (IP7e) Experiments
Aimed at: Researchers, scientists, and drug development professionals, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered in experiments involving inositol (B14025) pyrophosphates, particularly Inositol Heptakisphosphate (IP7) and its isomers. While the term "IP7e" is not standard, this guide focuses on the complexities of IP7, which are likely central to the experimental issues faced.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of IP7.
Q1: What are the different isomers of IP7 and why is this important?
A1: Inositol Heptakisphosphate (IP7) exists as different isomers, primarily 1-IP7 (or 1-PP-InsP5) and 5-IP7 (or 5-PP-InsP5), which are synthesized by distinct enzymes. 5-IP7 is generally the most abundant isomer in mammalian cells. These isomers can have different biological roles and affinities for protein targets, and their relative abundance can change depending on cellular conditions. Therefore, inconsistent results can arise if the specific isomer is not considered or if the analytical method does not distinguish between them.
Q2: What are the typical cellular concentrations of IP7?
A2: The cellular concentration of IP7 can vary significantly between cell types and in response to cellular stress or stimuli. These low concentrations make accurate quantification challenging and susceptible to variability.
Table 1: Reported Cellular Concentrations of Inositol Pyrophosphates
| Inositol Pyrophosphate | Cell Type | Reported Concentration Range | Citation(s) |
| 5-IP7 | Mammalian Cells (general) | 0.5 – 5 µM | [1] |
| IP7 (total) | HCT116 cells | Can be converted to 1,5-IP8 | [2] |
| IP6 | C57BL/6J mouse brain | 40.68 ± 3.84 pmol/mg wet weight | [3] |
| IP6 | Human blood cells | 50.46 ± 18.57 pmol/10⁶ cells | [3] |
| IP7 (total) | Fission yeast | 1–2 µM | [4] |
Q3: How stable is IP7 during sample preparation and storage?
A3: Inositol pyrophosphates are sensitive to degradation, particularly under certain pH and temperature conditions. The high-energy pyrophosphate bond is labile.
Table 2: IP7 Stability and Handling Recommendations
| Condition | Stability Concern | Recommendation | Citation(s) |
| Acidic pH | The pyrophosphate bond is labile in acidic conditions. | Perform all acid extraction steps at 4°C to minimize degradation. Keep incubation times to a minimum. | [5] |
| Basic pH | Elution from purification beads is performed at high pH. | Elution should be performed promptly, and the sample neutralized or prepared for analysis. | [6] |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles can lead to degradation of biological molecules. | Aliquot samples after extraction to avoid multiple freeze-thaw cycles of the same sample. | [7][8] |
| Long-Term Storage | Degradation can occur over time, even when frozen. | Store extracted samples at -80°C for long-term stability. | [9][10] |
Section 2: Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot common problems during IP7 experiments.
Low or No IP7 Signal
Q: I am not detecting any IP7 in my samples. What could be the reason?
A: There are several potential causes for a lack of IP7 signal, ranging from issues with the cells to problems with the extraction and detection methods.
-
Cellular IP7 Levels: The concentration of IP7 in your cells might be below the detection limit of your assay. Consider using a positive control cell line known to have detectable IP7 levels, such as HCT116 cells.[11][12][13][14] You can also treat cells with sodium fluoride (B91410) (NaF), which has been shown to increase inositol pyrophosphate levels.[6][15]
-
Extraction Inefficiency: Incomplete cell lysis or inefficient extraction can lead to low recovery. Ensure you are using a validated extraction protocol, such as the perchloric acid method followed by enrichment with titanium dioxide beads.[5][16]
-
Sample Degradation: As mentioned in the FAQ, IP7 is labile. Ensure all extraction steps involving acid are performed on ice and that samples are stored properly at -80°C.[5] Avoid repeated freeze-thaw cycles.[7][8]
-
Detection Issues: If using HPLC or mass spectrometry, ensure the instrument is properly calibrated and that the method is optimized for inositol pyrophosphates. These molecules can be challenging to detect due to their high charge and lack of a chromophore.[17][18]
High Variability Between Replicates
Q: I am observing high variability in IP7 levels between my technical or biological replicates. What are the common sources of this inconsistency?
A: High variability is a frequent challenge in IP7 experiments. The sources can be multifactorial.
-
Inconsistent Sample Handling: Ensure uniform and rapid processing of all samples, especially during the quenching and extraction steps, to get a true snapshot of cellular concentrations.[2]
-
Pipetting Errors: Given the low abundance of IP7, small errors in pipetting during extraction or sample preparation for analysis can lead to significant variability.
-
Cell Culture Conditions: Variations in cell density, growth phase, or exposure to stimuli can alter IP7 levels. Standardize your cell culture and treatment protocols carefully.
-
Analytical Instrument Variability: For HPLC and mass spectrometry, fluctuations in system pressure, inconsistent mobile phase composition, or detector instability can all contribute to variability.[19][20][21][22][23] Regular maintenance and calibration are crucial.
Section 3: Experimental Protocols
Protocol: Perchloric Acid Extraction of Inositol Pyrophosphates from Cultured Cells
This protocol is a basic method for extracting soluble inositol polyphosphates from mammalian cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
1 M Perchloric Acid (HClO₄), chilled to 4°C
-
Titanium dioxide (TiO₂) beads
-
Ammonium (B1175870) hydroxide (B78521) (~2.8%, pH > 10)
-
Cell scrapers
-
Refrigerated centrifuge
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the culture dish twice with ice-cold PBS.
-
Add 1 ml of cold 1 M perchloric acid to the dish and incubate on ice for 10-15 minutes, with occasional swirling.[5]
-
Scrape the cells and transfer the acidic solution to a microfuge tube.
-
For suspension cells, pellet the cells by centrifugation (200 x g for 3 minutes), wash with ice-cold PBS, and then resuspend the pellet in 1 ml of cold 1 M perchloric acid.[5]
-
-
Acid Extraction:
-
Enrichment with TiO₂ Beads:
-
Prepare TiO₂ beads by washing them once with water and once with 1 M perchloric acid.[6]
-
Add the supernatant from the acid extraction to the prepared TiO₂ beads.
-
Rotate the mixture at 4°C for 15-20 minutes to allow the inositol phosphates to bind to the beads.[5]
-
Pellet the beads by centrifugation (3,500 x g for 1 minute) and discard the supernatant.[5]
-
Wash the beads twice with cold 1 M perchloric acid.[6]
-
-
Elution:
-
Elute the inositol phosphates from the beads by adding ~2.8% ammonium hydroxide and rotating for 5 minutes.[5]
-
Centrifuge to pellet the beads and collect the supernatant containing the purified inositol phosphates.
-
A second elution can be performed to maximize yield.
-
-
Sample Preparation for Analysis:
-
The eluted sample can be dried using a centrifugal evaporator and then reconstituted in an appropriate solvent for analysis by HPLC or mass spectrometry.[24]
-
Section 4: Visualizations
Signaling Pathway: IP7 and the Akt Signaling Cascade
This diagram illustrates the role of IP7 in the PI3K/Akt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Inositol Phosphates Purification Using Titanium Dioxide Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aphl.org [aphl.org]
- 10. Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 13. Artesunate induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the artesunate-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Extraction and Enrichment of Inositol Polyphosphate and Inositol Pyrophosphates Using Titanium Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sketchviz.com [sketchviz.com]
- 18. medium.com [medium.com]
- 19. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 20. m.youtube.com [m.youtube.com]
- 21. aelabgroup.com [aelabgroup.com]
- 22. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 23. uhplcs.com [uhplcs.com]
- 24. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
Technical Support Center: Overcoming Challenges in Long-Term IP7e Treatment Studies
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and navigating the complexities of long-term experimental studies involving the Nurr1 activator, IP7e.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, brain-penetrant, and orally active small molecule that functions as an activator of the Nuclear receptor-related 1 protein (Nurr1). Nurr1 is an orphan nuclear receptor critical for the development, maintenance, and survival of dopaminergic neurons. A key mechanism of action of Nurr1, and by extension this compound, is the suppression of neuroinflammation through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Q2: What are the key considerations for the formulation and administration of this compound in in vivo studies?
A2: For in vivo studies, this compound has been successfully formulated by first dissolving it in Tween 80 to create a stock solution. This stock is then further diluted in a saline solution (0.9% NaCl) to achieve the final desired concentration for administration. The most common route of administration in published studies is oral gavage. Given that this compound is an isoxazolopyridinone compound, ensuring complete dissolution and maintaining the stability of the formulation is critical for consistent results.
Q3: What is the known stability of this compound in solution?
A3: Stock solutions of this compound dissolved in DMSO are reported to be stable for up to 3 months when stored at -20°C. For oral gavage formulations using Tween 80 and saline, it is best practice to prepare the solution fresh before each administration to minimize potential degradation and ensure consistent dosing, especially in long-term studies. The stability of Tween 80-based emulsions can be influenced by the oil-to-water ratio and storage conditions, with creaming being a potential issue over time.[1]
Q4: What are the most significant challenges observed in this compound treatment studies so far?
A4: A primary challenge highlighted in the literature is the critical importance of treatment timing. In a mouse model of experimental autoimmune encephalomyelitis (EAE), preventive treatment with this compound before the onset of clinical symptoms showed significant efficacy in reducing disease severity. However, therapeutic administration after the manifestation of the disease had no effect. This suggests a narrow therapeutic window and emphasizes the compound's potential as a prophylactic or early-stage intervention. Long-term studies may face challenges related to maintaining consistent plasma and CNS concentrations, potential for off-target effects with chronic administration, and the development of tolerance.
Q5: Are there any known long-term side effects or toxicity associated with this compound?
A5: Currently, there is a lack of published long-term toxicity data specifically for this compound. As with any long-term study of a novel compound, it is crucial to monitor for potential side effects. General long-term toxicities associated with other classes of drugs, such as immunosuppressants, can include an increased risk of infections and malignancies.[2] For Nurr1 activators, potential long-term effects on systems where Nurr1 is expressed, beyond the intended target, should be carefully monitored. This includes comprehensive blood work, histopathological analysis of major organs, and behavioral assessments throughout the study.
Troubleshooting Guides
In Vitro Studies: Nurr1 Activity Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells in a luciferase reporter assay | - Inconsistent cell seeding density- Pipetting errors- Edge effects in the plate- Contamination | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for adding reagents.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Regularly check for and discard contaminated cultures. |
| Low or no signal in a Nurr1 reporter assay | - Low transfection efficiency- Inactive this compound compound- Inappropriate assay conditions- Cell line does not express functional Nurr1 | - Optimize transfection protocol (reagent-to-DNA ratio, cell confluency).- Confirm the integrity and activity of the this compound stock solution.- Ensure the reporter construct and expression vectors are correct.- Verify Nurr1 expression in the chosen cell line via qPCR or Western blot. |
| High background signal in a luciferase assay | - Autofluorescence of this compound- Intrinsic luciferase activity in the cell line- Reagent contamination | - Run a control with this compound and no cells to check for autofluorescence.- Use a cell line with no endogenous luciferase activity or use a different luciferase reporter system.- Use fresh, high-quality assay reagents. |
In Vivo Studies: Long-Term Administration
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected animal behavior/phenotype | - Inconsistent dosing- Formulation instability- Animal stress- Off-target effects of this compound | - Ensure accurate and consistent oral gavage technique.- Prepare fresh this compound formulation for each administration.- Handle animals gently and consistently to minimize stress.- Include a comprehensive panel of behavioral and physiological tests to monitor for off-target effects. |
| Precipitation of this compound in the gavage formulation | - Poor solubility of this compound- Incorrect preparation of the formulation | - Ensure complete dissolution of this compound in Tween 80 before adding saline.- Gentle warming and sonication may aid dissolution.- Visually inspect the formulation for any precipitate before each administration. |
| Difficulty in maintaining consistent plasma/tissue levels of this compound | - Rapid metabolism or clearance of this compound- Variability in oral absorption | - Consider increasing the dosing frequency if pharmacokinetic data suggests rapid clearance.- Ensure consistent timing of administration relative to the animal's light/dark and feeding cycles.- Monitor plasma and tissue levels of this compound at multiple time points throughout the study. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (Nurr1 Activation) | MN9D (murine dopaminergic neuronal) | 3.9 nM | [3] |
| Emax (Nurr1 Activation) | MN9D (murine dopaminergic neuronal) | 2.1-fold of basal activity | [4] |
Table 2: In Vivo Efficacy of this compound in an EAE Mouse Model
| Treatment Regimen | Key Findings | Reference |
| Preventive (10 mg/kg, oral gavage, twice daily, from day 7 to 23 post-immunization) | - Delayed disease progression- Reduced disease severity- Decreased neuroinflammatory and histopathological alterations in the spinal cord | [1] |
| Therapeutic (10 mg/kg, oral gavage, twice daily, from day 21 to 36 post-immunization) | - No significant effect on the clinical course of EAE | [1] |
Experimental Protocols
Protocol 1: Nurr1 Transcriptional Activation Luciferase Reporter Assay
Objective: To quantify the activation of Nurr1 by this compound in a cell-based assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
Lipofectamine 2000 (or similar transfection reagent)
-
Nurr1 expression plasmid (e.g., pCMV-hNurr1)
-
Nurr1-responsive reporter plasmid (e.g., pGL4.26[luc2/minP/CRE] with NBRE inserts)
-
Control reporter plasmid (e.g., pRL-TK for normalization)
-
This compound stock solution (in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C and 5% CO2.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex in Opti-MEM according to the manufacturer's protocol. A typical ratio would be 100 ng of Nurr1 expression plasmid, 100 ng of the NBRE-luciferase reporter plasmid, and 10 ng of the pRL-TK control plasmid per well.
-
Add the transfection complex to the cells and incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with fresh complete DMEM.
-
-
This compound Treatment:
-
After 24 hours of transfection, replace the medium with serum-free DMEM containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO).
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure firefly and Renilla luciferase activity sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and calculate the EC50.
-
Protocol 2: Quantitative RT-PCR for NF-κB Target Gene Expression
Objective: To measure the effect of this compound on the expression of NF-κB target genes in vitro or in vivo.
Materials:
-
Cells or tissue treated with this compound or vehicle
-
TRIzol reagent (or similar RNA extraction kit)
-
High-Capacity cDNA Reverse Transcription Kit (or similar)
-
SYBR Green qPCR Master Mix
-
Primers for NF-κB target genes (e.g., TNF-α, IL-6, ICAM-1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Methodology:
-
RNA Extraction:
-
Homogenize cells or tissue in TRIzol reagent and extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit following the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions in triplicate for each sample and primer set using SYBR Green qPCR Master Mix. A typical reaction includes 1 µL of cDNA, 0.5 µL of each forward and reverse primer (10 µM), 10 µL of SYBR Green Master Mix, and nuclease-free water to a final volume of 20 µL.
-
Run the qPCR program on a real-time PCR instrument with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Mandatory Visualizations
Caption: this compound activates Nurr1, which inhibits NF-κB-mediated pro-inflammatory gene transcription.
Caption: Workflow for in vitro and in vivo evaluation of this compound's effects on Nurr1 signaling.
References
- 1. wjbphs.com [wjbphs.com]
- 2. Long-Term Toxicity of Immunosuppressive Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel synthetic activator of Nurr1 induces dopaminergic gene expression and protects against 6-hydroxydopamine neurotoxicity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel synthetic activator of Nurr1 induces dopaminergic gene expression and protects against 6-hydroxydopamine neurotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lipopolysaccharide (LPS) Protocols for Mouse Strains
This technical support center provides guidance on adjusting Lipopolysaccharide (LPS) protocols for different mouse strains, a critical consideration for researchers in immunology, neuroscience, and drug development. Given the significant variability in LPS response among common laboratory mouse strains, this resource offers troubleshooting advice, standardized protocols, and comparative data to enhance experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What is LPS and why is it used in mouse models?
A1: Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. In research, LPS is widely used to induce a systemic inflammatory response, mimicking aspects of bacterial infection and sepsis in mouse models. This allows for the study of inflammatory pathways, cytokine responses, and the evaluation of anti-inflammatory therapeutics.[1]
Q2: How does LPS activate the immune system?
A2: LPS is primarily recognized by the Toll-like receptor 4 (TLR4) complex, which also includes MD2 and CD14, on the surface of immune cells like macrophages.[2][3] This binding initiates a cascade of intracellular signaling pathways, including the MyD88-dependent and TRIF-dependent pathways. These pathways converge on the activation of transcription factors such as NF-κB and AP-1, leading to the production and release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[3][4][5]
Q3: Why is it necessary to adjust LPS protocols for different mouse strains?
A3: The genetic background of a mouse strain is a critical determinant of its response to LPS.[6] Different strains exhibit varying susceptibility and produce different cytokine profiles. For instance, C57BL/6 mice are known for a robust pro-inflammatory (Th1-type) response, while BALB/c mice typically mount a less intense (Th2-type) response.[7][8] Some strains, like C3H/HeJ, are resistant to LPS due to a natural mutation in the Tlr4 gene.[6][9] Therefore, a single LPS dose can lead to vastly different outcomes—from mild inflammation to septic shock and lethality—depending on the strain used.[10]
Q4: What are the most common routes of LPS administration?
A4: The most common route for inducing a systemic inflammatory response is intraperitoneal (i.p.) injection.[6][11] Other routes include intravenous (i.v.), subcutaneous (s.c.), and intranasal or intracerebral for more localized inflammatory models.[10][11] The choice of administration route depends on the specific research question and the target organ system.
Troubleshooting Guide
Q5: My mice show high variability in their response to LPS, even within the same strain. What could be the cause?
A5: Several factors can contribute to this variability:
-
Animal Hygiene: The microbiome and overall health status of the mice can influence their immune readiness. Animals from different vendors or even different rooms within a facility may have different baseline immune activation.[6]
-
LPS Preparation: Ensure the LPS is fully solubilized and vortexed well before each injection to avoid "hot spots" in the solution. Prepare fresh dilutions for each experiment.[6]
-
Injection Technique: Inconsistent injection placement (e.g., accidental injection into the gut or adipose tissue) can alter the absorption and kinetics of the LPS challenge.
-
Age and Sex: The immune response can differ significantly between mice of different ages and sexes.[12][13][14] It is crucial to use age- and sex-matched animals for all experimental groups.
Q6: I administered LPS, but the expected cytokine response (e.g., TNF-α) is low or absent. What went wrong?
A6: This could be due to several reasons:
-
Incorrect Mouse Strain: Verify that you are not using an LPS-resistant strain like C3H/HeJ or C57BL/10ScCr.[6]
-
Timing of Sample Collection: The kinetics of cytokine release are rapid and transient. For example, TNF-α levels in plasma typically peak around 1.5-2 hours after an i.p. LPS injection and then decline.[11] IL-6 peaks slightly later, around 2-3 hours.[11] Collecting samples outside this window may miss the peak response.
-
LPS Dose: The dose may be too low for the specific strain you are using. A pilot study to titrate the optimal LPS dose is highly recommended.[6][15]
-
LPS Quality: The potency of LPS can vary between vendors and even between lots. Use LPS from a reputable supplier and consider testing new lots before beginning large-scale experiments.
Q7: The mortality rate in my LPS experiment is too high. How can I reduce it?
A7: High mortality indicates that the LPS dose is too high for the specific mouse strain, age, or health status of your animals.
-
Reduce the Dose: This is the most critical step. The lethal dose (LD50) can vary significantly; for C57BL/6 and BALB/c mice, the LD50 is approximately 10-25 mg/kg.[6] For studies of inflammation, a sub-lethal dose (e.g., 1-5 mg/kg) is typically used.[16]
-
Conduct a Dose-Response Pilot Study: Before your main experiment, test a range of doses (e.g., 1 mg/kg, 5 mg/kg, 10 mg/kg) in a small number of mice to identify a dose that induces a robust inflammatory response without causing excessive mortality.[13]
-
Monitor Animals Closely: After LPS administration, monitor the mice for signs of distress, such as lethargy, ruffled fur, and hypothermia.[6] This allows for humane endpoint determination and provides valuable data on the severity of the response.
Data Summaries
Table 1: Recommended Sub-Lethal Intraperitoneal (i.p.) LPS Doses for Common Mouse Strains
| Mouse Strain | Typical Sub-Lethal Dose Range (mg/kg) | Expected Inflammatory Response | Notes |
| C57BL/6 | 1 - 5 mg/kg | High (Th1-dominant) | Highly susceptible to LPS-induced inflammation.[10][16] |
| BALB/c | 1 - 10 mg/kg | Moderate (Th2-dominant) | Generally less sensitive than C57BL/6 mice.[16][17] |
| CD-1 | 1 - 5 mg/kg | High | Outbred stock, response can be more variable.[12] |
| C3H/HeN | 1 - 10 mg/kg | High | Normal LPS responder. |
| C3H/HeJ | N/A (Resistant) | None / Very Low | Carries a mutation in the Tlr4 gene, making it hyporesponsive to LPS.[6][9] |
Note: These are starting recommendations. The optimal dose must be determined empirically for your specific experimental conditions.[6][15]
Table 2: Comparative Cytokine Response in C57BL/6 vs. BALB/c Mice
This table summarizes the typical cytokine profile observed in peritoneal macrophages or serum following in vivo or in vitro LPS stimulation.
| Cytokine | C57BL/6 Response | BALB/c Response | Primary Function |
| TNF-α | High | Moderate | Pro-inflammatory, key mediator of septic shock[16] |
| IL-6 | High | Moderate | Pro-inflammatory, induces acute phase response[12][16] |
| IL-12 | High | Low | Promotes Th1 cell differentiation[17] |
| IFN-γ | High | Low | Key Th1 cytokine, macrophage activation[7][8] |
| IL-4 | Low | High | Key Th2 cytokine, promotes B cell switching to IgE[7][8] |
| IL-10 | High | High | Anti-inflammatory, regulatory cytokine[7][8] |
| TGF-β1 | Low | High | Anti-inflammatory, tissue repair[7][8] |
Experimental Protocols
Methodology: In Vivo LPS Challenge for Cytokine Analysis
This protocol describes a standard procedure for inducing a systemic inflammatory response in mice via intraperitoneal LPS injection, followed by blood collection for cytokine measurement.
-
Animal Preparation:
-
Use 8-12 week old, age- and sex-matched mice (e.g., C57BL/6 or BALB/c).
-
Allow animals to acclimate to the facility for at least one week before the experiment.
-
Record the body weight of each mouse on the day of the experiment to calculate the precise injection volume.
-
-
LPS Solution Preparation:
-
Use LPS from Escherichia coli (e.g., serotype O111:B4).[6]
-
Under sterile conditions, reconstitute the lyophilized LPS in sterile, pyrogen-free 0.9% saline to create a stock solution (e.g., 1 mg/mL).
-
Vortex the stock solution vigorously for at least 1 minute to ensure it is fully dissolved.
-
Dilute the stock solution with sterile saline to the final desired concentration for injection (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 25g mouse injected with 250 µL). Prepare this working solution fresh on the day of use.[18]
-
-
LPS Administration:
-
Vortex the LPS working solution immediately before drawing it into the syringe to ensure homogeneity.
-
Administer the LPS via intraperitoneal (i.p.) injection using a 26G or 27G needle.[1] A typical injection volume is 10 µL per gram of body weight.
-
For control animals, inject an equivalent volume of sterile saline.
-
-
Post-Injection Monitoring and Sample Collection:
-
Monitor the animals for clinical signs of inflammation (lethargy, piloerection, huddling).
-
For cytokine analysis, collect blood at the expected peak time point. A common time point for multiple pro-inflammatory cytokines is 2-3 hours post-injection.[1][12]
-
Blood can be collected via terminal cardiac puncture under deep anesthesia or via submandibular or retro-orbital bleeding for survival studies.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
Measure cytokine levels in the plasma using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.[11]
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified LPS signaling via TLR4 receptor.
Experimental Workflow Diagram
Caption: Standard workflow for an in vivo LPS challenge experiment.
References
- 1. Immunology: Lipopolysaccharide (LPS) Challenge | Phenotypic Data Packages | Taconic Biosciences [taconic.com]
- 2. The macrophage response towards LPS and its control through the p38(MAPK)-STAT3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HCX3 Mitigates LPS-Induced Inflammatory Responses in Macrophages by Suppressing the Activation of the NF-κB Signaling Pathway [mdpi.com]
- 4. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of LPS-stimulated pathways in macrophages by the flavonoid luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Study of The Effect of LPS on The Function of BALB/c and C57BL/6 Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative study of the effect of LPS on the function of BALB/c and C57BL/6 peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharides from Distinct Pathogens Induce Different Classes of Immune Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. Differential Expression of Inflammatory Cytokines and Stress Genes in Male and Female Mice in Response to a Lipopolysaccharide Challenge | PLOS One [journals.plos.org]
- 13. yakhak.org [yakhak.org]
- 14. yakhak.org [yakhak.org]
- 15. researchgate.net [researchgate.net]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. Differences in Expression of Toll-Like Receptors and Their Reactivities in Dendritic Cells in BALB/c and C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Inositol Pyyrophosphates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing precipitation of inositol (B14025) pyrophosphates, with a focus on Inositol Heptakisphosphate (IP7), in stock solutions.
Frequently Asked Questions (FAQs)
Q1: My IP7 solution has become cloudy and a precipitate has formed. What is the likely cause?
Precipitation of IP7 in stock solutions is most commonly caused by the formation of insoluble salts with divalent or trivalent cations. Inositol pyrophosphates are highly negatively charged and can readily interact with cations such as magnesium (Mg²⁺), calcium (Ca²⁺), and iron (Fe³⁺) that may be present in your buffer or water source. Another potential cause is the use of a solvent with a pH that does not favor the solubility of your specific IP7 salt.
Q2: What is the recommended solvent for preparing IP7 stock solutions?
For initial solubilization, it is recommended to use high-purity, deionized water (ddH₂O) or a slightly alkaline buffer (pH 7.5-8.5). The use of buffers containing chelating agents like EDTA can also be beneficial to sequester any contaminating divalent cations. Avoid using buffers with high concentrations of divalent cations unless your experimental protocol specifically requires them.
Q3: How does pH affect the stability and solubility of IP7?
The solubility of inositol pyrophosphates is pH-dependent. While slightly alkaline conditions can improve the solubility of some salt forms, prolonged exposure to strongly acidic or alkaline conditions should be avoided. Acidic conditions, in particular, can lead to the hydrolysis and degradation of the labile pyrophosphate bonds. It is crucial to maintain the pH of your stock solution within a stable range, typically close to physiological pH, for long-term storage.
Q4: Can I sonicate or heat my IP7 solution to aid dissolution?
Gentle sonication can be used to aid the dissolution of IP7. However, prolonged or high-intensity sonication should be avoided as it can potentially lead to degradation. Gentle warming (e.g., to 37°C) may also be acceptable for short periods, but high temperatures should be avoided to prevent hydrolysis of the pyrophosphate moiety.
Q5: What are the optimal storage conditions for IP7 stock solutions?
For long-term stability, it is recommended to store IP7 stock solutions at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can contribute to precipitation and degradation. Ensure that the storage tubes are well-sealed to prevent changes in concentration due to evaporation.
Troubleshooting Guide: Minimizing and Resolving IP7 Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of IP7 in your stock solutions.
Experimental Protocol: Preparing a Stable IP7 Stock Solution
-
Quality Control of Reagents:
-
Use high-purity, sterile, deionized water (ddH₂O) with a resistivity of >18 MΩ·cm.
-
If using a buffer, ensure all components are of high purity and free from significant cation contamination. Consider treating buffers with a chelating resin if cation contamination is suspected.
-
-
Dissolution Procedure:
-
Bring the lyophilized IP7 powder to room temperature before opening the vial to prevent condensation.
-
Add the desired volume of ddH₂O or a suitable buffer (e.g., 10 mM HEPES, pH 7.5) to the vial to achieve the target concentration.
-
Gently vortex or pipette the solution up and down to dissolve the powder. Avoid vigorous shaking.
-
If dissolution is slow, sonicate in a water bath for short intervals (e.g., 1-2 minutes) at room temperature.
-
-
Filtration and Storage:
-
For sterile applications, filter the stock solution through a 0.22 µm syringe filter that is compatible with aqueous solutions.
-
Aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Troubleshooting Steps for Precipitated IP7 Solutions
-
Initial Assessment:
-
Visually confirm the presence of a precipitate. This may appear as cloudiness, a visible pellet after centrifugation, or crystalline structures.
-
-
Resolubilization Protocol:
-
Step 1: Gentle Agitation: Thaw the frozen aliquot completely at room temperature. Gently vortex or flick the tube to see if the precipitate readily redissolves.
-
Step 2: pH Adjustment: If the precipitate persists, check the pH of the solution. If it has drifted, adjust it back to the optimal range (pH 7.5-8.5) by adding a small volume of a dilute, high-purity base (e.g., 0.1 M NaOH). Add the base in very small increments and vortex between additions.
-
Step 3: Chelation of Cations: If pH adjustment is ineffective, the precipitation is likely due to cation contamination. Add a small amount of a concentrated, sterile EDTA solution to a final concentration of 1-5 mM. EDTA will chelate divalent cations, which may allow the IP7 to redissolve.
-
Step 4: Gentle Warming and Sonication: As a last resort, gently warm the solution to 37°C for a short period (5-10 minutes) and sonicate briefly.
-
-
Purification of Precipitated Solution (Advanced):
-
If the above steps fail, the solution may need to be repurified. A method utilizing titanium dioxide (TiO₂) beads can be employed to bind and then elute the inositol phosphates, separating them from the problematic components in the solution.[1][2] This is an advanced technique and should be performed with reference to established protocols.
-
Data Presentation: Factors Influencing IP7 Solubility
| Factor | Condition | Effect on IP7 Solubility | Recommendation |
| pH | Acidic (pH < 6) | Low | Avoid prolonged exposure to prevent hydrolysis. |
| Neutral (pH 6.5-7.5) | Moderate to High | Generally suitable for many applications. | |
| Alkaline (pH > 7.5) | High | Can improve solubility, but monitor for degradation. | |
| Cations | Monovalent (Na⁺, K⁺) | High | Generally well-tolerated. |
| Divalent (Mg²⁺, Ca²⁺) | Low | Can cause precipitation; use cation-free water/buffers. | |
| Trivalent (Fe³⁺) | Very Low | Strong potential for precipitation; strictly avoid. | |
| Temperature | 4°C | High (for short-term) | Suitable for temporary storage. |
| -20°C / -80°C | High (for long-term) | Recommended for stable, long-term storage. | |
| > 37°C | Risk of Degradation | Avoid high temperatures. | |
| Freeze-Thaw Cycles | Multiple Cycles | Can induce precipitation | Aliquot to avoid repeated freeze-thaw cycles. |
Visualizations
Inositol Pyrophosphate Metabolic Pathway
Caption: Synthesis and degradation of IP7 and IP8.
IP7 Interaction with the Akt Signaling Pathway
Caption: IP7 negatively regulates Akt signaling.[3][4][5]
References
- 1. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Inositol pyrophosphates inhibit Akt signaling, regulate insulin sensitivity and weight gain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insulin Signaling: Inositol Phosphates Get Into the Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
Validation & Comparative
Unveiling the Potency of Nurr1 Agonists: A Comparative Analysis of IP7e and Other Modulators
For Immediate Release
In the landscape of neurodegenerative disease research, the nuclear receptor Nurr1 (NR4A2) has emerged as a promising therapeutic target. As a key regulator of dopaminergic neuron development and survival, as well as a modulator of neuroinflammation, the activation of Nurr1 holds significant potential for conditions such as Parkinson's disease. This guide provides a comparative analysis of the efficacy of a prominent Nurr1 agonist, IP7e, against other known modulators, supported by experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: Comparative Efficacy of Nurr1 Agonists
The following table summarizes the in vitro efficacy of this compound and other selected Nurr1 agonists. It is important to note that a direct head-to-head comparison of all compounds in a single study is not yet available, and thus, these values are compiled from various reports. A significant point of contention exists for this compound, with one study reporting a high potency (EC50 of 3.9 nM) while another suggests it does not directly bind to the Nurr1 ligand-binding domain (LBD). This discrepancy highlights the need for further research to elucidate its precise mechanism of action.
| Compound | Chemical Class | EC50 | Binding Affinity (Kd) | Cell-Based Assay | Reference |
| This compound | Isoxazolo-pyridinone | 3.9 nM | Not Reported | Full-length Nurr1 reporter assay | [1] |
| SA00025 | Not Disclosed | 2.5 nM | Not Reported | HEK293 cells with full-length human Nurr1 | [2] |
| Compound 36 | Amodiaquine analog | 90 nM | 0.17 µM | Not Specified | [3] |
| Vidofludimus analog (29) | Dihydroorotate dehydrogenase inhibitor analog | 110 nM | 0.3 µM | Gal4 hybrid reporter gene assay | [4] |
| 4A7C-301 | 4-amino-7-chloroquinoline derivative | ~200 nM | IC50 = 48.22 nM (competition assay) | N27-A dopaminergic cells | [5] |
| Amodiaquine (AQ) | 4-aminoquinoline | ~20 µM | Not Reported | Nurr1 LBD-based reporter assay | [6] |
| Chloroquine (CQ) | 4-aminoquinoline | ~50 µM | IC50 = 1.03 µM (competition assay) | Nurr1 LBD-based reporter assay | [5][6] |
| C-DIM12 | 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane | Micromolar range | High-affinity (in silico modeling) | Gal4-Nurr1 fusion assay | [1] |
In Vivo Efficacy in Preclinical Models
The therapeutic potential of these agonists has been investigated in various animal models of neurodegenerative diseases, primarily focusing on Parkinson's disease.
| Compound | Animal Model | Key Findings | Reference |
| This compound | Experimental Autoimmune Encephalomyelitis (EAE) for MS | Attenuated inflammation and neurodegeneration. Not tested in PD models. | [2] |
| SA00025 | 6-hydroxydopamine (6-OHDA)-lesioned rats (PD model) | Showed partial neuroprotective effects. | [2] |
| 4A7C-301 | MPTP-induced mouse model of PD | Protected midbrain dopamine (B1211576) neurons and improved motor and non-motor deficits. | [7] |
| Amodiaquine (AQ) | 6-OHDA-lesioned rats (PD model) | Improved behavioral deficits. | [6] |
| C-DIM12 | MPTP-lesioned rat model of PD | Demonstrated potent neuroprotective and anti-inflammatory effects. | [2] |
Delving into the Mechanism: The Nurr1 Signaling Pathway
Nurr1, as a ligand-activated transcription factor, plays a crucial role in the expression of genes essential for the development, maintenance, and survival of dopaminergic neurons. Its activation can also suppress neuroinflammation by inhibiting the NF-κB signaling pathway.
Experimental Protocols: A Closer Look at the Methodology
The efficacy of Nurr1 agonists is primarily assessed through a combination of in vitro and in vivo experiments.
In Vitro Efficacy: Gal4-Nurr1 Reporter Gene Assay
This assay is a cornerstone for screening and characterizing Nurr1 agonists. It utilizes a chimeric receptor system to measure the transcriptional activity of Nurr1 in response to a compound.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their high transfection efficiency. They are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Transfection: Cells are co-transfected with two plasmids:
-
An expression vector encoding a fusion protein of the Gal4 DNA-binding domain (DBD) and the Nurr1 ligand-binding domain (LBD).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with upstream activating sequences (UAS) that are recognized by the Gal4 DBD.
-
-
Treatment: After transfection, cells are treated with varying concentrations of the test compound (e.g., this compound).
-
Incubation: Cells are incubated for a specific period (e.g., 24 hours) to allow for compound-induced activation of the reporter gene.
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the transcriptional activity of the Gal4-Nurr1-LBD fusion protein.
-
Data Analysis: The data is normalized to a control (e.g., vehicle-treated cells), and the half-maximal effective concentration (EC50) is calculated to determine the potency of the agonist.
In Vivo Efficacy: Murine Parkinson's Disease Model (MPTP)
To assess the neuroprotective effects of Nurr1 agonists in a living organism, the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease is frequently employed.
Detailed Methodology:
-
Animal Model: Male C57BL/6 mice are typically used.
-
MPTP Administration: Mice are administered MPTP, a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
-
Drug Administration: The Nurr1 agonist (e.g., 4A7C-301) is administered to the mice, often before, during, or after MPTP treatment, depending on the study design (prophylactic or therapeutic).
-
Behavioral Analysis: Motor function is assessed using tests such as the rotarod and open-field tests to evaluate balance, coordination, and locomotor activity.
-
Immunohistochemistry and Neurochemical Analysis: After the treatment period, brain tissue is collected and analyzed. Immunohistochemistry is used to quantify the number of surviving dopaminergic neurons (tyrosine hydroxylase-positive cells) in the substantia nigra. High-performance liquid chromatography (HPLC) may be used to measure dopamine levels in the striatum.
-
Data Analysis: The results from the treated group are compared to the MPTP-only and control groups to determine the neuroprotective and functional recovery effects of the Nurr1 agonist.
Conclusion
The activation of Nurr1 presents a compelling strategy for the development of novel therapeutics for neurodegenerative diseases. While this compound has shown remarkable potency in some studies, the conflicting reports on its direct binding to Nurr1 warrant further investigation. The development of new generation agonists like 4A7C-301 with high potency and brain permeability is encouraging. The continued exploration of diverse chemical scaffolds and a deeper understanding of their interaction with Nurr1 will be crucial in translating the therapeutic promise of Nurr1 activation into clinical reality. This comparative guide serves as a valuable resource for researchers in the field, providing a snapshot of the current landscape of Nurr1 agonists and the methodologies used to evaluate their efficacy.
References
- 1. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a Potent Nurr1 Agonist Tool for In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Testing of Nurr1 Agonists in Pre-clinical Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
Validating the Neuroprotective Effects of IP7e In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo neuroprotective effects of the novel Nurr1 activator, IP7e, against established treatments for multiple sclerosis (MS). The data presented is derived from studies utilizing the experimental autoimmune encephalomyelitis (EAE) mouse model, a standard preclinical model for MS. This document is intended to assist researchers in evaluating the potential of this compound as a neuroprotective agent.
Executive Summary
This compound, a potent activator of the Nurr1 signaling pathway, has demonstrated significant neuroprotective effects in a mouse model of EAE. When administered preventively, this compound delayed the onset and reduced the severity of the disease.[1] This effect is attributed to the activation of Nurr1, which subsequently down-regulates the pro-inflammatory NF-kB signaling pathway.[1] However, therapeutic administration of this compound after disease onset did not show a significant impact on the disease course.
This guide compares the efficacy of this compound with several approved MS drugs—Fingolimod, Dimethyl Fumarate (B1241708), and Glatiramer Acetate—based on their performance in the EAE model. The comparative data highlights differences in their mechanisms of action, and their effectiveness in prophylactic and therapeutic settings.
Comparative Analysis of Neuroprotective Agents in the EAE Model
The following tables summarize the quantitative data from in vivo studies of this compound and its comparators in the EAE model.
Table 1: Prophylactic Treatment in the EAE Model
| Compound | Dosage | Administration Route | Mean Maximum Clinical Score (vs. Control) | Day of Onset (vs. Control) | Key Findings |
| This compound | 10 mg/kg/12h | Oral gavage | Reduced severity[1] | Delayed (15 d.p.i. vs. 12 d.p.i.) | Delayed disease onset and reduced severity.[1] |
| Fingolimod | 0.3 mg/kg | Oral | Reduced (1.11 vs. 2.12)[2] | No significant delay | Drastically reduced clinical gravity.[2] |
| Dimethyl Fumarate | 100 mg/kg (b.i.d.) | Oral | Significantly lower[3] | Delayed[3] | Significantly affected the development and severity of EAE.[3] |
| Glatiramer Acetate | Daily injections | Subcutaneous | Not specified | Delayed | Suppressed EAE when given before disease induction.[4] |
Table 2: Therapeutic Treatment in the EAE Model
| Compound | Dosage | Administration Route | Mean Maximum Clinical Score (vs. Control) | Key Findings |
| This compound | 10 mg/kg/12h | Oral gavage | No significant effect[1] | Did not improve EAE symptoms when started after disease onset. |
| Fingolimod | 0.3 mg/kg | Oral | Significantly modified[2] | Reversed the worsening of clinical score.[2] |
| Dimethyl Fumarate | 100 mg/kg (b.i.d.) | Oral | No effect[3] | Did not affect therapeutic clinical scores.[3] |
| Glatiramer Acetate | Daily injections | Subcutaneous | Reduced severity | Suppressed EAE when given at the appearance of clinical signs.[4] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these compounds are mediated by distinct signaling pathways.
Figure 1: this compound Signaling Pathway
This compound activates the orphan nuclear receptor Nurr1, which in turn inhibits the pro-inflammatory NF-kB signaling pathway, leading to a reduction in the expression of genes that drive inflammation and neurodegeneration.[1]
Figure 2: Fingolimod Signaling Pathway
Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator.[5] Its active form, fingolimod-phosphate, binds to S1P receptors on lymphocytes, leading to their internalization and degradation.[6][7] This process traps lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system (CNS).[8]
Figure 3: Dimethyl Fumarate Signaling Pathway
Dimethyl Fumarate (DMF) activates the Nrf2 pathway.[9][10] It modifies Keap1, a repressor of Nrf2, leading to the release and nuclear translocation of Nrf2.[9] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and promotes the transcription of antioxidant and cytoprotective genes.[11]
Figure 4: Glatiramer Acetate Mechanism of Action
Glatiramer Acetate (GA) is a mixture of synthetic polypeptides that mimics myelin basic protein.[12] It is thought to act by binding to MHC class II molecules and competing with myelin antigens for presentation to T cells.[13] GA also induces a shift from a pro-inflammatory Th1 response to an anti-inflammatory Th2/Treg response, leading to the secretion of anti-inflammatory cytokines and "bystander suppression" in the CNS.[12][13]
Experimental Protocols
The following section details the methodologies for the key in vivo experiments cited in this guide.
Experimental Autoimmune Encephalomyelitis (EAE) Induction
-
Animal Model: C57BL/6 mice are the most commonly used strain for inducing chronic EAE.[14][15][16]
-
Antigen: Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide is used to induce EAE.[14][16][17]
-
Immunization Procedure:
-
An emulsion is prepared by mixing MOG35-55 peptide with Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.[17]
-
Mice are immunized via subcutaneous injection of the MOG35-55/CFA emulsion.[14]
-
Pertussis toxin is administered intraperitoneally on the day of immunization and again 48 hours later to facilitate the entry of immune cells into the CNS.[14]
-
-
Clinical Scoring: Disease severity is monitored daily using a standardized 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
Drug Administration
-
This compound: Administered orally via gavage at a dose of 10 mg/kg every 12 hours.
-
Preventive: Treatment initiated on day 7 post-immunization and continued until day 23.
-
Therapeutic: Treatment initiated on day 21 post-immunization (after disease onset) and continued until day 36.
-
-
Fingolimod: Administered orally at a dose of 0.3 mg/kg.[2]
-
Dimethyl Fumarate: Administered orally at a dose of 7.5 mg/kg every 12 hours.[18]
-
Glatiramer Acetate: Administered via daily subcutaneous injections.[4]
Experimental Workflow
The diagram below illustrates a typical workflow for an in vivo EAE study to evaluate the efficacy of a neuroprotective agent.
Figure 5: In Vivo EAE Experimental Workflow
Conclusion
This compound demonstrates promise as a neuroprotective agent, particularly in a preventive treatment paradigm for neuroinflammatory conditions like multiple sclerosis. Its distinct mechanism of action, centered on the activation of the Nurr1 signaling pathway, offers a novel therapeutic target. While established drugs like Fingolimod and Glatiramer Acetate show efficacy in both preventive and therapeutic settings in the EAE model, the preventive effect of this compound is a noteworthy finding that warrants further investigation. The lack of therapeutic efficacy of this compound in the EAE model, similar to observations with Dimethyl Fumarate in some studies, suggests that its primary benefit may lie in early intervention. Further research is necessary to fully elucidate the therapeutic window and potential of this compound in comparison to existing treatments.
References
- 1. Effects of Isoxazolo-Pyridinone 7e, a Potent Activator of the Nurr1 Signaling Pathway, on Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Glatiramer acetate: mechanisms of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 15. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 16. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 18. Dimethyl fumarate modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of IP7e's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Nurr1 activator, IP7e, with alternative compounds. It summarizes key performance data, details experimental protocols for cross-validation, and visualizes the underlying biological pathways and experimental workflows.
Abstract
This compound is a potent, orally available, and brain-penetrant activator of the orphan nuclear receptor Nurr1 (Nuclear receptor related 1 protein).[1] Activation of Nurr1 is a promising therapeutic strategy for neuroinflammatory and neurodegenerative diseases due to its role in promoting dopaminergic neuron survival and suppressing inflammation. The primary mechanism of this compound's anti-inflammatory action is believed to be the transrepression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This guide provides a comparative analysis of this compound with other known Nurr1 activators, offering a framework for the cross-validation of its mechanism of action.
Comparative Analysis of Nurr1 Activators
The following tables summarize the available quantitative data for this compound and a selection of alternative Nurr1 activators. It is important to note that the data are compiled from various sources and may not be directly comparable due to differing experimental conditions.
| Compound | Target | EC50 (Nurr1 Activation) | Reported Efficacy | References |
| This compound | Nurr1 | 3.9 nM | Potent, brain-penetrant, and orally active. Delays onset and reduces severity in an EAE mouse model. | [1] |
| C-DIM12 | Nurr1 | Not specified | Potent neuroprotective and anti-inflammatory effects in a Parkinson's disease model. | [2] |
| SA00025 | Nurr1 | 2.5 nM | Partial neuroprotective effect in Parkinson's disease models. | [2] |
| Amodiaquine (AQ) | Nurr1 | ~20 µM | Directly binds to Nurr1 LBD; ameliorates behavioral defects in a Parkinson's disease rodent model. | [3] |
| Chloroquine (CQ) | Nurr1 | ~50 µM | Directly binds to Nurr1 LBD; similar effects to Amodiaquine. | [3] |
| Compound | Effect on NF-κB Pathway | Quantitative Data (IC50) | References |
| This compound | Down-regulates NF-κB downstream target genes. | Not specified | [4] |
| C-DIM12 | Suppresses NF-κB-mediated inflammatory gene expression. | Not specified | [2] |
| SA00025 | Displays anti-inflammatory activity. | Not specified | [2] |
| Amodiaquine (AQ) | Suppresses neuroinflammation. | Not specified | [3] |
| Chloroquine (CQ) | Suppresses neuroinflammation. | Not specified | [3] |
Signaling Pathway of this compound
This compound exerts its therapeutic effects by activating Nurr1, which in turn inhibits the pro-inflammatory NF-κB signaling pathway. The diagram below illustrates this proposed mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Isoxazolo-Pyridinone 7e, a Potent Activator of the Nurr1 Signaling Pathway, on Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of IP7e and Other Neuroinflammatory Drugs in Preclinical Models of Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational drug IP7e and other therapeutic agents for neuroinflammatory diseases, with a focus on multiple sclerosis. The data presented is based on preclinical findings, primarily from experimental autoimmune encephalomyelitis (EAE) models, a widely used animal model for multiple sclerosis. Due to the absence of direct head-to-head clinical studies involving this compound, this comparison is based on an analysis of individual study results for each compound.
Introduction to this compound
This compound is a potent, orally bioavailable, and brain-penetrating activator of the Nurr1 signaling pathway.[1] Nurr1 is a nuclear receptor that plays a crucial role in regulating inflammation. By activating Nurr1, this compound is proposed to inhibit the NF-kB signaling pathway, a key driver of neuroinflammation.[1]
Quantitative Data Summary
Table 1: Efficacy of this compound in a Preventive EAE Mouse Model [1]
| Parameter | Vehicle-Treated Control | This compound-Treated | P-value |
| Disease Progression | --- | Delayed | P<0.01 (Two Way ANOVA) |
| Percentage of Disease-Free Mice | Lower | Higher | P<0.05 (Student's t-test) |
| Cumulative Disease Score | Higher | Statistically Significant Reduction | P<0.01 (Student's t-test) |
| Maximum Disease Score | Higher | Statistically Significant Reduction | P<0.01 (Student's t-test) |
| Body Weight | Massive Weight Loss | Restored | P<0.05 (Two Way ANOVA) |
Table 2: Histopathological and Cellular Changes with Preventive this compound Treatment in EAE Mice [1]
| Parameter | Vehicle-Treated Control | This compound-Treated |
| Perivascular Inflammatory Infiltrates | Present | Reduced |
| T cells and Macrophages in Spinal Cord | Present | Reduced |
Table 3: Efficacy of Interferon-β1b in Relapsing-Remitting Multiple Sclerosis (Pivotal Phase III Trial) [2]
| Parameter | Placebo | Interferon-β1b | Reduction with Treatment |
| Annualized Relapse Rate | --- | --- | 34% |
| Moderate to Severe Relapses | --- | --- | 50% |
Experimental Protocols
This compound in EAE Mouse Model[1]
-
Animal Model: Experimental Autoimmune Encephalomyelitis (EAE) in mice, a model that mimics aspects of multiple sclerosis.
-
Treatment Administration:
-
Preventive: this compound administered before the onset of EAE symptoms.
-
Therapeutic: this compound administered after the onset of EAE symptoms.
-
-
Biomolecular Analysis:
-
At the end of the treatment period, mice were deeply anesthetized and perfused with saline EDTA.
-
Spinal cords and brains were removed and rapidly frozen.
-
Total RNA was isolated using TRIzol Reagent.
-
RNA was reverse-transcribed to cDNA.
-
Quantitative Real-time PCR was performed using the ABI Prism 7000 Sequence Detection System to analyze the expression of 84 target genes of the NF-kB pathway.
-
-
Statistical Analysis:
-
Student's t-test (Mann–Whitney post hoc test) was used to evaluate the percentage of disease-free mice, cumulative and maximum scores, and inflammatory/neuropathological alterations.
-
Two Way ANOVA was used to evaluate the clinical score and body weight changes during the treatment period.
-
P-values less than 0.05 were considered significant.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and the general workflow of the preclinical EAE study.
Caption: Proposed signaling pathway of this compound in reducing neuroinflammation.
Caption: Workflow of the preclinical study of this compound in the EAE mouse model.
Discussion and Future Directions
The preclinical data suggests that preventive administration of this compound can ameliorate the course of EAE in mice by delaying disease onset and reducing its severity.[1] The mechanism appears to involve the activation of the Nurr1 signaling pathway and subsequent inhibition of NF-kB-mediated neuroinflammation.[1] Notably, the therapeutic administration of this compound in this study did not show a significant effect on the disease course, highlighting the potential importance of early intervention.[1]
In comparison, established treatments for multiple sclerosis, such as Interferon-β1b, have demonstrated a reduction in relapse rates in clinical trials.[2] While a direct comparison is not feasible, the preclinical results for this compound are promising and warrant further investigation.
Future research should focus on:
-
Conducting head-to-head preclinical studies comparing this compound with existing multiple sclerosis therapies.
-
Investigating the efficacy of this compound in other models of neuroinflammatory diseases.
-
Elucidating the detailed molecular mechanisms underlying the therapeutic effects of this compound.
-
Evaluating the safety and efficacy of this compound in human clinical trials.
The shift towards neuroprotective and disease-modifying therapies is a key trend in the management of neuroinflammatory and neurodegenerative disorders.[3] Compounds like this compound, with novel mechanisms of action, represent a promising avenue for the development of new treatments for diseases like multiple sclerosis.
References
- 1. Effects of Isoxazolo-Pyridinone 7e, a Potent Activator of the Nurr1 Signaling Pathway, on Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current and emerging therapies in multiple sclerosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolving Neurology And Neuroinflammation Therapies And Trials In 2025 [clinicalleader.com]
Specificity of IP7e for Nurr1 Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The orphan nuclear receptor Nurr1 (NR4A2) has emerged as a promising therapeutic target for a range of neurological disorders, including Parkinson's disease. Consequently, the development of specific Nurr1 activators is of significant interest. This guide provides a comparative assessment of the specificity of a widely studied compound, IP7e, for Nurr1 activation, alongside other reported Nurr1 modulators. The information presented is supported by experimental data and detailed methodologies to aid researchers in their evaluation of these compounds.
Comparative Analysis of Nurr1 Modulators
The following table summarizes the quantitative data available for this compound and a selection of other compounds reported to modulate Nurr1 activity. A key point of consideration is the mode of action, with recent evidence suggesting that some compounds, including this compound, may not directly bind to the Nurr1 ligand-binding domain (LBD)[1][2][3][4].
| Compound | Type | Mechanism of Action | Potency (EC50) | Binding Affinity (Kd) | Known Off-Target Effects/Selectivity |
| This compound | Activator | Indirect activation; does not bind to Nurr1 LBD in NMR assays[1][2][3][4]. Activates Nurr1-dependent transcription[5]. | 3.9 nM (in MN9D cells)[5] | Not applicable (does not bind directly) | Reported to have high specificity for Nurr1 over other NR4A subfamily members in initial studies. |
| Amodiaquine (B18356) | Activator | Direct binder to Nurr1 LBD[1][2][3][4]. | ~20-50 µM[6][7] | ~2.7 µM[8] | Antimalarial drug with known off-targets, including histamine (B1213489) N-methyltransferase and cytochrome P450 enzymes. Can activate other NR4A members (Nur77, NOR1) at high concentrations[9]. |
| Chloroquine | Activator | Direct binder to Nurr1 LBD[1][2][3][4]. | ~50 µM[6] | Not reported | Antimalarial drug with known off-targets. |
| Cytosporone B | Activator | Direct binder to Nurr1 LBD[1][2][3][4]. | ~0.1-0.3 nM (for Nur77)[1]; Nurr1 activation is cell-type specific[2]. | 1.5 µM (for Nur77 LBD)[1] | Potent Nur77 agonist[10][11][12]. |
| C-DIM12 | Modulator | Indirect; does not bind to Nurr1 LBD in NMR assays[1]. Reported to bind at the coactivator domain in computational models[13]. | Micromolar potency[1]. | Not applicable (does not bind directly to LBD) | Activates other nuclear receptors including Nur77, COUP-TF1, and PPARγ[1]. Can inhibit NF-κB signaling[14][15]. |
| SA00025 | Activator | Reported as a potent Nurr1 agonist. | 2.5 nM (in HEK293 cells)[7] | Not reported | Reported to not activate a panel of 40 other nuclear receptors, including RXR. |
| Compound 36 | Activator | Direct binder to Nurr1 LBD. | 0.09 µM (NurRE)[8][16] | 0.17 µM[16] | High selectivity for Nurr1 over other NR4A members. |
Nurr1 Signaling Pathway
The activation of Nurr1 is a complex process that can be initiated through both direct ligand binding and indirect mechanisms involving upstream signaling cascades. Several kinases, including ERK2, ERK5, and LIM Kinase 1, have been shown to modulate Nurr1's transcriptional activity. Furthermore, Nurr1 interacts with other key cellular proteins such as p53, NF-κB, and its heterodimerization partner, the retinoid X receptor (RXR), to regulate gene expression.
Caption: Nurr1 signaling pathway illustrating upstream regulation and downstream effects.
Experimental Workflow for Assessing Nurr1 Activation
The specificity and potency of compounds like this compound are typically evaluated using a combination of in vitro assays. A common workflow involves an initial screen using a reporter gene assay, followed by secondary assays to confirm direct binding and assess off-target effects.
Caption: A typical experimental workflow for identifying and characterizing Nurr1 modulators.
Experimental Protocols
Nurr1 Luciferase Reporter Gene Assay
This assay is a common method to screen for compounds that modulate the transcriptional activity of Nurr1.
Objective: To quantify the ability of a test compound to activate or inhibit Nurr1-mediated gene transcription.
Principle: Cells are co-transfected with two plasmids: one expressing the Nurr1 protein and another containing a luciferase reporter gene under the control of a Nurr1-responsive promoter element (e.g., NBRE). If the test compound activates Nurr1, the receptor will bind to the promoter and drive the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferin (B1168401) substrate is proportional to the level of Nurr1 activation.
Materials:
-
HEK293T or a relevant neuronal cell line (e.g., MN9D)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Expression plasmid for full-length human or mouse Nurr1
-
Luciferase reporter plasmid containing Nurr1 response elements (e.g., pGL3-NBRE-Luc)
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency
-
Transfection reagent (e.g., Lipofectamine)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: One day after seeding, co-transfect the cells with the Nurr1 expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement: Transfer the cell lysate to a luminometer plate. Measure the firefly luciferase activity, followed by the Renilla luciferase activity, using a luminometer with automatic injectors for the substrates.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
Co-transfection Assay for Nuclear Receptor Specificity
This assay is used to determine if a compound's effect is specific to Nurr1 or if it also affects other nuclear receptors.
Objective: To assess the selectivity of a compound by measuring its effect on the transcriptional activity of a panel of nuclear receptors.
Principle: Similar to the Nurr1 reporter assay, but in separate wells, cells are co-transfected with expression plasmids for different nuclear receptors (e.g., Nur77, NOR-1, PPARγ, etc.) and a luciferase reporter plasmid containing the corresponding response element for each receptor. The effect of the test compound on each receptor is then measured.
Protocol: The protocol is essentially the same as the Nurr1 Luciferase Reporter Gene Assay, with the following modifications:
-
In separate wells or plates, use expression plasmids for other nuclear receptors of interest.
-
Use the appropriate luciferase reporter plasmid for each nuclear receptor being tested.
-
Compare the activation of Nurr1 to the activation of other nuclear receptors to determine the selectivity profile of the compound.
Protein NMR Structural Footprinting Assay
This biophysical technique is used to determine if a compound directly binds to a target protein and to map the binding site.
Objective: To provide evidence for the direct physical interaction between a compound and the Nurr1 Ligand-Binding Domain (LBD).
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy can detect changes in the chemical environment of individual atoms within a protein. A 2D 1H-15N HSQC spectrum of an isotope-labeled protein (in this case, the Nurr1 LBD) provides a unique signal for each amino acid residue. When a ligand binds to the protein, the chemical shifts of the signals from amino acids at the binding site and those affected by conformational changes will be perturbed. By comparing the spectra of the protein in the presence and absence of the ligand, direct binding can be confirmed, and the binding interface can be mapped.
Materials:
-
Purified, isotopically labeled (15N) Nurr1 LBD
-
NMR buffer (e.g., phosphate (B84403) buffer in D2O)
-
Test compound
-
NMR spectrometer with a cryoprobe
Protocol:
-
Sample Preparation: Prepare a sample of 15N-labeled Nurr1 LBD in NMR buffer.
-
Acquire Reference Spectrum: Record a 2D 1H-15N HSQC spectrum of the Nurr1 LBD alone. This serves as the reference spectrum.
-
Ligand Titration: Add increasing concentrations of the test compound to the protein sample.
-
Acquire Spectra with Ligand: Record a 2D 1H-15N HSQC spectrum at each concentration of the test compound.
-
Data Analysis: Overlay the spectra from the titration series with the reference spectrum. Analyze the chemical shift perturbations (CSPs) of the protein's backbone amide signals. Significant and specific CSPs upon ligand addition indicate direct binding. The residues with the largest CSPs are likely part of or near the binding site. The absence of significant CSPs, as was reported for this compound, suggests a lack of direct binding to the LBD under the experimental conditions[1][2][3][4].
Conclusion
The assessment of this compound's specificity for Nurr1 activation reveals a nuanced picture. While it is a potent activator of Nurr1-dependent transcription in cellular assays, recent biophysical data strongly suggest that it does not directly bind to the Nurr1 LBD. This indicates an indirect mechanism of action, which is a critical consideration for researchers using this compound to probe Nurr1 biology. In contrast, compounds like amodiaquine, chloroquine, and cytosporone B have been shown to directly engage the Nurr1 LBD, although they may have their own off-target effects. The newly developed compound '36' appears to offer both direct binding and high selectivity, representing a promising tool for future Nurr1 research. Researchers should carefully consider these differences in mechanism and specificity when selecting a compound for their studies and interpreting the resulting data. The provided experimental protocols offer a framework for the independent verification and further characterization of these and other potential Nurr1 modulators.
References
- 1. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Assessment of NR4A Ligands That Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Nurr1 Activator, this compound | 500164-74-9 [sigmaaldrich.com]
- 6. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Nurr1 agonists from amodiaquine by scaffold hopping and fragment growing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. rndsystems.com [rndsystems.com]
- 13. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. axonmedchem.com [axonmedchem.com]
- 16. communities.springernature.com [communities.springernature.com]
Unlocking the Therapeutic Potential of IP7e: A Comparative Guide
This guide provides a comprehensive analysis of the published findings on Isoxazolo-Pyridinone 7e (IP7e), a potent activator of the Nurr1 signaling pathway. The data presented here is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of this compound, particularly in the context of neuroinflammatory diseases.
Comparative Efficacy of this compound in Experimental Autoimmune Encephalomyelitis (EAE)
This compound has been investigated for its therapeutic potential in a murine model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE). The following tables summarize the key quantitative findings from a pivotal study, comparing the effects of preventive and therapeutic this compound treatment with a vehicle control.
Table 1: Efficacy of Preventive this compound Treatment in EAE Mice [1]
| Metric | Vehicle-Treated EAE Mice (n=10) | This compound-Treated EAE Mice (n=9) | Statistical Significance (p-value) |
|---|---|---|---|
| Clinical Score | |||
| Median Course | Higher disease progression | Delayed disease progression | ** <0.01 |
| Cumulative Score (Median) | ~15 | ~5 | Not specified |
| Maximum Score (Median) | ~3 | ~1.5 | Not specified |
| Disease Incidence | |||
| Disease-Free Mice (%) | Lower percentage | Higher percentage | Not specified |
| Body Weight | |||
| Weight Loss | More pronounced | Reduced | Not specified |
| Neuropathology | |||
| Axonal Damaged Area (Spinal Cord) | More extensive | Reduced | Not specified |
| Infiltrated Macrophages (Spinal Cord) | Higher number | Reduced | Not specified |
| Infiltrated T Lymphocytes (Spinal Cord) | Higher number | Reduced | Not specified |
Table 2: Efficacy of Therapeutic this compound Treatment in EAE Mice [1]
| Metric | Vehicle-Treated EAE Mice | This compound-Treated EAE Mice | Statistical Significance (p-value) |
|---|---|---|---|
| Clinical Score | |||
| Clinical Course | No significant difference | No significant difference | >0.05 |
| Cumulative Score | No significant difference | No significant difference | >0.05 |
| Maximum Score | No significant difference | No significant difference | >0.05 |
| Body Weight | No significant difference | No significant difference | >0.05 |
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the comparison tables.
1. Animal Model and EAE Induction [1]
-
Animal Model: Female C57BL/6J mice, 6-8 weeks old. [2]* Induction of EAE: EAE was induced by immunization with MOG35–55 peptide.
2. This compound Administration [1][2]
-
Compound: Isoxazolo-pyridinone 7e (this compound).
-
Dosage: 10 mg/kg. [2]* Route of Administration: Oral gavage. [2]* Frequency: Twice a day. [2]* Preventive Treatment: Administration started on day 7 post-immunization (d.p.i.) and continued until day 23 d.p.i., before the onset of clinical signs. [2]* Therapeutic Treatment: Administration started on day 21 d.p.i., after the first clinical signs of EAE appeared, and continued until day 36 d.p.i. [2]* Vehicle Control: The vehicle used for this compound administration was administered to the control group.
3. Clinical Assessment of EAE [1]
-
Clinical Score: Mice were monitored daily for clinical signs of EAE, which were scored on a standardized scale.
-
Body Weight: Body weight of the mice was recorded regularly.
4. Histopathological Analysis [1]
-
Tissue Collection: At the end of the experiment, spinal cords were collected.
-
Immunohistochemistry: Coronal sections of the spinal cord were stained to assess:
-
Axonal damage.
-
Infiltration of macrophages.
-
Infiltration of T lymphocytes.
-
5. Gene Expression Analysis [1]
-
Method: Gene expression analysis was performed on spinal cord tissue.
-
Target Genes: Downstream genes of the NF-kB signaling pathway were analyzed.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow used in the cited study.
Caption: Proposed signaling pathway of this compound in ameliorating EAE.
References
Benchmarking IP7e Against Standard-of-Care for Multiple Sclerosis: A Preclinical Comparison
For Researchers, Scientists, and Drug Development Professionals
Multiple sclerosis (MS) is a chronic, inflammatory, and neurodegenerative disease of the central nervous system (CNS). The current standard-of-care involves a range of disease-modifying therapies (DMTs) aimed at reducing relapse rates and slowing disease progression. This guide provides a preclinical comparison of a novel investigational compound, IP7e, with established first-line and second-line DMTs for MS. The data presented is derived from studies using the experimental autoimmune encephalomyelitis (EAE) mouse model, a widely accepted preclinical model for MS.
Executive Summary
This compound is a potent, orally bioavailable activator of the Nurr1 signaling pathway. Preclinical evidence suggests that preventive treatment with this compound can ameliorate the severity of EAE in mice by reducing inflammation and neuronal damage. This guide benchmarks the preclinical efficacy of this compound against three standard-of-care DMTs: Fingolimod, Dimethyl Fumarate, and Glatiramer Acetate (B1210297), based on available data from EAE models. It is important to note that while the standard-of-care drugs are approved for clinical use in MS, This compound is currently at a preclinical stage of development and has not been evaluated in human clinical trials for multiple sclerosis.
Data Presentation: Preclinical Efficacy in the EAE Mouse Model
The following tables summarize the key findings from preclinical studies of this compound and standard-of-care DMTs in the EAE model.
Table 1: Comparison of Clinical Efficacy in the EAE Model
| Treatment | Dosing Regimen | Mean Peak Clinical Score (vs. Vehicle) | Reduction in Cumulative Clinical Score | Impact on Disease Incidence | Key Findings |
| This compound | Preventive | Decreased | Significantly Reduced | Reduced | Delayed disease progression and improved disease-free survival with preventive treatment. No significant effect with therapeutic treatment. |
| Fingolimod | Prophylactic & Therapeutic | Significantly Reduced | ~59-60% reduction (prophylactic) | Reduced | Ameliorates clinical severity in both prophylactic and therapeutic settings.[1] |
| Dimethyl Fumarate | Preventive | Significantly Reduced | Significant Reduction | Reduced | Ameliorated clinical EAE and reduced CNS inflammatory lesions.[2] |
| Glatiramer Acetate | Preventive & Therapeutic | Significantly Reduced | Significant Reduction | Not specified | Effective in suppressing EAE in various treatment regimens.[3] |
Table 2: Comparison of Histopathological Effects in the EAE Model (Spinal Cord)
| Treatment | Effect on Inflammatory Infiltrates | Effect on Demyelination | Effect on Axonal Damage | Key Histopathological Findings |
| This compound | Trend towards reduction | Tendency to decrease | Significantly decreased | Attenuated neuroinflammation and neurodegeneration. |
| Fingolimod | Reduced | Reduced | Reduced | Decreased inflammatory cell infiltration and demyelination. |
| Dimethyl Fumarate | Reduced | Reduced | Not specified | Reduced accumulation of CNS inflammatory lesions.[2] |
| Glatiramer Acetate | Significantly Reduced | Significantly Reduced | Reduced | Suppressed inflammation and demyelination, and promoted remyelination.[3][4][5] |
Mechanism of Action
This compound: Activation of Nurr1 Signaling
This compound exerts its effects by activating the orphan nuclear receptor Nurr1. In the context of neuroinflammation, Nurr1 is known to have anti-inflammatory properties, partly through the transrepression of pro-inflammatory genes regulated by NF-κB.[6]
Standard-of-Care DMTs: Diverse Mechanisms
The standard-of-care drugs for MS operate through distinct mechanisms to modulate the immune system.
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Model
The data presented in this guide are primarily derived from studies utilizing the EAE model in mice, a standard preclinical model for relapsing-remitting MS.
Induction of EAE:
-
Antigen: Myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide is commonly used to induce EAE in C57BL/6 mice.
-
Adjuvant: The MOG peptide is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis to stimulate a strong immune response.
-
Pertussis Toxin: Pertussis toxin is administered intraperitoneally at the time of immunization and again 48 hours later to increase the permeability of the blood-brain barrier, facilitating immune cell entry into the CNS.
Treatment Administration:
-
Preventive/Prophylactic: Treatment is initiated before the onset of clinical symptoms.
-
Therapeutic: Treatment is initiated after the appearance of clinical signs of EAE.
Outcome Measures:
-
Clinical Scoring: Mice are monitored daily for clinical signs of disease, which are scored on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
Histopathology: At the end of the study, spinal cords are collected for histological analysis to assess the extent of inflammatory cell infiltration (using stains like Hematoxylin and Eosin) and demyelination (using stains like Luxol Fast Blue).
Conclusion
The preclinical data from the EAE mouse model suggests that this compound, through its activation of the Nurr1 signaling pathway, demonstrates anti-inflammatory and neuroprotective effects that are relevant to the pathology of multiple sclerosis. In a preventive treatment paradigm, this compound shows promise in reducing disease severity, attenuating neuroinflammation, and decreasing neuronal damage.
When benchmarked against standard-of-care DMTs like Fingolimod, Dimethyl Fumarate, and Glatiramer Acetate in the same preclinical model, this compound's efficacy in the preventive setting appears comparable in terms of reducing clinical scores and mitigating some aspects of CNS pathology. However, a key differentiator is that established DMTs have demonstrated efficacy in both preventive and therapeutic settings in the EAE model and, more importantly, have proven efficacy in human clinical trials, leading to their approval for the treatment of MS. The lack of therapeutic effect for this compound in the EAE model and the absence of clinical trial data are significant limitations in its current developmental stage.
Further research is warranted to explore the therapeutic potential of this compound and to understand its mechanism of action more comprehensively. Future studies should focus on optimizing dosing and treatment regimens to potentially achieve a therapeutic effect in the EAE model and to gather the necessary safety and efficacy data to support a transition to clinical development.
References
- 1. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Demyelination arrest and remyelination induced by glatiramer acetate treatment of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunomodulatory therapy with glatiramer acetate reduces endoplasmic reticulum stress and mitochondrial dysfunction in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. charcot-ms.org [charcot-ms.org]
Evaluating the Translational Potential of IP7e Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the translational potential of IP7e, a potent activator of the nuclear receptor Nurr1. By objectively comparing its preclinical performance with alternative Nurr1 activators and existing therapies for neuroinflammatory diseases, this document aims to inform future research and drug development strategies. The content is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Introduction to this compound and Nurr1
This compound is a brain-penetrant, orally active small molecule that potently activates the Nuclear receptor related 1 protein (Nurr1), also known as NR4A2.[1] Nurr1 is a crucial transcription factor for the development, maintenance, and survival of dopaminergic neurons.[2] Its therapeutic potential extends beyond Parkinson's disease, as it has been shown to play a significant role in modulating neuroinflammation.[3][4][5] The primary mechanism of Nurr1's anti-inflammatory effect involves the suppression of the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This dual function of neuroprotection and anti-inflammation makes Nurr1 an attractive target for neurodegenerative and neuroinflammatory diseases like Multiple Sclerosis (MS).[3][6]
This compound in a Preclinical Model of Multiple Sclerosis
The primary preclinical evidence for this compound's therapeutic potential in neuroinflammation comes from studies using the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely used model for human MS.[1][5] Research has demonstrated that preventive administration of this compound can significantly delay the onset and reduce the severity of EAE.[1] However, therapeutic administration, once symptoms have appeared, did not show a significant effect on the disease course.[1]
Quantitative Preclinical Data for this compound in the EAE Model
The following tables summarize the key quantitative findings from preclinical studies of this compound in the EAE model.
Table 1: Effect of Preventive this compound Treatment on Clinical Score in EAE Mice
| Treatment Group | Mean Maximum Clinical Score (± SEM) | Cumulative Disease Score (± SEM) |
| Vehicle | 3.5 ± 0.2 | 40.2 ± 4.5 |
| This compound (10 mg/kg) | 2.1 ± 0.4** | 22.1 ± 5.6* |
*p<0.05, **p<0.01 compared to vehicle. Data adapted from studies on MOG35-55-induced EAE in C57BL/6 mice.[1]
Table 2: Histopathological Analysis of Spinal Cords in EAE Mice with Preventive this compound Treatment
| Parameter | Vehicle-Treated (mean ± SEM) | This compound-Treated (mean ± SEM) | Percent Reduction | p-value |
| Axonal Damage (% area) | 1.5 ± 0.2 | 0.5 ± 0.1 | 66.7% | <0.01 |
| Demyelination (% area) | 2.0 ± 0.3 | 1.2 ± 0.2 | 40.0% | >0.05 (tendency to decrease) |
| Infiltrating Macrophages (cells/mm²) | 150 ± 20 | 75 ± 15 | 50.0% | <0.05 |
| Infiltrating T-lymphocytes (cells/mm²) | 120 ± 15 | 60 ± 10 | 50.0% | <0.05 |
Data adapted from immunohistochemical analysis of spinal cord sections from EAE mice.[1]
Comparative Landscape: this compound vs. Other Nurr1 Activators
While this compound has been primarily studied in the context of MS, a number of other Nurr1 activators are in development, mainly for Parkinson's disease. A direct comparison in the EAE model is limited, but their diverse profiles and stages of development offer valuable context for this compound's translational potential.
A notable recent development is Vidofludimus (B1684499) Calcium, a dual-function molecule that acts as both a DHODH inhibitor and a Nurr1 activator.[7][8] It is currently in Phase 2 and 3 clinical trials for progressive and relapsing MS, respectively.[7] Preclinical data in EAE models show it can attenuate disease severity, and it has demonstrated a potential neuroprotective effect in clinical trials by reducing confirmed disability worsening.[7][9]
Table 3: Comparison of Selected Nurr1 Activators
| Compound | Primary Indication | Mechanism of Action | Key Preclinical Findings | Development Stage |
| This compound | Multiple Sclerosis (preclinical) | Potent Nurr1 agonist | Delays onset and reduces severity of EAE (preventive)[1] | Preclinical |
| Vidofludimus Calcium | Multiple Sclerosis | DHODH inhibitor and Nurr1 activator | Attenuates EAE severity, potential for disability reduction in patients[7][9] | Phase 2/3 Clinical Trials |
| Amodiaquine/ Chloroquine | Repurposed (Malaria) | Nurr1 agonist (binds to LBD) | Neuroprotective in Parkinson's models[10][11] | Preclinical (for neurodegeneration) |
| SA00025 | Parkinson's Disease | Nurr1 agonist | Neuroprotective in some Parkinson's models[12][13] | Preclinical |
| BRF110 | Parkinson's Disease | Nurr1:RXR-selective activator | Prevents dopamine (B1211576) neuron loss in Parkinson's models[14] | Preclinical |
Alternative Therapeutic Strategies for Multiple Sclerosis
The current landscape of MS treatment is dominated by disease-modifying therapies (DMTs) that primarily target the immune system.[15][16][17] Understanding their mechanisms of action is crucial for contextualizing the novel approach of Nurr1 activation.
Table 4: Mechanisms of Action of Approved Disease-Modifying Therapies for MS
| Mechanism of Action | Example Drugs | Therapeutic Effect |
| Immunomodulation | Interferon-beta, Glatiramer acetate | Reduce inflammatory T-cell activity and stabilize the blood-brain barrier.[16] |
| Altering Lymphocyte Trafficking | Natalizumab, Fingolimod, Siponimod | Prevent lymphocytes from crossing the blood-brain barrier into the CNS.[18] |
| Lymphocyte Depletion | Alemtuzumab, Ocrelizumab, Ofatumumab | Target and deplete specific B and T cell populations.[18] |
| Inhibition of Pyrimidine Synthesis | Teriflunomide | Reduces proliferation of activated T and B cells. |
| Activation of Nrf2 Pathway | Dimethyl fumarate | Exerts anti-inflammatory and cytoprotective effects.[16] |
The therapeutic strategy of this compound, focusing on the dual mechanism of Nurr1 activation (neuroprotection and anti-inflammation), presents a potentially complementary or alternative approach to these existing immunomodulatory and immunosuppressive treatments.
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
Objective: To induce a mouse model of multiple sclerosis to evaluate the efficacy of therapeutic compounds.
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Female C57BL/6 mice (8-12 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of MOG35-55 in CFA.
-
Anesthetize the mice.
-
Inject 100-200 µL of the emulsion subcutaneously at two sites on the flank.
-
-
Pertussis Toxin Administration (Day 0 and Day 2):
-
Administer 100-200 ng of PTX in PBS via intraperitoneal injection on the day of immunization and again 48 hours later.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the mice based on a standardized scale (0-5):
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Analysis of NF-κB Pathway Activation
Objective: To determine the effect of a compound on the activation of the NF-κB signaling pathway.
Materials:
-
Cell line (e.g., microglia, astrocytes)
-
Compound of interest (e.g., this compound)
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Reagents for Western Blotting or Immunofluorescence
-
Primary antibodies against total and phosphorylated NF-κB p65 subunit
-
Secondary antibodies conjugated to HRP or a fluorophore
Procedure (Western Blotting):
-
Cell Treatment:
-
Culture cells to desired confluency.
-
Pre-treat cells with the compound of interest for a specified time.
-
Stimulate the cells with LPS to induce NF-κB activation.
-
-
Protein Extraction:
-
Lyse the cells to extract total protein.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phosphorylated and total p65.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated p65 signal to the total p65 signal to determine the extent of NF-κB activation.
-
Visualizing Key Pathways and Workflows
This compound Mechanism of Action: Nurr1 Activation and NF-κB Inhibition
Caption: this compound activates Nurr1, which inhibits the pro-inflammatory NF-κB pathway.
Experimental Workflow for EAE Model and Analysis
Caption: Workflow for EAE induction, treatment, and subsequent analysis.
Conclusion and Future Directions
This compound has demonstrated promising preclinical efficacy in a model of multiple sclerosis, particularly when administered preventively. Its mechanism of action, centered on the activation of the neuroprotective and anti-inflammatory transcription factor Nurr1, represents a novel therapeutic strategy for neuroinflammatory diseases.
However, the translational potential of this compound faces several considerations. The lack of efficacy in a therapeutic setting in the EAE model suggests a potential limitation for treating established disease. Furthermore, the landscape of Nurr1 activators is evolving, with compounds like vidofludimus calcium progressing to clinical trials for MS. Direct comparative studies of this compound with these emerging competitors in relevant preclinical models are warranted.
Future research should focus on:
-
Investigating the therapeutic window of this compound in more detail.
-
Exploring the potential of this compound in combination with existing MS therapies.
-
Conducting head-to-head preclinical studies against other Nurr1 activators.
-
Further elucidating the downstream molecular effects of this compound-mediated Nurr1 activation.
By addressing these key questions, the scientific community can better ascertain the ultimate translational potential of this compound and the broader therapeutic strategy of Nurr1 activation for multiple sclerosis and other neuroinflammatory disorders.
References
- 1. Effects of Isoxazolo-Pyridinone 7e, a Potent Activator of the Nurr1 Signaling Pathway, on Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. charcot-ms.org [charcot-ms.org]
- 7. imux.com [imux.com]
- 8. Immunic Announces That Vidofludimus Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis - Immunic Therapeutics [imux.com]
- 9. Nurr1 activation: A novel approach to preventing neurodegeneration in MS - Medical Conferences [conferences.medicom-publishers.com]
- 10. pnas.org [pnas.org]
- 11. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Testing of Nurr1 Agonists in Pre-clinical Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 14. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunological mechanism of action and clinical profile of disease-modifying treatments in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mymsaa.org [mymsaa.org]
- 17. Multiple Sclerosis: Overview of Disease-Modifying Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaceutical-journal.com [pharmaceutical-journal.com]
Safety Operating Guide
Proper Disposal of IP7e: A Guide for Laboratory Professionals
Effective management and disposal of the potent Nurr1 activator, IP7e, is crucial for ensuring laboratory safety and environmental protection. Due to its hazardous properties, including potential genetic defects, organ damage, and high aquatic toxicity, this compound and any materials contaminated with it must be handled as hazardous waste. This guide provides essential, step-by-step procedures for the safe disposal of this compound in a research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect from splashes. |
| Respiratory Protection | Use a certified fume hood to avoid inhalation of any dust or aerosols. |
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In case of accidental contact, refer to the Safety Data Sheet (SDS) for first aid measures.
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound involves a systematic process of segregation, containment, and labeling to ensure compliance with hazardous waste regulations.
Waste Segregation
All waste streams contaminated with this compound must be segregated at the point of generation. This includes:
-
Unused or expired this compound solid compound.
-
Stock solutions of this compound (e.g., in DMSO).
-
Contaminated labware:
-
Pipette tips
-
Centrifuge tubes
-
Glassware (vials, flasks, etc.)
-
-
Contaminated consumables:
-
Gloves
-
Bench paper
-
Wipes
-
Never mix this compound waste with non-hazardous waste.
Waste Containment
Proper containment is critical to prevent leaks and spills.
-
Solid Waste:
-
Collect solid this compound waste, including contaminated consumables, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with this compound and any solvents used. A high-density polyethylene (B3416737) (HDPE) container is a suitable option.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container with a secure screw-top cap.
-
The container must be chemically compatible with the solvents used (e.g., DMSO, ethanol).
-
Always use secondary containment, such as a plastic tub, to house the primary liquid waste container. This will contain any potential leaks.
-
-
Sharps Waste:
-
Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Labeling of Hazardous Waste
Accurate and clear labeling is a legal requirement and essential for safe handling by waste management personnel.
All hazardous waste containers for this compound must be labeled with the following information:
-
The words "Hazardous Waste "
-
Full chemical name: Isoxazolo-pyridinone 7e (this compound)
-
All components and their approximate percentages: For solutions, list the solvent (e.g., Dimethyl Sulfoxide) and its concentration.
-
The specific hazards: "Toxic", "Harmful", "Aquatic Hazard"
-
Principal Investigator's name and contact information.
Storage of this compound Waste
-
Store this compound hazardous waste in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be located away from general laboratory traffic and drains.
-
Ensure that incompatible waste types are segregated. For example, do not store acidic waste next to this compound waste if there is a potential for reaction.
Disposal of Empty Containers
Even "empty" containers that held this compound must be handled as hazardous waste.
-
Rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone) three times.
-
Crucially, the first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinsates may also need to be collected depending on local regulations.
-
After thorough rinsing, deface or remove the original label.
-
Dispose of the rinsed container according to your institution's guidelines for decontaminated labware.
Requesting Waste Pickup
Once a waste container is full or has reached the maximum accumulation time allowed by your institution (often 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
